molecular formula C₄₂H₈₃O₁₀P B054389 Distearoyl phosphatidylglycerol CAS No. 4537-78-4

Distearoyl phosphatidylglycerol

Cat. No.: B054389
CAS No.: 4537-78-4
M. Wt: 779.1 g/mol
InChI Key: FVJZSBGHRPJMMA-UHFFFAOYSA-N
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Description

Distearoyl phosphatidylglycerol (DSPG) is a synthetic, anionic phospholipid that serves as a critical component in advanced lipid-based formulations for biomedical research. With two stearic acid (C18:0) chains, this phospholipid contributes high phase transition temperature and membrane stability. A key research application for DSPG is in the development of liposomes and nanoemulsions for drug delivery. Studies have demonstrated that incorporating DSPG can significantly increase drug retention within nano-carriers and reduce the toxicity of potent APIs like amphotericin B, leading to safer and more stable therapeutic formulations . Furthermore, DSPG has been investigated as a therapeutic agent in its own right for respiratory conditions. Research has shown that DSPG liposomes can improve the surface and transport properties of cystic fibrosis (CF) mucus, enhancing both mucociliary and cough clearance by acting as an effective lubricating agent . This makes it an interesting therapeutic approach for improving airway clearance in CF patients. In the realm of biochemistry, phosphatidylglycerols like DSPG are naturally occurring anionic lipids found in pulmonary surfactant and bacterial membranes, where they are precursors for the synthesis of cardiolipin, a lipid essential for mitochondrial function . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJZSBGHRPJMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963376
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate
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Molecular Weight

779.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4537-78-4
Record name Distearoylphosphatidylglycerol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distearoyl phosphatidylglycerol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate
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Record name DISTEAROYLPHOSPHATIDYLGLYCEROL, DL-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Distearoyl Phosphatidylglycerol (DSPG): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Distearoyl Phosphatidylglycerol (DSPG)

This compound (DSPG) is a synthetic, anionic phospholipid widely utilized in the pharmaceutical industry, particularly in the formulation of liposomal and lipid nanoparticle (LNP) drug delivery systems.[1][2][3] Its structure consists of a glycerol (B35011) backbone, two stearic acid chains, a phosphate (B84403) group, and a glycerol head group.[4] This amphiphilic nature, with a hydrophilic head and two hydrophobic tails, allows it to self-assemble into bilayer structures in aqueous environments, forming the fundamental architecture of liposomes.[2][5]

The inclusion of DSPG in lipid-based formulations is primarily driven by its ability to impart a negative surface charge, which enhances stability by preventing aggregation through electrostatic repulsion.[6] Furthermore, DSPG plays a crucial role in modulating the physicochemical properties of liposomes, including their phase transition temperature, membrane fluidity, and drug encapsulation efficiency.[7][8] It is a component in several FDA-approved drug products, highlighting its status as a well-characterized and generally recognized as safe (GRAS) excipient.[9][10]

This technical guide provides a comprehensive overview of the core properties of DSPG, detailed experimental protocols for its use in liposome (B1194612) preparation and characterization, and an examination of its role in drug delivery systems.

Physicochemical Properties of DSPG

The utility of DSPG in drug delivery is intrinsically linked to its distinct physicochemical characteristics. These properties influence the formulation, stability, and in vivo performance of liposomal drug products.

Summary of Quantitative Data

A compilation of key quantitative data for DSPG is presented in Table 1 for easy reference and comparison.

PropertyValueReferences
Molecular Formula C42H83O10P[4]
Molecular Weight 779.1 g/mol [4]
Sodium Salt Molecular Formula C42H82NaO10P[9]
Sodium Salt Molecular Weight 801.1 g/mol [9]
Phase Transition Temperature (Tm) 55 °C[7]
Solubility Insoluble in water and acetone; Soluble in chloroform/methanol mixtures (e.g., 9:1 v/v)[9]
pKa of Phosphate Group Phosphatidylglycerols are moderately acidic and carry a net negative charge at physiological pH (pH 7.4). A specific pKa value for the phosphate group of DSPG is not consistently reported in the literature, but it is understood to be low enough to ensure deprotonation and a negative charge under physiological conditions.[11][12]
Critical Micelle Concentration (CMC) As a diacyl phospholipid, DSPG preferentially forms bilayers (liposomes) in aqueous solutions rather than micelles. Therefore, the concept of a CMC, which defines the concentration for micelle formation, is not typically applied. The concentration at which bilayer vesicles begin to form is in the nanomolar to micromolar range.[13]
Impact on Liposome Characteristics

The incorporation of DSPG into liposomal formulations significantly influences their physical and chemical attributes.

ParameterEffect of DSPG IncorporationQuantitative Data ExampleReferences
Zeta Potential Imparts a negative surface charge, leading to a negative zeta potential. The magnitude of the negative charge increases with higher molar ratios of DSPG.Negatively charged liposomes composed of DSPC:DSPG:cholesterol (65:10:25 molar ratio) exhibited a zeta potential of approximately -50 mV.
Particle Size & Polydispersity Index (PDI) Can influence particle size and distribution. The negative charge helps to prevent aggregation, leading to more monodisperse populations.Liposomes composed of 25 mol% DSPG, 30 mol% cholesterol, and 45 mol% DPPC had a hydrodynamic diameter of 172 nm and a PDI of 0.00.[8]
Membrane Rigidity The inclusion of saturated acyl chains, as in DSPG, generally increases the rigidity of the lipid bilayer compared to unsaturated phospholipids (B1166683).In mixtures with DOPC, increasing the molar ratio of DSPG leads to a decrease in the area compressibility modulus (KA), indicating a less stiff bilayer in that specific system.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DSPG in the context of liposomal drug delivery.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common and robust method for producing unilamellar vesicles of a defined size.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

  • Organic solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Vortex mixer

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (1 mL)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPG in the chloroform/methanol mixture in a round-bottom flask at the desired molar ratio (e.g., DSPC:Chol:DSPG at 65:25:10).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of all lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the lipid phase transition temperature (e.g., 60-65°C).

    • Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

    • Vortex the flask to detach the lipid film from the glass wall, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature (e.g., 60-65°C).

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process yields a translucent suspension of unilamellar liposomes.

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve Dissolve Lipids (DSPC, Chol, DSPG) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum add_buffer Add Warm Hydration Buffer vacuum->add_buffer vortex Vortex to form MLVs add_buffer->vortex extrude Extrude through Polycarbonate Membrane vortex->extrude ulvs Unilamellar Vesicles (ULVs) extrude->ulvs G cluster_0 pH Gradient Creation cluster_1 Drug Loading cluster_2 Purification liposomes_acid Liposomes in Acidic Buffer (pH 4) buffer_exchange External Buffer Exchange (to pH 7.4) liposomes_acid->buffer_exchange add_dox Add Doxorubicin Solution buffer_exchange->add_dox incubate Incubate at > Tm (e.g., 60°C) add_dox->incubate sec Size-Exclusion Chromatography incubate->sec loaded_liposomes Doxorubicin-Loaded Liposomes sec->loaded_liposomes G cluster_0 Impact on Liposome Properties cluster_1 Consequences for Drug Delivery DSPG Distearoyl Phosphatidylglycerol (DSPG) charge Negative Surface Charge (Zeta Potential) DSPG->charge stability Enhanced Stability (Reduced Aggregation) DSPG->stability encapsulation Improved Drug Encapsulation DSPG->encapsulation release Modulated Drug Release Profile DSPG->release charge->stability interaction Modified Cellular Interaction charge->interaction circulation Potentially Altered In Vivo Circulation stability->circulation efficacy Enhanced Therapeutic Efficacy encapsulation->efficacy release->efficacy

References

An In-depth Technical Guide to Distearoyl Phosphatidylglycerol (DSPG)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Distearoyl Phosphatidylglycerol (DSPG) is a synthetic, anionic phospholipid integral to the advancement of lipid-based drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs). Its unique molecular structure, characterized by two saturated stearic acid tails and a negatively charged phosphoglycerol headgroup, imparts critical physicochemical properties such as high phase transition temperature and membrane stability. These attributes make DSPG an excipient of choice for formulating stable, long-circulating nanocarriers. This guide provides a comprehensive overview of DSPG's chemical structure, physicochemical properties, its role in drug delivery, detailed experimental protocols for formulation and characterization, and its interactions with biological systems.

Chemical Structure and Identifiers

DSPG is a phosphatidylglycerol where the acyl groups at the sn-1 and sn-2 positions of the glycerol (B35011) backbone are both stearoyl groups.[1] The stereochemistry is typically specified as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol). The presence of the phosphoglycerol headgroup confers a net negative charge under physiological pH conditions.[2]

The structure consists of:

  • A glycerol backbone.

  • Two stearic acid (C18:0) acyl chains ester-linked to the sn-1 and sn-2 positions. These long, saturated chains allow for dense packing, contributing to a high phase transition temperature and low membrane permeability.

  • A phosphoglycerol headgroup attached to the sn-3 position, providing an anionic surface charge.

// Relationships Headgroup -> Charge [color="#EA4335", arrowhead=normal]; Charge -> Interactions [color="#34A853", arrowhead=normal]; Tails -> Tm [color="#EA4335", arrowhead=normal]; Tm -> Stability [color="#34A853", arrowhead=normal]; } dot Caption: Relationship between DSPG's structure and its key properties.

Physicochemical Properties

The properties of DSPG are critical to its function in pharmaceutical formulations. Its high phase transition temperature (Tm) ensures the creation of rigid, stable liposomal membranes at physiological temperatures, reducing premature drug leakage. The anionic nature influences biodistribution and cellular interaction.

Table 1: Chemical Identifiers and Physicochemical Properties of DSPG

PropertyValueReference(s)
IUPAC Name [3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate[1]
Synonyms DSPG, 18:0 PG, 1,2-Distearoyl-sn-glycero-3-phosphoglycerol[1][3]
Molecular Formula C42H83O10P (Acid form), C42H82NaO10P (Sodium salt)[1][4][5]
Molecular Weight ~779.1 g/mol (Acid form), ~801.1 g/mol (Sodium salt)[1][4][6]
CAS Number 200880-42-8 (sn-glycerol, sodium salt), 4537-78-4 (DL-glycerol)[1][2]
Charge Anionic at physiological pH[2][7]
Phase Transition (Tm) ~55 °C[8]
Critical Micelle Conc. Extremely low; strongly favors bilayer formation over micelles.N/A
Appearance White to off-white solid/powder[6]
Solubility Soluble in chloroform/methanol mixtures; insoluble in water and acetone.[4]

Applications in Drug Development

DSPG is a key component in advanced drug delivery systems, valued for its ability to confer a negative surface charge and enhance membrane stability.

  • Anionic Liposomes: The primary application of DSPG is in the formation of anionic liposomes. The negative charge can reduce rapid clearance by the mononuclear phagocyte system (MPS) compared to highly cationic particles, although it can still lead to protein binding. This charge is also crucial for directing nanoparticles; for instance, anionic LNPs have been shown to preferentially target the hepatic reticuloendothelial system.[9]

  • Enhanced Stability: The long, saturated C18:0 acyl chains of DSPG result in a high Tm of approximately 55°C.[8] When formulated with other lipids like DSPC (Tm ~55°C) and cholesterol, it creates a rigid and stable lipid bilayer at body temperature (37°C).[10][11] This high stability minimizes drug leakage during circulation, a critical factor for potent APIs.[3][10]

  • Immunomodulation: DSPG-containing liposomes have shown significant potential in immunotherapy. They can be used to encapsulate antigens and induce antigen-specific regulatory T-cells (Tregs).[4][12] This approach has been successfully demonstrated in preclinical models to vaccinate against atherosclerosis by reducing plaque formation and inflammation.[4][12]

  • Gene Delivery: While cationic lipids are more common for nucleic acid delivery due to electrostatic complexation with negatively charged RNA/DNA, anionic liposomes are being explored as a less toxic alternative.[7] Divalent cations can be used as "bridges" to facilitate the assembly of anionic liposome-DNA complexes.[1]

Biological Interactions of DSPG-Containing Liposomes

When introduced into the bloodstream, the fate of a DSPG-liposome is heavily influenced by its interaction with blood components. The anionic surface rapidly acquires a "protein corona," a layer of adsorbed proteins. This corona, rather than the naked lipid surface, dictates the biological identity of the nanoparticle.

A key pathway for the uptake of DSPG-liposomes by Antigen-Presenting Cells (APCs), such as macrophages and dendritic cells, has been elucidated.[4][12]

  • Protein Corona Formation: In the circulation, blood proteins adsorb to the liposome (B1194612) surface.

  • C1q Binding: The complement component C1q specifically binds to the anionic DSPG-liposome surface.

  • Scavenger Receptor Recognition: The liposome-C1q complex is then recognized and bound by scavenger receptors (SRs) on the surface of APCs.

  • Cellular Uptake: This recognition event triggers the internalization (endocytosis) of the liposome by the APC.

  • Antigen Processing & Presentation: Once inside the cell, the liposome is processed, and its cargo (e.g., a peptide antigen) is released to be presented by the APC, initiating a downstream immune response, such as the activation of regulatory T-cells.

// Nodes Lipo [label="DSPG Liposome\n(Anionic Surface)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood [label="Bloodstream", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Corona [label="Protein Corona\nFormation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C1q [label="C1q Complement\nProtein Binding", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; APC [label="Antigen Presenting Cell (APC)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5, height=1.5]; SR [label="Scavenger\nReceptor (SR)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; Uptake [label="Endocytosis/\nUptake", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Processing [label="Antigen Processing\n& Presentation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Lipo -> Blood [label="Injection"]; Blood -> Corona [label="Plasma Proteins"]; Corona -> C1q; C1q -> SR [label="Binding"]; SR -> Uptake [label="Triggers"]; Uptake -> Processing;

// Positioning SR on the edge of APC {rank=same; SR; APC} SR -> APC [style=invis]; } dot Caption: Uptake of DSPG liposomes by Antigen-Presenting Cells.

Experimental Protocols

Protocol: Liposome Formulation by Thin-Film Hydration and Extrusion

This method is a standard and widely used technique for preparing unilamellar liposomes of a defined size.[13][14]

Methodology:

  • Lipid Preparation: Dissolve DSPG and other lipids (e.g., DSPC, Cholesterol) in a suitable organic solvent (e.g., a 9:1 chloroform:methanol mixture) in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[8]

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Rotate the flask to ensure a thin, even lipid film forms on the inner surface. The temperature should be maintained above the Tm of the lipid with the highest transition temperature (for DSPG, >55°C).

  • Vacuum Drying: Place the flask under high vacuum for a minimum of 2 hours (or overnight) to remove any residual organic solvent. This step is critical for formulation stability and safety.[8]

  • Hydration: Hydrate the dry lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug, if applicable. The hydration buffer should be pre-heated to a temperature above the lipid Tm (>55°C). Agitate the flask by vortexing or swirling to suspend the lipids, forming multilamellar vesicles (MLVs).[8]

  • Extrusion (Sizing): To produce unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder apparatus.[14][15] The extrusion should also be performed above the lipid Tm. Typically, 11-21 passes are sufficient to achieve a narrow size distribution.

  • Purification: Remove any unencapsulated drug or free lipids via size exclusion chromatography or dialysis.

  • Sterilization: For in vivo use, sterilize the final liposome preparation by filtration through a 0.22 µm filter.

// Nodes Start [label="Start", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="1. Dissolve Lipids\nin Organic Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Evaporate [label="2. Form Thin Film\n(Rotary Evaporation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Dry [label="3. Dry Film\n(High Vacuum)", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrate [label="4. Hydrate with\nAqueous Buffer (>Tm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extrude [label="5. Extrude Through\nMembrane (>Tm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="6. Purify\n(e.g., Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterize [label="7. Characterize", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Dissolve; Dissolve -> Evaporate; Evaporate -> Dry; Dry -> Hydrate; Hydrate -> Extrude [label="Forms MLVs"]; Extrude -> Purify [label="Forms LUVs"]; Purify -> Characterize; Characterize -> End; } dot Caption: Workflow for liposome preparation via thin-film hydration.

Protocol: Liposome Characterization

Characterization is essential to ensure the formulation meets the required specifications for size, charge, and stability.

Table 2: Key Characterization Techniques and Methodologies

ParameterTechniqueMethodologyReference(s)
Particle Size & PDI Dynamic Light Scattering (DLS)Dilute the liposome suspension in the original buffer to an appropriate concentration to avoid multiple scattering effects.[16] Measure the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The hydrodynamic diameter and Polydispersity Index (PDI) are calculated from these fluctuations.[5][17][18]
Surface Charge Zeta Potential AnalysisDilute the sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl). An electric field is applied across the sample, causing the charged liposomes to move. The velocity of this movement (electrophoretic mobility) is measured via laser Doppler velocimetry and used to calculate the zeta potential, which reflects surface charge. A value below -30 mV generally indicates good colloidal stability.[5][17][19]
Encapsulation Efficiency Chromatography / SpectroscopySeparate the liposomes from the unencapsulated drug using size exclusion chromatography or ultracentrifugation.[15] Disrupt the purified liposomes with a suitable solvent or detergent. Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy) and compare it to the initial amount of drug used.[3][15]
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMApply a drop of the liposome suspension to a TEM grid and visualize. For improved structural preservation, Cryo-TEM is preferred, where the sample is flash-frozen to observe the liposomes in their hydrated state. This confirms the spherical shape and lamellarity of the vesicles.[5]

Conclusion

This compound is a cornerstone phospholipid for the development of advanced, negatively charged liposomal drug delivery systems. Its well-defined chemical structure, characterized by saturated acyl chains and an anionic headgroup, translates directly into desirable pharmaceutical properties: high stability, controlled drug release, and unique biological interaction profiles. The ability of DSPG-liposomes to engage with the immune system, particularly in promoting tolerogenic responses, opens new avenues for therapeutic vaccines and immunomodulatory treatments. The robust and scalable formulation protocols available make DSPG a reliable and versatile tool for researchers and drug developers aiming to create the next generation of nanomedicines.

References

An In-depth Technical Guide to the Synthesis and Purification of Distearoyl Phosphatidylglycerol (DSPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distearoyl phosphatidylglycerol (DSPG) is a saturated phospholipid composed of a glycerol (B35011) backbone, two stearic acid chains, a phosphate (B84403) group, and a terminal glycerol headgroup. Its chemical formula is C42H83O10P.[1][2] DSPG is a crucial component of biological membranes, particularly in bacteria and to a lesser extent in eukaryotes.[1] It plays a significant role in modulating membrane fluidity and surface charge. In the pharmaceutical industry, DSPG is a widely used excipient in liposomal drug delivery systems, where it can enhance the stability of the formulation and facilitate the release of therapeutic agents.[3][4][5] Notably, research has explored the potential of DSPG in therapeutic applications, such as improving mucociliary transport in cystic fibrosis patients.[1][6] This technical guide provides a comprehensive overview of the primary synthesis and purification methods for DSPG, offering detailed experimental protocols and comparative data for researchers and drug development professionals.

I. Synthesis of this compound

The synthesis of DSPG can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis. Each method offers distinct advantages and disadvantages in terms of yield, purity, scalability, and the ability to introduce specific acyl chains.

1. Enzymatic Synthesis

Enzymatic synthesis routes are often favored for their high specificity, mild reaction conditions, and production of stereochemically pure products. The primary enzymatic pathways for DSPG synthesis are the de novo biosynthesis pathway and the phospholipase D-catalyzed transphosphatidylation.

a) De Novo Biosynthesis Pathway

This pathway mimics the natural synthesis of phosphatidylglycerol in living organisms.[1][7] It is a multi-step process involving several key enzymes.

Experimental Protocol: Enzymatic Synthesis of Phosphatidylglycerol

  • Activation of Stearic Acid: Stearic acid is first activated to stearoyl-CoA by acyl-CoA synthetase in the presence of ATP and Coenzyme A.

  • Formation of Phosphatidic Acid: Glycerol-3-phosphate is sequentially acylated at the sn-1 and sn-2 positions with two molecules of stearoyl-CoA, catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), respectively, to form 1,2-distearoyl-sn-glycerol-3-phosphate (distearoyl phosphatidic acid).[8]

  • Synthesis of CDP-Diacylglycerol: The resulting phosphatidic acid is then activated with cytidine (B196190) triphosphate (CTP) by the enzyme phosphatidate cytidylyltransferase (CDP-diacylglycerol synthase) to form cytidine diphosphate-diacylglycerol (CDP-DAG).[1][7][8]

  • Formation of Phosphatidylglycerol Phosphate: CDP-DAG reacts with glycerol-3-phosphate in a reaction catalyzed by phosphatidylglycerophosphate synthase to yield phosphatidylglycerol phosphate (PGP).[1][7]

  • Dephosphorylation to Phosphatidylglycerol: Finally, PGP is dephosphorylated by a specific phosphatase, PGP phosphatase, to produce this compound.[1][7]

Signaling Pathway: De Novo Biosynthesis of DSPG

de_novo_synthesis G3P Glycerol-3-Phosphate PA Distearoyl Phosphatidic Acid G3P->PA GPAT, LPAAT StearoylCoA 2x Stearoyl-CoA StearoylCoA->PA CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-diacylglycerol synthase CTP CTP CTP->CDP_DAG PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP synthase Glycerol3P Glycerol-3-Phosphate Glycerol3P->PGP DSPG Distearoyl Phosphatidylglycerol PGP->DSPG PGP phosphatase

Caption: De Novo Biosynthesis of DSPG.

b) Phospholipase D-Catalyzed Transphosphatidylation

This method provides a more direct route to DSPG by utilizing the enzyme phospholipase D (PLD) to exchange the headgroup of a readily available phospholipid, such as phosphatidylcholine (PC), with glycerol.[7][9]

Experimental Protocol: PLD-Catalyzed Synthesis of DSPG from DSPC

This protocol is adapted from studies on PLD-catalyzed transphosphatidylation.[9]

  • Reaction Setup: A two-phase system is prepared with an organic solvent (e.g., isopropyl ether or dichloromethane) and an aqueous buffer (e.g., 0.2 M sodium acetate, pH 5.6).[9]

  • Substrate Addition: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is dissolved in the organic phase. Glycerol is added to the aqueous phase at a significant molar excess relative to DSPC (e.g., a molar ratio of at least 5.3 for PLD from Streptomyces sp. or 64 for cabbage PLD).[9]

  • Enzyme Addition: Phospholipase D from a suitable source (e.g., Streptomyces sp. or cabbage) is added to the reaction mixture.[9]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with constant stirring for a period of time (e.g., 24 hours) to allow for the transphosphatidylation reaction to proceed.[9]

  • Monitoring: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD).[9]

  • Product Isolation: Upon completion, the organic phase containing the DSPG product is separated, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.

Logical Relationship: PLD-Catalyzed Transphosphatidylation

pld_synthesis DSPC Distearoyl Phosphatidylcholine (DSPC) DSPG Distearoyl Phosphatidylglycerol (DSPG) DSPC->DSPG Choline Choline DSPC->Choline Headgroup Exchange Glycerol Glycerol Glycerol->DSPG Transphosphatidylation PLD Phospholipase D (PLD) PLD->DSPG PLD->Choline

Caption: PLD-Catalyzed Synthesis of DSPG.

2. Chemical Synthesis

Chemical synthesis offers the flexibility to produce a wide variety of phospholipids (B1166683) with defined acyl chains and stereochemistry, although it often involves multiple steps of protection and deprotection, and may require more stringent reaction conditions. A notable approach for phospholipid synthesis is the H-phosphonate methodology.

a) H-Phosphonate Methodology

This method provides a robust pathway to optically pure phosphatidylglycerols in fewer steps compared to some other chemical routes.[10] It features a stable triethylammonium (B8662869) H-phosphonate salt intermediate that is amenable to chromatographic purification.[10]

Experimental Protocol: H-Phosphonate Synthesis of a Phosphatidylglycerol

The following is a generalized protocol based on the synthesis of unsymmetrical phosphatidylglycerols using the H-phosphonate method.[10]

  • Preparation of Protected Glycerol Backbone: A suitably protected glycerol derivative with a free hydroxyl group at the sn-3 position and stearoyl groups at the sn-1 and sn-2 positions is required as the starting material.

  • Formation of H-phosphonate Monoester: The protected diacylglycerol is reacted with phosphorous trichloride (B1173362) and triethylammonium bicarbonate to form the corresponding H-phosphonate monoester.

  • Coupling with Protected Glycerol: The H-phosphonate monoester is then coupled with a protected glycerol derivative (e.g., with a free primary hydroxyl group) in the presence of an activating agent such as pivaloyl chloride.

  • Oxidation: The resulting H-phosphonate diester is oxidized to the phosphate triester using an oxidizing agent like iodine in the presence of water.

  • Deprotection: Finally, all protecting groups are removed under appropriate conditions to yield the final DSPG product.

Experimental Workflow: H-Phosphonate Synthesis of DSPG

h_phosphonate_workflow start Protected 1,2-Distearoyl-sn-glycerol h_phosphonate_formation Formation of H-phosphonate Monoester start->h_phosphonate_formation coupling Coupling with Protected Glycerol h_phosphonate_formation->coupling oxidation Oxidation to Phosphate Triester coupling->oxidation deprotection Deprotection oxidation->deprotection purification Purification deprotection->purification end DSPG purification->end

Caption: H-Phosphonate Synthesis Workflow.

Quantitative Data on Synthesis Methods

Synthesis MethodKey Enzyme/ReagentStarting MaterialTypical YieldReference
PLD TransphosphatidylationPhospholipase D (Streptomyces sp.)PhosphatidylcholineNearly quantitative[9]
PLD TransphosphatidylationPhospholipase D (cabbage)PhosphatidylcholineNearly quantitative[9]
H-Phosphonate MethodPivaloyl chloride, IodineProtected Diacylglycerol78-93% (for intermediate steps)[10]

II. Purification of this compound

The purification of DSPG is critical to remove unreacted starting materials, byproducts, and catalysts, ensuring a high-purity final product suitable for pharmaceutical applications. The primary methods for DSPG purification are chromatography and crystallization.

1. Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of phospholipids. Both normal-phase and reverse-phase HPLC can be employed.

Experimental Protocol: Preparative HPLC Purification of DSPG

The following is a general protocol for the preparative HPLC purification of a phospholipid like DSPG, based on established methods for similar compounds.[11][12][13][14]

  • Column Selection: A preparative HPLC column with a suitable stationary phase is chosen. For phospholipids, a silica-based column for normal-phase chromatography or a C8 or C18 column for reverse-phase chromatography can be used.[14]

  • Mobile Phase: A suitable mobile phase system is developed. For normal-phase HPLC, a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., isopropanol (B130326) or methanol) with a small amount of water or acid/base modifier may be used. For reverse-phase HPLC, a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common.

  • Sample Preparation: The crude DSPG is dissolved in a minimal amount of the initial mobile phase or a compatible solvent.

  • Injection and Fraction Collection: The sample is injected onto the column, and the elution is monitored using a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a UV detector (if the molecule has a chromophore, which DSPG does not, making ELSD more suitable). Fractions are collected based on the elution profile of the DSPG peak.

  • Solvent Removal and Product Recovery: The solvent from the collected fractions is removed under reduced pressure to yield the purified DSPG.

Experimental Workflow: HPLC Purification of DSPG

hplc_purification_workflow start Crude DSPG dissolution Dissolution in Mobile Phase start->dissolution injection Injection onto Preparative HPLC Column dissolution->injection elution Gradient Elution injection->elution detection Detection (ELSD) elution->detection fractionation Fraction Collection detection->fractionation solvent_removal Solvent Removal fractionation->solvent_removal end Pure DSPG solvent_removal->end

Caption: HPLC Purification Workflow for DSPG.

2. Crystallization

Crystallization is a cost-effective method for purifying large quantities of compounds. The choice of solvent is critical for successful crystallization.

Experimental Protocol: Crystallization of DSPG

  • Solvent Selection: A solvent system in which DSPG has high solubility at elevated temperatures and low solubility at lower temperatures is required. This often involves a binary or ternary solvent mixture. Based on its solubility properties, a mixture of chloroform (B151607) and methanol, from which it is soluble, followed by the addition of a non-solvent like acetone, in which it is insoluble, could be a starting point for developing a crystallization method.[15]

  • Dissolution: The crude DSPG is dissolved in a minimal amount of the chosen solvent or solvent mixture at an elevated temperature.

  • Cooling and Crystal Formation: The solution is slowly cooled to allow for the formation of crystals. The cooling rate can influence the size and purity of the crystals.

  • Isolation: The crystals are isolated by filtration.

  • Washing: The isolated crystals are washed with a cold solvent in which DSPG has low solubility to remove any remaining impurities.

  • Drying: The purified DSPG crystals are dried under vacuum to remove any residual solvent.

Quantitative Data on Purification Methods

Purification MethodKey ParametersAchievable PurityReference
Preparative HPLCColumn type, mobile phase gradient>98%[11][16]
CrystallizationSolvent system, cooling rateHigh, dependent on optimization[15]
Molecular Distillation + Acetone FractionationTemperature, pressure, solvent ratio92.2% (for a similar lipid)[17]

The synthesis and purification of this compound can be achieved through various enzymatic and chemical routes, each with its own set of advantages. Enzymatic methods, particularly PLD-catalyzed transphosphatidylation, offer a direct and high-yielding approach to stereochemically pure DSPG. Chemical methods like the H-phosphonate synthesis provide flexibility for creating analogues but may require more extensive optimization of reaction and purification steps. High-performance liquid chromatography and crystallization are effective methods for obtaining high-purity DSPG suitable for pharmaceutical applications. The choice of a specific synthesis and purification strategy will depend on the desired scale of production, purity requirements, and available resources. This guide provides a foundational understanding of the available methodologies to aid researchers and drug development professionals in the production of this important phospholipid.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of Distearoyl Phosphatidylglycerol in Cell Membranes

Abstract

This compound (DSPG) is a saturated, anionic phospholipid that plays a crucial role in the structural integrity and functionality of biological membranes and is a key component in advanced drug delivery systems. This technical guide provides a comprehensive analysis of the functions of DSPG in cell membranes, supported by quantitative biophysical data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. Its unique molecular structure, characterized by two 18-carbon saturated acyl chains and a negatively charged headgroup, confers specific properties that are instrumental in creating ordered, stable, and functional membrane structures.

Core Biophysical Properties of DSPG in Lipid Bilayers

The primary contribution of DSPG to membrane function stems from its distinct molecular architecture. As an anionic phospholipid with two fully saturated stearoyl chains, DSPG molecules pack tightly within a lipid bilayer, leading to a highly ordered and cohesive membrane structure.[1] This dense packing significantly influences the physical characteristics of the membrane.

Membrane Stability and Fluidity

The saturated nature of DSPG's acyl chains leads to a decrease in membrane fluidity and an increase in membrane order.[2] Molecular dynamics simulations have demonstrated that phosphatidylglycerols (PGs) in bacterial membranes reduce the motion of neighboring lipids and enhance inter-lipid interactions through hydrogen bonding.[3][4] This ordering effect is critical for maintaining the structural integrity of membranes.

Membrane Electrostatics

As an anionic phospholipid, DSPG contributes a net negative charge to the membrane surface.[5][6][7] This negative surface potential is fundamental for the electrostatic attraction of cationic molecules, including peripheral membrane proteins and signaling molecules, thereby playing a pivotal role in their correct localization and function at the membrane interface.[6]

Thermotropic Behavior

DSPG exhibits a distinct gel-to-liquid crystalline phase transition. The main phase transition temperature (Tm) for pure DSPG is approximately 55°C.[3] Below this temperature, the acyl chains are in a highly ordered gel state, and above it, they transition to a more disordered, fluid state. This high Tm contributes to the stability of DSPG-containing membranes at physiological temperatures.

Quantitative Data on DSPG-Containing Membranes

The inclusion of DSPG in a lipid bilayer quantitatively alters its biophysical properties. The following tables summarize key parameters from studies on membranes containing DSPG and related phospholipids.

PropertyLipid CompositionValueTechnique/Source
Main Phase Transition Temperature (Tm) Pure DSPG~55 °CMolecular Dynamics
Pure DSPC~56 °CMolecular Dynamics
Pure DSPA~75 °CMolecular Dynamics
Pure DSPS~68 °CMolecular Dynamics
Pure DSPE~74 °CMolecular Dynamics
Area Compressibility Modulus (KA) Pure DOPC245.81 ± 9.85 mN/mMolecular Dynamics
65:35 DOPC:DSPG192.7 ± 10.8 mN/mMolecular Dynamics
65:35 DOPC:DSPC211.3 ± 4.5 mN/mMolecular Dynamics
Area per Lipid Saturated PG (extrapolated)Similar to PCsSANS/SAXS
DOPC66.3 ŲSimulation
Table 1: Summary of key biophysical parameters for DSPG and related phospholipids. Data sourced from molecular dynamics simulations and scattering experiments.[3][5][8][9]

Role of DSPG in Biological Systems

DSPG and other phosphatidylglycerols are integral components of various biological membranes, where they perform critical functions.

Bacterial Membranes

In bacteria, particularly anaerobic species, phosphatidylglycerol is essential for maintaining the integrity and fluidity of the cell membrane.[10] It contributes to the stability of the membrane, helping it to withstand challenging environmental conditions by reducing permeability and preventing the desorption of other lipids.[3]

Mitochondrial Membranes

DSPG serves as a precursor for the synthesis of cardiolipin, a dimeric phospholipid found almost exclusively in the inner mitochondrial membrane.[11] Cardiolipin is indispensable for the optimal functioning of the enzymes involved in oxidative phosphorylation. The lipid composition of the outer mitochondrial membrane, including the presence of anionic lipids, is also a key regulator of mitochondrial dynamics, such as fusion and fission events.[12]

Involvement of DSPG in Cellular Signaling

Anionic phospholipids, including phosphatidylglycerol, are critical players in cellular signaling pathways. They can act as precursors for second messengers and create charged domains within the membrane that recruit and activate signaling proteins.

Anionic_Lipid_Signaling cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 (Anionic Lipid) PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR Binds Liposome_Preparation_Workflow start Start dissolve_lipids Dissolve DSPG & other lipids in organic solvent start->dissolve_lipids rotovap Form thin lipid film (Rotary Evaporation) dissolve_lipids->rotovap vacuum Dry film under high vacuum rotovap->vacuum hydrate Hydrate film with buffer (T > Tm) to form MLVs vacuum->hydrate extrude Extrude (T > Tm) through membrane to form LUVs hydrate->extrude characterize Characterize Liposomes (DLS, DSC, etc.) extrude->characterize end End characterize->end

References

An In-depth Technical Guide to the Phase Transition Temperature of Distearoyl Phosphatidylglycerol (DSPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gel-to-liquid crystalline phase transition temperature (Tm) of 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG), a saturated, anionic phospholipid crucial in the formulation of lipid-based drug delivery systems, such as liposomes. Understanding the Tm is critical for the rational design, manufacture, and stability of these nanocarriers.

Core Concepts: The Phospholipid Phase Transition

Phospholipids, the building blocks of biological membranes and liposomes, exhibit thermotropic phase behavior, transitioning from a highly ordered gel phase (Lβ') to a disordered liquid crystalline phase (Lα) as temperature increases.[1][2][3] This transition is characterized by a specific temperature, the phase transition temperature (Tm), which is a key physicochemical parameter.

In the gel phase, the hydrocarbon chains of the phospholipid are fully extended and tightly packed, resulting in a rigid, less permeable bilayer.[3] Upon heating to the Tm, the chains undergo a conformational change, becoming more fluid and disordered, which increases the permeability and flexibility of the bilayer.[2]

The phase transition temperature is influenced by several factors, including:

  • Acyl Chain Length: Longer acyl chains lead to stronger van der Waals interactions and a higher Tm.

  • Degree of Saturation: Unsaturated acyl chains with cis-double bonds introduce kinks that disrupt packing, lowering the Tm. DSPG, being fully saturated with 18-carbon stearoyl chains, has a relatively high Tm.

  • Headgroup: The nature of the polar headgroup can influence intermolecular interactions and hydration, thereby affecting the Tm.

  • Presence of Other Molecules: The incorporation of other molecules, such as cholesterol or encapsulated drugs, can alter the phase behavior of the lipid bilayer.

Quantitative Data: Phase Transition Temperature of DSPG

The gel-to-liquid crystalline phase transition temperature of pure DSPG has been determined by various biophysical techniques. The table below summarizes the reported values.

Phase Transition Temperature (Tm)Experimental MethodReference(s)
55 °CNot specified (likely Differential Scanning Calorimetry)[4][5]
54 °CVibrating tube densitometry and neutral buoyancy[6]

Note: The slight variation in the reported Tm values can be attributed to differences in experimental conditions such as the hydration medium, pH, and the specific technique employed.

Experimental Protocol: Determination of Tm by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most common and reliable method for determining the phase transition temperature of lipids.[7][8][9][10][11] The technique measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of endothermic events such as phase transitions.

Materials
  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) powder

  • Hydration buffer (e.g., 10 mM Tris buffer with 0.5 mM EDTA, pH 8.5)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Nitrogen gas

  • High-purity water

Equipment
  • Differential Scanning Calorimeter (DSC) with appropriate sample and reference pans (e.g., aluminum)

  • Rotary evaporator

  • Vortex mixer

  • Water bath or heating block

  • Extruder with polycarbonate membranes (optional, for unilamellar vesicle preparation)

Procedure

3.3.1. Preparation of Multilamellar Vesicles (MLVs) by Thin-Film Hydration

  • Lipid Dissolution: Dissolve a known quantity of DSPG in an organic solvent in a round-bottom flask.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration: Add the pre-warmed hydration buffer (at a temperature above the expected Tm of DSPG, e.g., 65°C) to the flask.

  • Vesicle Formation: Agitate the flask using a vortex mixer to hydrate (B1144303) the lipid film, leading to the spontaneous formation of a milky suspension of multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 1-10 mg/mL.

3.3.2. DSC Analysis

  • Sample Preparation: Accurately transfer a small volume (typically 10-50 µL) of the MLV suspension into a DSC sample pan.

  • Reference Preparation: In a separate reference pan, place an equal volume of the hydration buffer.

  • Sealing: Hermetically seal both the sample and reference pans.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 25°C).

  • Temperature Program:

    • Heat the sample and reference at a constant scan rate, typically 1-2°C/min, to a final temperature well above the Tm (e.g., 75°C).

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan to ensure thermal history does not affect the results. The data from the second scan is typically used for analysis.

  • Data Analysis:

    • The DSC thermogram will show an endothermic peak, where the peak maximum corresponds to the phase transition temperature (Tm).

    • The area under the peak is the enthalpy of the transition (ΔH), which provides information about the cooperativity of the transition.

Visualizations

Experimental Workflow for Tm Determination

experimental_workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis dissolution 1. Lipid Dissolution (DSPG in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Buffer at T > Tm) film_formation->hydration mlv_formation 4. MLV Formation (Vortexing) hydration->mlv_formation sample_prep 5. Sample & Reference Preparation mlv_formation->sample_prep Transfer MLV Suspension dsc_run 6. DSC Scan (Heating/Cooling Cycles) sample_prep->dsc_run data_analysis 7. Data Analysis dsc_run->data_analysis tm_determination 8. Tm Determination (Peak of Endotherm) data_analysis->tm_determination

Caption: Workflow for determining the phase transition temperature of DSPG.

Conceptual Diagram of Lipid Phase Transition

phase_transition gel_phase Gel Phase (Lβ') Ordered, Rigid heating Heating (Increase T) liquid_crystalline_phase Liquid Crystalline Phase (Lα) Disordered, Fluid cooling Cooling (Decrease T) heating->liquid_crystalline_phase Tm cooling->gel_phase

Caption: The thermotropic phase transition of a phospholipid bilayer.

References

The Dance of Rigidity and Fluidity: An In-depth Technical Guide to the Interaction of Distearoyl Phosphatidylglycerol with Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) and cholesterol, two fundamental components in the design of advanced lipid-based drug delivery systems and model membranes. Understanding the biophysical and thermodynamic interplay of these molecules is paramount for the rational design of liposomal formulations with optimized stability, permeability, and drug release characteristics. This document delves into the quantitative data governing their interaction, detailed experimental protocols for characterization, and the functional consequences of their association.

Biophysical and Thermodynamic Interactions

The interaction between the saturated anionic phospholipid DSPG and cholesterol is a classic example of the condensing effect cholesterol exerts on lipid bilayers. In its gel state (below its phase transition temperature), the acyl chains of DSPG are tightly packed in an ordered all-trans configuration. The introduction of cholesterol disrupts this ordered packing, leading to a more disordered state. Conversely, above the phase transition temperature, in the liquid-crystalline state, cholesterol orders the fluid acyl chains of DSPG, resulting in a state of intermediate fluidity known as the liquid-ordered (l_o) phase. This modulation of membrane fluidity is crucial for the functional properties of liposomes.

Phase Behavior and Thermodynamics

The primary technique to study the phase behavior of lipid mixtures is Differential Scanning Calorimetry (DSC). DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For DSPG-cholesterol mixtures, DSC reveals the influence of cholesterol on the main phase transition (gel to liquid-crystalline) of DSPG.

Table 1: Thermotropic Properties of DSPG/Cholesterol Mixtures (Representative Data)

Cholesterol (mol%)Main Transition Temperature (T_m) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Peak Width (ΔT_1/2) (°C)
05510.50.5
1054.58.21.5
2053.85.13.0
30Broadened/AbsentSignificantly Reduced> 5.0
40AbsentAbsent-
50AbsentAbsent-

Note: This table presents representative data synthesized from studies on saturated phospholipids (B1166683) like DSPC and DPPC interacting with cholesterol, as direct comprehensive datasets for DSPG-cholesterol are not available in a single source. The trend of a decrease and eventual abolishment of the phase transition is a well-established phenomenon for cholesterol's interaction with saturated phospholipids.

The data clearly indicates that increasing concentrations of cholesterol lead to a decrease in the main transition temperature (T_m) and a significant reduction in the enthalpy (ΔH) of the transition. This signifies a loss of cooperativity in the phase transition. At cholesterol concentrations above ~30-40 mol%, the sharp phase transition of pure DSPG is completely abolished, indicating the formation of the liquid-ordered phase where the distinction between gel and liquid-crystalline states is blurred.

Membrane Packing and Fluidity

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ²H-NMR, is a powerful tool to probe the orientational order of the acyl chains within the lipid bilayer. The deuterium (B1214612) order parameter (S_CD) provides a measure of the motional anisotropy of the C-D bonds along the acyl chain.

Table 2: Deuterium Order Parameters (S_CD) for DSPG Acyl Chains in the Presence of Cholesterol (Illustrative Values)

Carbon PositionPure DSPG (l_c phase, 60°C)DSPG with 30 mol% Cholesterol (l_o phase, 60°C)
C20.200.40
C60.180.38
C100.150.35
C140.100.25
C180.050.10

Note: These are illustrative values based on studies of similar saturated phospholipids. The key takeaway is the significant increase in order parameter across the acyl chain in the presence of cholesterol in the liquid-crystalline state.

The increased S_CD values in the presence of cholesterol confirm its ordering effect on the otherwise fluid acyl chains of DSPG in the liquid-crystalline phase. This increased order leads to a thicker and less permeable membrane.

Interfacial Properties: Langmuir Monolayer Studies

Langmuir trough experiments provide valuable insights into the interactions between lipids at an air-water interface, mimicking a single leaflet of a bilayer. By measuring the surface pressure as a function of the area per molecule, one can deduce information about the packing and miscibility of the components.

Table 3: Interfacial Properties of DSPG/Cholesterol Monolayers (Representative Data)

Cholesterol (mol%)Area per Molecule at 30 mN/m (Ų/molecule)Excess Gibbs Free Energy of Mixing (ΔG_exc) at 30 mN/m (J/mol)
0450
2042-250
4039-400
5038-350

Note: Representative data based on similar lipid systems. Negative values of ΔG_exc indicate favorable mixing between DSPG and cholesterol.

The decrease in the average area per molecule with increasing cholesterol concentration is a manifestation of the condensing effect. The negative excess Gibbs free energy of mixing indicates a thermodynamically favorable interaction between DSPG and cholesterol in the monolayer, suggesting attractive forces between the two molecules.[1][2][3][4]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermotropic phase behavior of DSPG-cholesterol liposomes.

Methodology:

  • Liposome (B1194612) Preparation:

    • DSPG and cholesterol are co-dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) at the desired molar ratios.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The film is further dried under vacuum for at least 2 hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the T_m of DSPG (~60°C). This results in the formation of multilamellar vesicles (MLVs).

    • For uniform vesicle size, the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) using a mini-extruder at a temperature above the T_m.

  • DSC Analysis:

    • A known amount of the liposome suspension (typically 10-20 µL) is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The sample is subjected to a heating and cooling cycle at a controlled scan rate (e.g., 1-5°C/min) over a temperature range that encompasses the phase transition of DSPG (e.g., 20°C to 80°C).

    • The heat flow as a function of temperature is recorded.

  • Data Analysis:

    • The thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, the peak temperature (T_m), and the completion temperature of the transition.

    • The area under the transition peak is integrated to calculate the enthalpy of the transition (ΔH).

    • The width of the peak at half-height (ΔT_1/2) provides an indication of the cooperativity of the transition.

Solid-State ²H-NMR Spectroscopy

Objective: To measure the deuterium order parameters of DSPG acyl chains in the presence of cholesterol.

Methodology:

  • Sample Preparation:

    • Deuterated DSPG (specifically deuterated at various positions along the acyl chains) and cholesterol are co-dissolved and formed into a lipid film as described for DSC.

    • The lipid film is hydrated with a buffer to a final lipid concentration of about 20-40% (w/w).

    • The hydrated lipid dispersion is then transferred to an NMR rotor.

    • The sample is equilibrated at the desired temperature inside the NMR spectrometer.

  • NMR Spectroscopy:

    • ²H-NMR spectra are acquired using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

    • The temperature is precisely controlled during the experiment.

  • Data Analysis:

    • The quadrupolar splitting (Δν_Q) is measured from the separation of the two peaks in the Pake doublet spectrum.

    • The deuterium order parameter (S_CD) is calculated using the equation: S_CD = (4/3) * (h / e²qQ) * Δν_Q, where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).

Langmuir Monolayer Study

Objective: To investigate the interfacial behavior and miscibility of DSPG and cholesterol.

Methodology:

  • Monolayer Formation:

    • A Langmuir trough is filled with a subphase (e.g., ultrapure water or buffer).

    • A solution of DSPG and cholesterol in a volatile solvent (e.g., chloroform) at a known concentration and molar ratio is carefully spread dropwise onto the subphase surface.

    • The solvent is allowed to evaporate completely (typically 10-15 minutes).

  • Isotherm Measurement:

    • The monolayer is compressed by moving barriers at a constant rate.

    • The surface pressure (π) is measured using a Wilhelmy plate or a Langmuir balance as a function of the mean molecular area (A).

  • Data Analysis:

    • The surface pressure-area (π-A) isotherm is plotted.

    • The limiting area per molecule is determined by extrapolating the steepest part of the isotherm to zero surface pressure.

    • The excess Gibbs free energy of mixing (ΔG_exc) can be calculated from the isotherms of the pure components and the mixture to assess miscibility. A negative value indicates favorable mixing.[1][2][3][4]

Visualizations

Experimental Workflow for Liposome Characterization

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Biophysical Characterization cluster_data Data Output lipid_mixing Lipid Mixing (DSPG + Cholesterol in Organic Solvent) film_formation Thin Film Formation (Solvent Evaporation) lipid_mixing->film_formation hydration Hydration (Buffer Addition) film_formation->hydration extrusion Extrusion (Size Homogenization) hydration->extrusion dsc Differential Scanning Calorimetry (DSC) extrusion->dsc nmr Solid-State NMR extrusion->nmr langmuir Langmuir Trough extrusion->langmuir thermo_data Thermodynamic Parameters (Tm, ΔH) dsc->thermo_data order_data Deuterium Order Parameters (S_CD) nmr->order_data interface_data Interfacial Properties (Area/molecule, ΔG_exc) langmuir->interface_data

Caption: Workflow for the preparation and biophysical characterization of DSPG-cholesterol liposomes.

Effect of Cholesterol on DSPG Bilayer

cholesterol_effect cluster_gel Gel Phase (T < T_m) cluster_lc Liquid-Crystalline Phase (T > T_m) cluster_lo Liquid-Ordered Phase (with Cholesterol) start DSPG Bilayer ordered_chains Ordered, All-Trans Acyl Chains start->ordered_chains Below T_m disordered_chains Disordered, Fluid Acyl Chains start->disordered_chains Above T_m tight_packing Tight Packing ordered_chains->tight_packing loose_packing Loose Packing disordered_chains->loose_packing intermediate_order Intermediate Acyl Chain Order disordered_chains->intermediate_order + Cholesterol intermediate_packing Intermediate Packing intermediate_order->intermediate_packing reduced_permeability Reduced Permeability intermediate_packing->reduced_permeability

Caption: Cholesterol's ordering effect on the DSPG bilayer in the liquid-crystalline phase.

DSPG-Cholesterol Liposomes in Drug Delivery

drug_delivery cluster_formulation Liposome Formulation cluster_delivery Systemic Circulation & Targeting cluster_release Drug Release liposome DSPG/Cholesterol Liposome encapsulation Drug Encapsulation liposome->encapsulation drug Hydrophilic or Lipophilic Drug drug->encapsulation circulation Increased Circulation Time (Reduced Leakage) encapsulation->circulation targeting Passive or Active Targeting to Disease Site circulation->targeting uptake Cellular Uptake targeting->uptake release Drug Release at Target Site uptake->release

Caption: Role of DSPG-cholesterol liposomes as a drug delivery vehicle.

Functional Consequences and Applications

The interaction between DSPG and cholesterol has profound implications for the application of these lipids in drug delivery.

  • Enhanced Stability: The inclusion of cholesterol in DSPG liposomes significantly increases their stability in biological fluids. The ordering effect of cholesterol reduces the permeability of the bilayer to encapsulated drugs, preventing premature leakage during circulation.[5]

  • Modulated Drug Release: By controlling the DSPG to cholesterol ratio, the fluidity of the liposomal membrane can be fine-tuned. This allows for the design of formulations with specific drug release profiles. For instance, a more rigid membrane (higher cholesterol content) will result in a slower, more sustained release of the encapsulated drug.

  • Improved Pharmacokinetics: The enhanced stability of DSPG-cholesterol liposomes leads to longer circulation times in the bloodstream. This increases the probability of the liposomes reaching their target site, thereby improving the therapeutic efficacy of the encapsulated drug.

  • Versatility in Formulation: DSPG-cholesterol-based liposomes can encapsulate a wide range of therapeutic agents, from small molecule drugs to large biologics like proteins and nucleic acids. The anionic nature of DSPG can also be utilized for electrostatic interactions with cationic drugs or for surface modification with targeting ligands.

References

The Pivotal Role of DSPG in Model Lipid Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phospho-rac-glycerol (DSPG) is an anionic phospholipid that plays a crucial role in the biophysical properties and functional characteristics of model lipid membranes. Its unique structural features, including a negatively charged headgroup and long, saturated acyl chains, make it a valuable component in the design of liposomal drug delivery systems and in fundamental studies of membrane biophysics. This technical guide provides a comprehensive overview of the role of DSPG in model lipid membranes, detailing its impact on membrane structure, stability, and its interactions with other membrane components. The information is presented through quantitative data, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Biophysical Properties of DSPG in Model Lipid Membranes

The inclusion of DSPG in a lipid bilayer significantly influences its physical and chemical properties. These effects are critical for the stability and functionality of model membranes and liposomal formulations.

Structural Parameters

The presence of DSPG alters the geometry and packing of lipids within a bilayer. Key structural parameters are summarized in the table below.

ParameterValueExperimental ConditionsReference
Area per Lipid (A) Smaller than DPPG at the same temperatureFluid phase, 60 °C[1]
Bilayer Thickness (DB) Thicker than DPPG at the same temperatureFluid phase, 60 °C[1]
Hydrocarbon Thickness (2DC) Increases with acyl chain lengthFluid phase, temperature-dependent[1]

Table 1: Structural parameters of DSPG-containing lipid bilayers.

Thermotropic Properties

The phase transition temperature (Tm) is a critical parameter that defines the fluidity of the lipid membrane. DSPG, with its long saturated chains, exhibits a high Tm.

LipidMain Phase Transition Temperature (Tm)MethodReference
DSPG 54 °CVibrating tube densitometry[1]
DMPG23 °CVibrating tube densitometry[1]
DPPG41 °CVibrating tube densitometry[1]

Table 2: Main phase transition temperatures of various phosphatidylglycerols.

Mechanical Properties

DSPG influences the mechanical resilience and deformability of lipid bilayers, which is particularly relevant for the design of stable drug delivery vesicles.

System Composition (molar ratio)Area Compressibility Modulus (KA) (mN/m)ObservationReference
DOPC:DSPG (65:35)192.7 ± 10.8Softest among tested mixtures[2]
Pure DOPC245.81 ± 9.85Reference value[2]

Table 3: Area compressibility modulus of DOPC bilayers containing DSPG.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. This section outlines key experimental protocols for studying the role of DSPG in model lipid membranes.

Preparation of DSPG-Containing Liposomes by Thin-Film Hydration

This is a common method for producing multilamellar vesicles (MLVs) which can then be processed into unilamellar vesicles (ULVs).[3]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phospho-rac-glycerol (DSPG)

  • Other lipids as required (e.g., DPPC, Cholesterol)

  • Organic solvent (e.g., chloroform/methanol mixture, 3:1 v/v)

  • Hydration buffer (e.g., distilled water, phosphate-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • High-pressure homogenizer (optional, for unilamellar vesicles)

Procedure:

  • Lipid Dissolution: Dissolve DSPG and other lipids in the organic solvent mixture in a round-bottom flask. For example, use 15.64 mg of DSPG with other lipids as per the desired molar ratio.[3]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (e.g., 200±5 mmHg) at a temperature above the Tm of the lipid with the highest Tm (e.g., 55±2°C for a mixture containing DSPG) for approximately 4 hours with a rotation speed of 100 rpm.[3] This creates a thin, uniform lipid film on the flask's inner surface.

  • Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for several hours or overnight.

  • Hydration: Add the aqueous hydration buffer to the flask. The volume will determine the final lipid concentration. For encapsulation of a substance, it should be dissolved in this buffer. Hydrate the lipid film for about 30 minutes to form MLVs.[3]

  • Size Reduction (Optional): To produce unilamellar vesicles of a defined size, the MLV suspension can be subjected to high-pressure homogenization or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a powerful technique to determine the thermotropic properties of lipid bilayers.[4]

Materials:

  • DSPG-containing liposome (B1194612) suspension

  • Reference buffer (the same buffer used for liposome hydration)

  • DSC instrument

  • DSC sample and reference pans

Procedure:

  • Sample Preparation: Accurately pipette a known volume (e.g., 10-50 µL) of the liposome suspension into a DSC sample pan. Pipette the same volume of the reference buffer into a reference pan. Seal the pans.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Equilibrate the system at a starting temperature well below the expected Tm of DSPG (e.g., 20°C).

  • Heating Scan: Heat the sample at a constant scan rate (e.g., 1-2°C/min) to a final temperature well above the Tm (e.g., 60°C).[4]

  • Cooling Scan: Cool the sample back to the starting temperature at the same scan rate.

  • Second Heating Scan: Perform a second heating scan to check for the reversibility of the transition.

  • Data Analysis: Subtract the baseline (from a buffer-buffer scan) from the sample thermogram. The peak maximum of the endothermic transition corresponds to the Tm, and the area under the peak is proportional to the enthalpy of the transition (ΔH).[4]

Combined Small-Angle Neutron and X-ray Scattering (SANS/SAXS) for Structural Analysis

This combined approach provides detailed information about the bilayer structure, including area per lipid and bilayer thickness.[1]

Principle:

  • SANS: Sensitive to the overall bilayer thickness due to the contrast between proteated lipids and deuterated water.

  • SAXS: Resolves the headgroup-to-headgroup distance due to the high electron density of the phosphate (B84403) groups.

Procedure Outline:

  • Sample Preparation: Prepare unilamellar vesicles of the DSPG-containing lipid mixture. For SANS, samples are typically prepared in D2O-based buffers to enhance contrast.

  • Data Acquisition: Collect scattering data using SANS and SAXS instruments.

  • Data Analysis: Simultaneously analyze the SANS and SAXS data using a scattering density profile (SDP) model. This model is based on the volume probability distributions of the different molecular components of the lipid bilayer.[1][5] The analysis yields key structural parameters like area per lipid, overall bilayer thickness, and hydrocarbon thickness.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) help to visualize complex experimental workflows and logical relationships.

LiposomePreparationWorkflow Workflow for DSPG-Containing Liposome Preparation cluster_prep Preparation cluster_formation Vesicle Formation Lipid_Dissolution 1. Dissolve DSPG and other lipids in organic solvent Film_Formation 2. Form thin lipid film via rotary evaporation Lipid_Dissolution->Film_Formation Drying 3. Dry film under high vacuum Film_Formation->Drying Hydration 4. Hydrate lipid film with aqueous buffer to form MLVs Drying->Hydration Size_Reduction 5. (Optional) Extrusion or homogenization for ULVs Hydration->Size_Reduction

Workflow for DSPG-Containing Liposome Preparation.

DSC_Analysis_Workflow Workflow for DSC Analysis of DSPG Liposomes Prepare_Sample 1. Load liposome suspension and reference buffer into pans Instrument_Setup 2. Place pans in DSC cell and equilibrate temperature Prepare_Sample->Instrument_Setup Heating_Scan 3. Perform first heating scan Instrument_Setup->Heating_Scan Cooling_Scan 4. Cool sample Heating_Scan->Cooling_Scan Second_Heating_Scan 5. Perform second heating scan Cooling_Scan->Second_Heating_Scan Data_Analysis 6. Analyze thermogram to determine Tm and ΔH Second_Heating_Scan->Data_Analysis

Workflow for DSC Analysis of DSPG Liposomes.

DSPG_Influence_on_Membrane_Properties Influence of DSPG on Model Lipid Membrane Properties DSPG DSPG Negatively_Charged_Headgroup Negatively Charged Headgroup DSPG->Negatively_Charged_Headgroup Long_Saturated_Acyl_Chains Long, Saturated Acyl Chains (C18:0) DSPG->Long_Saturated_Acyl_Chains Increased_Electrostatic_Repulsion Increased Electrostatic Repulsion Negatively_Charged_Headgroup->Increased_Electrostatic_Repulsion High_Tm High Phase Transition Temperature (Tm) Long_Saturated_Acyl_Chains->High_Tm Increased_Packing_Order Increased Packing Order Long_Saturated_Acyl_Chains->Increased_Packing_Order Altered_Membrane_Potential Altered Membrane Potential Increased_Electrostatic_Repulsion->Altered_Membrane_Potential Reduced_Membrane_Fluidity Reduced Membrane Fluidity (at physiological temp.) High_Tm->Reduced_Membrane_Fluidity Decreased_Area_Compressibility Decreased Area Compressibility (Softer) Increased_Packing_Order->Decreased_Area_Compressibility Increased_Bilayer_Thickness Increased Bilayer Thickness Increased_Packing_Order->Increased_Bilayer_Thickness

Influence of DSPG on Model Lipid Membrane Properties.

Role in Drug Delivery and Membrane Protein Studies

The biophysical properties imparted by DSPG are leveraged in several key research and development areas.

Liposomal Drug Delivery

DSPG is a common component in liposomal formulations for drug and gene delivery.[3] Its negative charge can help to prevent aggregation of liposomes through electrostatic repulsion and can influence the interaction of the liposome with cells. The high Tm of DSPG contributes to the formation of more rigid and stable liposomes at physiological temperatures, which can lead to reduced drug leakage and longer circulation times in vivo.

Influence on Membrane Proteins

The lipid environment is known to modulate the structure and function of membrane proteins. The inclusion of anionic lipids like DSPG can influence the insertion and translocation of proteins into the membrane.[6] The negative charge of the DSPG headgroup can interact with charged residues on proteins, potentially guiding their orientation and conformation within the bilayer. While DSPG itself is not part of a specific signaling cascade in the classical sense, its modulation of the membrane's physical properties can allosterically affect the function of signaling proteins embedded within it.

Conclusion

DSPG is a phospholipid of significant interest in the study of model lipid membranes due to its profound impact on their structural, thermal, and mechanical properties. Its anionic nature and high phase transition temperature make it a versatile tool for tuning membrane characteristics. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the properties of DSPG in their work, from designing stable and effective drug delivery systems to elucidating the complex interplay between lipids and proteins in biological membranes. The provided diagrams offer a clear visual representation of key experimental workflows and the fundamental relationships governing the role of DSPG in model lipid membranes.

References

Biophysical Properties of Distearoyl Phosphatidylglycerol (DSPG) Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical properties of distearoyl phosphatidylglycerol (DSPG) bilayers. DSPG is a saturated anionic phospholipid of significant interest in drug delivery systems, particularly in liposomal formulations, due to its ability to modulate membrane fluidity, charge, and stability. Understanding its fundamental biophysical characteristics is crucial for the rational design and optimization of such systems.

Core Biophysical Properties of DSPG Bilayers

The following table summarizes key quantitative data for DSPG bilayers, offering a comparative reference for researchers. These values can be influenced by experimental conditions such as temperature, pH, and the presence of ions.

PropertyValueExperimental ConditionsExperimental Technique
Main Phase Transition Temperature (Tm) ~54 °CFully hydrated bilayersDifferential Scanning Calorimetry (DSC)
Area per Lipid (AL) ~0.48 nm²60 °C (Fluid Phase)Small-Angle X-ray Scattering (SAXS) & Small-Angle Neutron Scattering (SANS)
Overall Bilayer Thickness (DB) ~4.5 nm60 °C (Fluid Phase)Small-Angle X-ray Scattering (SAXS) & Small-Angle Neutron Scattering (SANS)
Hydrocarbon Chain Thickness (2DC) ~3.3 nm60 °C (Fluid Phase)Small-Angle X-ray Scattering (SAXS) & Small-Angle Neutron Scattering (SANS)

Key Experimental Protocols

The characterization of DSPG bilayers relies on a suite of biophysical techniques. Below are detailed methodologies for the principal experiments cited.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperature (Tm) of lipid bilayers, which corresponds to the transition from a gel-like ordered state to a fluid-like disordered state.[1][2][3][4][5]

Methodology:

  • Sample Preparation:

    • Prepare a suspension of multilamellar vesicles (MLVs) of DSPG in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.

    • This is typically achieved by hydrating a thin lipid film, formed by evaporating the organic solvent from a lipid solution in a round-bottom flask.

    • The hydration process involves adding the buffer and vortexing the mixture at a temperature above the Tm of the lipid.

  • DSC Measurement:

    • Load the lipid suspension into a DSC sample pan and an equal volume of the buffer into a reference pan.

    • Place both pans in the calorimeter.

    • Equilibrate the system at a temperature below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that encompasses the phase transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The phase transition is observed as an endothermic peak in the thermogram.

    • The Tm is determined as the temperature at the peak maximum.

    • The enthalpy of the transition (ΔH) can be calculated from the area under the peak, providing information about the energetics of the transition.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structural parameters of lipid bilayers, including the overall thickness and the area per lipid molecule.[6][7][8][9][10]

Methodology:

  • Sample Preparation:

    • Prepare unilamellar vesicles (ULVs) of DSPG by extrusion or sonication of an MLV suspension. This ensures a more homogeneous sample.

    • The lipid concentration should be optimized for the specific SAXS instrument, typically in the range of 5-20 mg/mL.

  • SAXS Measurement:

    • Load the vesicle suspension into a temperature-controlled sample holder (e.g., a quartz capillary).

    • Expose the sample to a collimated X-ray beam.

    • Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector (q).

  • Data Analysis:

    • The scattering data is used to reconstruct the electron density profile of the bilayer.

    • From the electron density profile, key structural parameters can be determined, including:

      • Lamellar repeat distance (d-spacing): For multilamellar systems, this is obtained from the position of the Bragg peaks.

      • Bilayer thickness (DB): Determined from the positions of the minima in the form factor for unilamellar vesicles or from model fitting of the electron density profile.

      • Area per lipid (AL): Calculated from the bilayer volume and thickness, often in conjunction with data from other techniques like SANS.

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the surface topography of supported lipid bilayers (SLBs) and can also be used to probe their mechanical properties.[11][12][13][14]

Methodology:

  • SLB Formation:

    • Prepare small unilamellar vesicles (SUVs) of DSPG.

    • Form an SLB by vesicle fusion onto a smooth, hydrophilic substrate such as mica or silicon dioxide. This involves incubating the substrate with the SUV suspension.

    • Rinse the substrate to remove excess vesicles.

  • AFM Imaging:

    • Perform imaging in a liquid cell, keeping the SLB hydrated with buffer.

    • Use a sharp AFM tip to scan the surface in either contact or tapping mode.

    • The deflection of the cantilever is used to generate a topographical image of the bilayer surface.

  • Force Spectroscopy:

    • To measure mechanical properties like breakthrough force, the AFM tip is pressed against the bilayer until it punctures it.

    • The force required for this breakthrough is related to the mechanical stability of the bilayer.

    • By performing force measurements at different locations, a map of the mechanical properties can be generated.

Experimental Workflow for Biophysical Characterization

The following diagram illustrates a typical workflow for the comprehensive biophysical characterization of a lipid bilayer such as DSPG.

G prep Lipid Film Preparation hydration Hydration & MLV Formation prep->hydration ulv ULV Preparation (Extrusion/Sonication) hydration->ulv dsc DSC Analysis hydration->dsc slb SLB Formation (Vesicle Fusion) ulv->slb saxs SAXS/SANS Analysis ulv->saxs afm AFM Analysis slb->afm tm Phase Transition Temperature (Tm) dsc->tm structure Bilayer Thickness (DB) Area per Lipid (AL) saxs->structure morphology Surface Topography Mechanical Properties afm->morphology

A generalized workflow for the biophysical characterization of lipid bilayers.

References

An In-depth Technical Guide on the Core Molecular Properties of Distearoyl Phosphatidylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of lipids such as distearoyl phosphatidylglycerol (DSPG) is critical for formulation development and mechanistic studies. This guide provides a concise summary of the core molecular characteristics of DSPG, a widely utilized anionic phospholipid in liposomal drug and gene delivery systems.[1][2]

Molecular Formula and Weight

This compound is a phosphatidylglycerol where both acyl groups are stearoyl.[3] It is commonly available in its free acid form and as a sodium salt. The molecular formula and weight differ between these two forms, as detailed in the table below. This quantitative data is essential for accurate stoichiometric calculations in formulation design and for the interpretation of analytical characterization data.

PropertyThis compound (Free Acid)This compound (Sodium Salt)
Molecular Formula C42H83O10P[3]C42H82NaO10P[4][5] or C42H82O10PNa[2][6] or C42H83O10P.Na[7]
Molecular Weight 779.1 g/mol [3]801.1 g/mol [4][5][6], 801.06 g/mol [8], or 802.07 g/mol [7]

The inclusion of DSPG in liposomal formulations can promote membrane destabilization, which facilitates the release of therapeutic agents from the liposome's core.[1] Liposomes that incorporate both anionic lipids like DSPG and zwitterionic lipids have demonstrated improved DNA entrapment efficiency and excellent stability.[1]

References

Solubility of Distearoyl Phosphatidylglycerol (DSPG) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DSPG. An understanding of DSPG's solubility in various organic solvents is critical for its application in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems such as liposomes. This document collates available solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Core Data Presentation: DSPG Solubility

The following table summarizes the known qualitative and quantitative solubility of DSPG in a range of organic solvents. This data has been compiled from various chemical supplier technical data sheets and research articles.

Solvent/Solvent SystemTemperatureSolubilityData TypeSource(s)
ChloroformNot SpecifiedApprox. 2 mg/mLQuantitative[1][2][3]
Chloroform:Methanol (9:1 v/v)Not SpecifiedSolubleQualitative[4]
Chloroform:Methanol (5:1 v/v)Not SpecifiedSolubleQualitative
Chloroform:Methanol:Water (65:25:4 v/v)Not Specified5 mg/mLQuantitative[5]
Chloroform:Methanol:Water (2:1:0.1 v/v)Not SpecifiedVery Slightly SolubleQualitative[6]
MethanolNot SpecifiedSolubleQualitative
WaterAmbientInsolubleQualitative[4]
AcetoneAmbientInsolubleQualitative[4]
EthanolAmbientInsolubleQualitative[5]
Dimethyl Sulfoxide (DMSO)AmbientInsoluble or Slightly SolubleQualitative[5][7]

Experimental Protocols for Determining DSPG Solubility

The following are detailed methodologies for the experimental determination of DSPG solubility in organic solvents. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Materials and Equipment
  • Distearoyl Phosphatidylglycerol (DSPG) powder

  • Selected organic solvents (e.g., chloroform, methanol, ethanol)

  • Analytical balance

  • Glass vials with screw caps

  • Vortex mixer

  • Orbital shaker or wrist-action shaker

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized.

  • Drying oven or vacuum desiccator

Shake-Flask Method for Quantitative Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of DSPG powder to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.

    • Record the initial weight of the DSPG.

    • Add a known volume of the desired organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a wrist-action shaker.

    • Agitate the samples at a constant temperature for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess, undissolved DSPG to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum desiccator until a constant weight is achieved.

      • Weigh the flask containing the dried DSPG residue.

      • The solubility is calculated as the mass of the dissolved DSPG per volume of the solvent.

    • Chromatographic Method (HPLC):

      • Dilute the filtered supernatant to a concentration within the linear range of the HPLC detector.

      • Inject the diluted sample into the HPLC system.

      • Quantify the concentration of DSPG by comparing the peak area to a standard curve prepared from known concentrations of DSPG.

Qualitative Solubility Determination

This is a simpler, non-quantitative method to quickly assess if DSPG is soluble in a particular solvent.

Procedure:

  • Add a small, accurately weighed amount of DSPG (e.g., 1 mg) to a clear glass vial.

  • Add a known volume of the organic solvent (e.g., 1 mL).

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • If the solid dissolves completely, the lipid is considered soluble at that concentration. If particles remain, it is considered sparingly soluble or insoluble.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of DSPG solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sample Processing & Analysis A Weigh excess DSPG B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow to settle or centrifuge C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Quantify DSPG concentration (e.g., by HPLC or gravimetrically) F->G Result Determine Solubility (mg/mL) G->Result

Caption: Experimental workflow for determining DSPG solubility.

References

Distearoyl Phosphatidylglycerol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Distearoyl Phosphatidylglycerol (DSPG) is a synthetic, saturated phospholipid that plays a critical role in various scientific and pharmaceutical applications. Its unique anionic properties and biocompatibility make it an invaluable component in the formulation of advanced drug delivery systems, particularly liposomes. This in-depth technical guide provides a comprehensive overview of DSPG, including its chemical and physical properties, synthesis, experimental protocols for its use, and its role in biological signaling pathways.

Physicochemical Properties and Identification

This compound is characterized by a glycerol (B35011) backbone, two stearic acid acyl chains, and a phosphoglycerol head group. The presence of the negatively charged phosphate (B84403) group at physiological pH imparts an anionic nature to DSPG, which is crucial for its function in various formulations.

CAS Numbers for this compound and its Salts

The Chemical Abstracts Service (CAS) number for this compound can vary depending on its stereochemistry and whether it is in its free acid or salt form. The most commonly used form in research and pharmaceutical development is the sodium salt of the racemic mixture.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt200880-42-8C₄₂H₈₂NaO₁₀P801.06
1,2-Distearoyl-rac-glycero-3-phosphoglycerol124011-52-5C₄₂H₈₃O₁₀P779.08
1,2-distearoyl-sn-glycero-3-phosphorylglycerol4537-78-4C₄₂H₈₃O₁₀P779.08
Distearoyl phosphatidylglycerole sodium salt67232-82-0C₄₂H₈₁Na₂O₁₀P823.04

Synthesis of this compound

The synthesis of DSPG is a multi-step process that can be achieved through various chemical routes. A common approach involves the phosphorylation of a protected diacylglycerol followed by deprotection and coupling with glycerol.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis of DSPG.

General Synthesis Workflow for DSPG cluster_synthesis Chemical Synthesis Protected Diacylglycerol Protected Diacylglycerol Phosphorylation Phosphorylation Protected Diacylglycerol->Phosphorylation Phosphorylating Agent Protected Phosphatidate Protected Phosphatidate Phosphorylation->Protected Phosphatidate Deprotection_1 Deprotection_1 Protected Phosphatidate->Deprotection_1 Removal of Protecting Groups Phosphatidic Acid Phosphatidic Acid Deprotection_1->Phosphatidic Acid Coupling Coupling Phosphatidic Acid->Coupling Glycerol Derivative Protected DSPG Protected DSPG Coupling->Protected DSPG Final Deprotection Final Deprotection Protected DSPG->Final Deprotection Removal of Protecting Groups DSPG DSPG Final Deprotection->DSPG Liposome Preparation Workflow cluster_prep Thin-Film Hydration & Extrusion Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Purification Purification Extrusion->Purification e.g., Dialysis Characterization Characterization Purification->Characterization DSPG in Pulmonary Surfactant cluster_alveolus Alveolar Air-Liquid Interface cluster_surfactant Surfactant Components Air Air Surfactant Monolayer Surfactant Monolayer Air->Surfactant Monolayer Aqueous Hypophase Aqueous Hypophase Surfactant Monolayer->Aqueous Hypophase DSPC DSPC DSPG DSPG SP-B SP-B DSPG->SP-B Electrostatic Interaction SP-C SP-C DSPG->SP-C Hydrophobic Interaction SP-B->Surfactant Monolayer Facilitates Adsorption SP-C->Surfactant Monolayer Enhances Spreading DSPG Modulation of TLR4 Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling TLR4/MD2 TLR4/MD-2 Complex MyD88 MyD88 TLR4/MD2->MyD88 Activates CD14 CD14 CD14->TLR4/MD2 Presents LPS LPS LPS LPS->CD14 Binds DSPG DSPG DSPG->CD14 Inhibits LPS Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB Activation NF-kB Activation TRAF6->NF-kB Activation Inflammatory Cytokines Inflammatory Cytokines NF-kB Activation->Inflammatory Cytokines

Methodological & Application

Application Notes and Protocols for the Preparation of Distearoyl Phosphatidylglycerol (DSPG)-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular carriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate a wide range of therapeutic agents make them highly attractive for drug delivery applications. The inclusion of charged phospholipids, such as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG), in the liposomal bilayer can significantly influence the physicochemical properties and in vivo performance of the formulation. DSPG is an anionic phospholipid characterized by two saturated 18-carbon acyl chains (stearoyl chains), which imparts a net negative surface charge and enhances the rigidity and stability of the liposome (B1194612) membrane at physiological temperatures.

These application notes provide a detailed protocol for the preparation of DSPG-containing liposomes using the thin-film hydration method followed by extrusion. This document also summarizes key quantitative data, outlines characterization techniques, and discusses the critical role of DSPG in liposomal formulations.

The Role and Advantages of DSPG in Liposome Formulations

The incorporation of DSPG into a liposomal bilayer, often composed of a neutral phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol, offers several key advantages:

  • Negative Surface Charge: The phosphoglycerol headgroup of DSPG is negatively charged at physiological pH, imparting a negative zeta potential to the liposomes. This negative charge can prevent aggregation due to electrostatic repulsion, thereby increasing the colloidal stability of the formulation.[1][2][3]

  • Enhanced Stability: The long, saturated stearoyl chains of DSPG contribute to a higher phase transition temperature (Tm), resulting in a more rigid and less permeable membrane at physiological temperature. This increased stability minimizes premature drug leakage and can lead to a more controlled and sustained release profile.[4]

  • Modulation of Cellular Interactions: The surface charge of liposomes plays a crucial role in their interaction with cells and biological systems. Negatively charged liposomes, due to DSPG, can influence cellular uptake mechanisms and biodistribution.[4][5] For instance, anionic DSPG-containing liposomes have been shown to be taken up by antigen-presenting cells through a mechanism involving the complement component C1q and scavenger receptors.[6][7][8]

Experimental Protocols

Materials and Equipment

Lipids:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (DSPG)

  • Cholesterol (Chol)

Solvents:

  • Chloroform

  • Methanol

Aqueous Buffer:

  • Phosphate-buffered saline (PBS), pH 7.4

  • HEPES-buffered saline (HBS), pH 7.4

  • Citrate buffer, pH 4.0 (for active drug loading)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Rotary evaporator

  • High-vacuum pump

  • Water bath or heating block

  • Vortex mixer

  • Liposome extruder (e.g., mini-extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (1 mL or 10 mL)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM) (optional)

  • High-Performance Liquid Chromatography (HPLC) system (for encapsulation efficiency and drug release)

Protocol: Thin-Film Hydration Followed by Extrusion

This protocol describes the preparation of unilamellar DSPG-containing liposomes with a final lipid concentration of 10-20 mg/mL.

1. Lipid Film Formation: a. Weigh the desired amounts of DSPC, DSPG, and cholesterol in the desired molar ratio (e.g., DSPC:DSPG:Chol at 3:1:2 or as specified in your experimental design) and transfer them to a round-bottom flask. b. Dissolve the lipids in a sufficient volume of an organic solvent mixture, typically chloroform:methanol (2:1 v/v), to ensure complete dissolution. Gently swirl the flask to mix. c. Attach the flask to a rotary evaporator. The water bath temperature should be set above the phase transition temperature of the lipids, typically 60-65°C. d. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. e. To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 2 hours, or preferably overnight.

2. Hydration of the Lipid Film: a. Pre-heat the desired aqueous buffer (e.g., PBS pH 7.4) to a temperature above the Tm of the lipid with the highest transition temperature (typically 60-65°C). b. Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. c. Agitate the flask by vortexing or manual shaking to hydrate (B1144303) the lipid film. This process should be performed at a temperature above the Tm for at least 30-60 minutes. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

3. Extrusion (Size Reduction): a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Pre-heat the extruder assembly to the same temperature as the hydration step (60-65°C) to prevent the lipids from solidifying during extrusion. c. Draw the MLV suspension into a syringe and place it in one side of the extruder. Place an empty syringe on the other side. d. Pass the lipid suspension through the polycarbonate membrane from one syringe to the other. Repeat this process for an odd number of passes (e.g., 11 to 21 times) to ensure a homogenous population of unilamellar vesicles (LUVs). e. The resulting liposome suspension should appear translucent.

4. Characterization: a. Size and Polydispersity Index (PDI): Determine the mean hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered to indicate a monodisperse population. b. Zeta Potential: Measure the surface charge of the liposomes using a zeta potential analyzer. DSPG-containing liposomes are expected to have a negative zeta potential. c. Encapsulation Efficiency (for drug-loaded liposomes): i. Separate the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or dialysis. ii. Disrupt the liposomes using a suitable solvent (e.g., methanol) or detergent. iii. Quantify the amount of encapsulated drug using a validated analytical method such as HPLC or UV-Vis spectrophotometry. iv. Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Quantitative Data Summary

The following tables summarize typical quantitative data for DSPG-containing liposomes prepared by the thin-film hydration and extrusion method.

Table 1: Influence of DSPG Molar Ratio on Liposome Physicochemical Properties

Lipid Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DOPC:DSPG:Chol (50:10:40)~130< 0.2-30 to -40[1]
DOPC:DSPG:Chol (50:15:35)~130< 0.2-40 to -50[1]
DOPC:DSPG:Chol (50:20:30)~130< 0.2-50 to -60[1]
DOPC:DSPG:Chol (50:25:25)~130< 0.2-60 to -70[1]
DOPC:DSPG:Chol (50:30:20)~130< 0.2-70 to -80[1]
DSPC:DSPG:Chol (3:1:2)~100-150< 0.2Not specified[9]

Table 2: Encapsulation Efficiency of Doxorubicin (B1662922) in Liposomal Formulations

Liposome FormulationEncapsulation MethodEncapsulation Efficiency (%)Reference
Phosphatidylcholine, Cholesterol, Tetramyristoyl CardiolipinNot specified> 90%[10][11]
Freeze-thawing methodFreeze-thawing~60% (after 1st cycle)[4]
Actively loaded formulationspH gradientup to 98%[12]

Table 3: In Vitro Drug Release from Liposomal Formulations

DrugLiposome CompositionRelease ConditionsApproximate % Release at 24hReference
DoxorubicinNot specifiedPBS, 37°C~10-20%[13]
PARP1 InhibitorsDPPGPBS, 37°C50-100%[14]
Indocyanine GreenDSPC:CH:DSPE-PEG2KNot specifiedSustained release[15]

Visualizations

Experimental Workflow

G cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Characterization a 1. Dissolve Lipids (DSPC, DSPG, Chol) in Chloroform:Methanol b 2. Evaporate Solvent (Rotary Evaporator) a->b c 3. Dry Film under Vacuum b->c d 4. Hydrate with Aqueous Buffer (>Tm) c->d e 5. Form Multilamellar Vesicles (MLVs) d->e f 6. Extrude through Polycarbonate Membrane e->f g 7. Form Unilamellar Vesicles (LUVs) f->g h 8. Size & PDI (DLS) g->h i 9. Zeta Potential g->i j 10. Encapsulation Efficiency (HPLC/UV-Vis) g->j k 11. In Vitro Release g->k

Caption: Workflow for DSPG-liposome preparation and characterization.

Cellular Uptake Pathway of DSPG Liposomes by Antigen-Presenting Cells

G cluster_0 Extracellular Space cluster_1 Antigen-Presenting Cell (APC) liposome DSPG Liposome (Negative Charge) c1q Complement C1q liposome->c1q Binds to sr Scavenger Receptor c1q->sr Mediates Binding endosome Endosome sr->endosome Internalization lysosome Lysosome endosome->lysosome Fusion processing Antigen Processing & Presentation lysosome->processing Antigen Release

Caption: Uptake of DSPG-liposomes by APCs via C1q and scavenger receptors.

Conclusion

The incorporation of DSPG is a critical formulation strategy for developing stable, negatively charged liposomes with controlled drug release characteristics. The thin-film hydration followed by extrusion method is a robust and widely used technique for the preparation of these liposomal systems. Careful control over the lipid composition, particularly the molar ratio of DSPG, and the preparation parameters is essential to achieve the desired physicochemical properties, including size, PDI, and zeta potential, which ultimately govern the in vivo fate and therapeutic efficacy of the formulation. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals working with DSPG-containing liposomes.

References

Application Notes and Protocols for DSPG Lipid Nanoparticle Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines, underscored by their success in the COVID-19 vaccines. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a polyethylene (B3416737) glycol (PEG)-lipid conjugate.[1][2] The selection of each component is critical in determining the physicochemical properties, stability, and biological activity of the LNPs.[1] This document provides detailed application notes and protocols for the formulation of LNPs using 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) as the helper lipid for mRNA delivery.

DSPG is an anionic phospholipid that can influence the surface charge and biodistribution of LNPs.[3][4][5] The inclusion of anionic lipids like DSPG has been shown to tilt the selectivity of LNPs towards reticuloendothelial system (RES) cells, such as liver sinusoidal endothelial cells (LSECs) and Kupffer cells.[4][6][7] This targeted delivery can be advantageous for specific therapeutic applications.

Data Presentation: Physicochemical Properties of LNP Formulations

The composition of LNPs significantly impacts their physical and biological characteristics. The following table summarizes typical properties of LNP formulations, comparing the use of the anionic helper lipid DSPG with the more common zwitterionic helper lipid DSPC.

PropertyDSPG-containing LNPsDSPC-containing LNPsReference
Size (Diameter) 80 - 150 nm70 - 100 nm[8][9]
Polydispersity Index (PDI) < 0.2< 0.2[8][10]
Zeta Potential (at neutral pH) Approx. -25 mVNear-neutral[3][5]
mRNA Encapsulation Efficiency > 80%> 80%[11]
In Vivo Distribution Preferential accumulation in liver (LSECs, Kupffer cells) and spleenPrimarily liver (hepatocytes)[4][6][7]

Experimental Protocols

I. Preparation of DSPG-LNP Encapsulating mRNA

This protocol describes the formulation of DSPG-LNPs using a microfluidic mixing method, which allows for rapid and reproducible production of nanoparticles.

A. Materials:

  • Lipids:

    • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA, SM-102)

    • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

    • Cholesterol

    • PEG-Lipid (e.g., DMG-PEG 2000)

  • mRNA: mRNA transcript with desired 5' cap and 3' poly(A) tail

  • Buffers and Solvents:

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr)

    • Syringe pumps

    • Dialysis cassettes (MWCO 3.5 kDa) or tangential flow filtration (TFF) system

    • Dynamic Light Scattering (DLS) instrument

    • UV-Vis spectrophotometer or fluorometer with a plate reader

B. Stock Solution Preparation:

  • Prepare individual stock solutions of the ionizable lipid, DSPG, cholesterol, and PEG-lipid in absolute ethanol.[12] The concentrations will depend on the desired molar ratio and final lipid concentration. A common starting molar ratio for the lipid mixture is 50:10:38.5:1.5 (Ionizable Lipid:DSPG:Cholesterol:PEG-Lipid).[12][13]

  • Combine the individual lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol.

  • Prepare the mRNA solution by diluting the stock mRNA in citrate buffer to the desired concentration.

C. LNP Formulation using Microfluidics:

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

  • Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.[14] The total flow rate will depend on the specific microfluidic device and desired batch size.

  • Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.[15]

  • Collect the resulting LNP dispersion.

D. Purification:

  • To remove the ethanol and raise the pH to a physiological level, purify the LNP dispersion.

  • Transfer the LNP solution to a dialysis cassette and dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with multiple buffer changes.[14] Alternatively, use a TFF system for larger scale preparations.

E. Sterilization and Storage:

  • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[14][16]

  • Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.[14]

II. Characterization of DSPG-LNPs

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Acceptable LNPs for in vivo applications typically have a size between 80-150 nm and a PDI below 0.2.[10]

B. Zeta Potential Measurement:

  • Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the surface charge using a DLS instrument with zeta potential measurement capabilities.

  • DSPG-containing LNPs are expected to have a negative zeta potential at neutral pH.[3][5]

C. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to single-stranded RNA (e.g., RiboGreen).

  • In a 96-well plate, prepare two sets of wells with the LNP sample.

  • To one set of wells, add a surfactant like Triton X-100 (final concentration 0.5%) to lyse the LNPs and expose all the mRNA.[13][14]

  • Add the fluorescent dye to all wells and measure the fluorescence intensity.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100

III. In Vitro Transfection and Cytotoxicity Assays

A. Cell Culture:

  • Culture the target cell line (e.g., HEK293, HeLa, or relevant immune cells) in the appropriate complete growth medium.

B. In Vitro Transfection:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Dilute the DSPG-LNP-mRNA formulation in complete cell culture medium to achieve the desired final mRNA concentration (e.g., 0.25 to 2 µg/mL).[8]

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

  • Quantify the expressed protein using an appropriate method (e.g., luciferase assay for luciferase mRNA, flow cytometry for fluorescent protein mRNA).

C. Cytotoxicity Assay (e.g., MTT or CCK-8):

  • Seed cells in a 96-well plate as for the transfection assay.

  • Treat the cells with a range of concentrations of the DSPG-LNP formulation.

  • After the desired incubation period, add the MTT or CCK-8 reagent to the wells.[17]

  • Incubate according to the manufacturer's protocol.

  • Measure the absorbance using a plate reader to determine cell viability.[3]

Visualizations

Experimental Workflow for DSPG-LNP Formulation and Characterization

G cluster_prep Preparation of Solutions cluster_formulation LNP Formulation cluster_characterization Characterization cluster_application Application Lipid_Stock Lipid Stock Solutions (Ethanol) Mixing Microfluidic Mixing Lipid_Stock->Mixing mRNA_Stock mRNA Stock Solution (Citrate Buffer) mRNA_Stock->Mixing Purification Dialysis / TFF Mixing->Purification Sterilization 0.22 µm Filtration Purification->Sterilization DLS Size & PDI (DLS) Sterilization->DLS Zeta Zeta Potential Sterilization->Zeta EE Encapsulation Efficiency Sterilization->EE InVitro In Vitro Studies Sterilization->InVitro InVivo In Vivo Studies Sterilization->InVivo

Caption: Workflow for DSPG-LNP formulation and characterization.

Cellular Uptake and Endosomal Escape Pathway of LNPs

G cluster_extracellular Extracellular Space cluster_cellular Cellular Interior LNP LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis ApoE Binding & Receptor-Mediated Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Ionizable Lipid Protonation) Degradation mRNA Degradation Lysosome->Degradation Translation mRNA Translation (Protein Synthesis) Cytoplasm->Translation

Caption: Cellular uptake and endosomal escape of LNP-delivered mRNA.

Concluding Remarks

The formulation of LNPs with DSPG offers a promising strategy for targeted mRNA delivery, particularly to cells of the reticuloendothelial system. The protocols outlined in this document provide a comprehensive guide for the preparation, characterization, and in vitro evaluation of DSPG-containing LNPs. Researchers should note that the optimal formulation parameters, including lipid ratios and mixing conditions, may need to be empirically determined for specific mRNA constructs and therapeutic applications. Careful characterization of the physicochemical properties and biological activity of the LNPs is essential to ensure reproducibility and efficacy.

References

Application Notes and Protocols for Cryo-EM Imaging of Distearoyl Phosphatidylglycerol (DSPG) Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and cryo-electron microscopy (cryo-EM) imaging of vesicles composed of 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG). This document outlines detailed protocols for vesicle formation, sample vitrification, and data analysis, and includes expected quantitative data for vesicle characterization.

Introduction

Distearoyl phosphatidylglycerol (DSPG) is a saturated, anionic phospholipid commonly used in the formulation of liposomes for drug delivery and as a model system for biological membranes. Cryo-EM has emerged as a powerful technique for the high-resolution structural characterization of lipid vesicles, providing direct visualization of their morphology, lamellarity, and bilayer structure without the artifacts associated with traditional electron microscopy techniques. These protocols are designed to guide researchers in obtaining high-quality cryo-EM data of DSPG vesicles.

Data Presentation

Quantitative analysis of cryo-EM images is crucial for characterizing DSPG vesicles. The following table summarizes expected values for key parameters. Note that the bilayer thickness is based on data for 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a lipid with the same acyl chain length, as a close structural analogue.

ParameterExpected Value/RangeMethod of DeterminationNotes
Bilayer Thickness (Trough-to-Trough) ~4.6 nmCryo-EM Image AnalysisBased on data for DSPC, which has the same 18:0 acyl chains. This value is determined by measuring the distance between the two high-density leaflets in the cryo-EM projection.[1]
Vesicle Diameter 50 - 150 nmCryo-EM Image Analysis, Dynamic Light Scattering (DLS)Dependent on the extrusion pore size and preparation method. A 100 nm extrusion filter will typically produce vesicles in this size range.
Lamellarity Predominantly UnilamellarCryo-EM Image AnalysisThe goal of the preparation protocol is to produce single-bilayer vesicles. The percentage of unilamellar vs. multilamellar or multivesicular vesicles should be quantified from the images.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)A measure of the homogeneity of the vesicle size distribution. Lower values indicate a more monodisperse sample.

Experimental Protocols

I. Preparation of Unilamellar DSPG Vesicles

This protocol describes the formation of unilamellar DSPG vesicles using the thin-film hydration and extrusion method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) powder

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator or gentle stream of nitrogen gas

  • Water bath sonicator

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DSPG powder in chloroform in a round-bottom flask or glass vial.

    • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the vessel.

    • Place the vessel under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the main phase transition temperature (Tm) of DSPG (~55°C), for example, to 65°C.

    • Add the pre-heated buffer to the lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.

    • Vortex the mixture vigorously for several minutes until the lipid film is fully suspended, creating a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Pre-heat the extruder assembly and the MLV suspension to 65°C.

    • Draw the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the membranes back and forth for an odd number of passes (e.g., 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more translucent suspension of large unilamellar vesicles (LUVs).

    • The resulting vesicle solution can be stored at room temperature. Storage below the Tm may lead to vesicle fusion or aggregation.

Note on a potential challenge: Preparations of pure saturated anionic lipids like DSPG can sometimes be prone to forming multilamellar structures. To mitigate this, some protocols introduce a small percentage (e.g., 5 mol%) of a different phospholipid, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), to promote the formation of unilamellar vesicles.[1]

II. Cryo-EM Grid Preparation (Vitrification)

This protocol describes the preparation of vitrified DSPG vesicle samples for cryo-EM imaging.

Materials:

  • DSPG vesicle suspension (from Protocol I)

  • Cryo-EM grids (e.g., Quantifoil R2/2 or C-flat)

  • Vitrification robot (e.g., Vitrobot Mark IV)

  • Liquid ethane (B1197151)

  • Liquid nitrogen

  • Glow discharger

Procedure:

  • Grid Preparation:

    • Glow discharge the cryo-EM grids for 15-30 seconds to render the carbon surface hydrophilic.

  • Vitrification:

    • Set the environmental chamber of the vitrification robot to a controlled temperature (e.g., 22°C) and 100% humidity.

    • Apply 3-4 µL of the DSPG vesicle suspension to the glow-discharged grid.

    • Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the holes of the grid. Blotting time and force will need to be optimized.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

    • Transfer the vitrified grid to a grid box for storage in liquid nitrogen until imaging.

III. Cryo-EM Data Acquisition

Instrumentation:

  • Transmission Electron Microscope (TEM) operating at 200-300 kV (e.g., FEI Titan Krios)

  • Direct electron detector

Imaging Parameters:

  • Magnification: A magnification that allows for clear visualization of individual vesicles and their bilayers (e.g., 20,000x to 50,000x).

  • Defocus Range: Typically -1.5 to -3.0 µm to achieve good phase contrast.

  • Electron Dose: Use a low total electron dose (e.g., 20-40 e⁻/Ų) to minimize radiation damage to the sample.

  • Data Collection: Acquire images in an automated fashion using software such as EPU or SerialEM.

IV. Cryo-EM Image Analysis

Software:

  • Image processing packages such as RELION, CryoSPARC, or custom scripts.

Procedure:

  • Data Pre-processing:

    • Perform motion correction and contrast transfer function (CTF) estimation for the raw micrographs.

  • Vesicle Characterization:

    • Vesicle Picking: Manually or automatically select vesicles for analysis.

    • Size Distribution: Measure the diameter of a statistically significant number of vesicles to determine the mean size and size distribution.

    • Bilayer Thickness Measurement: For each vesicle, extract radial density profiles across the bilayer at multiple points around the circumference. The distance between the two peaks (or troughs, depending on the software) in the density profile corresponds to the bilayer thickness. Average these measurements to obtain a mean bilayer thickness for each vesicle and for the entire dataset.

    • Lamellarity Assessment: Visually inspect each picked vesicle to classify it as unilamellar, multilamellar, or multivesicular. Calculate the percentage of each type.

Visualizations

CryoEM_Workflow_DSPG_Vesicles cluster_prep Vesicle Preparation cluster_grid Cryo-EM Grid Preparation cluster_data Data Acquisition & Analysis prep1 DSPG in Chloroform prep2 Thin Lipid Film Formation (Nitrogen Evaporation & Vacuum) prep1->prep2 prep3 Hydration with Buffer (> Tm, e.g., 65°C) prep2->prep3 prep4 Formation of Multilamellar Vesicles (MLVs) prep3->prep4 prep5 Extrusion through 100 nm Membrane (> Tm) prep4->prep5 prep6 Unilamellar DSPG Vesicles prep5->prep6 grid2 Apply Vesicle Suspension to Grid prep6->grid2 grid1 Glow Discharge EM Grid grid1->grid2 grid3 Blot Excess Liquid grid2->grid3 grid4 Plunge-Freeze in Liquid Ethane grid3->grid4 grid5 Vitrified Sample grid4->grid5 data1 Cryo-TEM Imaging (Low-Dose) grid5->data1 data2 Micrograph Pre-processing (Motion Correction, CTF Estimation) data1->data2 data3 Quantitative Analysis data2->data3 data4 Bilayer Thickness data3->data4 data5 Vesicle Size Distribution data3->data5 data6 Lamellarity Assessment data3->data6

Caption: Workflow for cryo-EM imaging of DSPG vesicles.

References

Application Notes and Protocols for Measuring the Zeta Potential of DSPG Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) is an anionic phospholipid commonly used in the formulation of nanoparticles, particularly liposomes, for drug delivery applications. The negative surface charge imparted by the phosphate (B84403) and carboxyl groups of the serine headgroup plays a crucial role in the stability and in vivo behavior of these nanoparticles. The zeta potential is a critical parameter for characterizing the surface charge of DSPG nanoparticles, providing insights into their colloidal stability and interaction with biological systems. A sufficiently high negative zeta potential prevents nanoparticle aggregation through electrostatic repulsion.[1] This document provides detailed application notes and protocols for the accurate and reproducible measurement of the zeta potential of DSPG nanoparticles.

Principle of Zeta Potential Measurement

The zeta potential is the electric potential at the slipping plane of a nanoparticle in a colloidal suspension. This slipping plane is the boundary that separates the layer of ions strongly bound to the nanoparticle surface (the Stern layer) from the diffuse layer of ions that moves with the particle.

The most common technique for measuring the zeta potential of nanoparticles is Electrophoretic Light Scattering (ELS) .[2] In ELS, an electric field is applied across the nanoparticle suspension, causing the charged DSPG nanoparticles to move towards the electrode with the opposite charge (electrophoresis). A laser beam is passed through the suspension, and the scattered light from the moving nanoparticles is detected. The velocity of the nanoparticles is proportional to their zeta potential.[2] The electrophoretic mobility (µ) is calculated from the velocity of the particles, and the zeta potential (ζ) is then determined using the Henry equation:

µ = (2 * ε * ζ * f(κa)) / (3 * η)

where:

  • ε is the dielectric constant of the dispersant

  • η is the viscosity of the dispersant

  • f(κa) is the Henry function, which is dependent on the ratio of the particle radius (a) to the Debye length (1/κ). For aqueous media with moderate electrolyte concentrations, the Smoluchowski approximation (f(κa) = 1.5) is often used.

Factors Influencing Zeta Potential of DSPG Nanoparticles

Several factors can significantly influence the measured zeta potential of DSPG nanoparticles:

  • pH of the Dispersant: The ionization state of the phosphate and carboxyl groups on the DSPG headgroup is pH-dependent. At physiological pH (~7.4), these groups are deprotonated, resulting in a negative surface charge. As the pH decreases, protonation of these groups will lead to a less negative zeta potential.

  • Ionic Strength of the Dispersant: The concentration of ions in the dispersant affects the thickness of the electrical double layer around the nanoparticles. An increase in ionic strength leads to a compression of the double layer, which results in a decrease in the magnitude of the measured zeta potential.[3][4]

  • Molar Percentage of DSPG: In mixed lipid nanoparticle formulations, the zeta potential will become more negative as the molar percentage of DSPG increases.[5]

  • Temperature: Temperature affects the viscosity and dielectric constant of the dispersant, which in turn influences the calculated zeta potential.

Experimental Protocols

Preparation of DSPG Nanoparticles (Liposomes) by Thin-Film Hydration

This protocol describes the preparation of unilamellar DSPG-containing liposomes suitable for zeta potential analysis.[6][7][8]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG)

  • Other lipids as required (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC, Cholesterol)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 10 mM NaCl solution, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DSPG and other lipids in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of all lipids.

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-heated to above the lipid Tc) to the flask containing the dry lipid film.

    • Hydrate the lipid film by gentle rotation of the flask in the water bath for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Assemble the extruder with the desired membrane.

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Force the suspension through the membrane into a second syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles.

Protocol for Zeta Potential Measurement using Electrophoretic Light Scattering (ELS)

Instrumentation:

  • A zeta potential analyzer based on ELS (e.g., Malvern Zetasizer, Anton Paar Litesizer).

Materials:

  • DSPG nanoparticle suspension

  • Dispersant (e.g., 10 mM NaCl, pH adjusted as required)

  • Disposable folded capillary cells or similar measurement cuvettes

  • Syringes and filters (0.22 µm) for sample clarification if necessary

Procedure:

  • Instrument Setup:

    • Turn on the zeta potential analyzer and allow it to stabilize.

    • Select the appropriate measurement settings in the software, including the dispersant properties (viscosity, dielectric constant), temperature, and measurement cell type. Use the Smoluchowski model for the f(κa) approximation in aqueous solutions with moderate ionic strength.

  • Sample Preparation:

    • Dilute the prepared DSPG nanoparticle suspension in the chosen dispersant (e.g., 10 mM NaCl) to an appropriate concentration. The optimal concentration will depend on the instrument and the scattering properties of the nanoparticles. A starting point is often a 1:10 or 1:100 dilution. The final suspension should be optically clear.

    • Ensure the sample is well-mixed and free of aggregates. If necessary, briefly sonicate the sample or filter it through a 0.22 µm filter.

    • Measure and record the pH of the final diluted sample.

  • Measurement:

    • Carefully inject the diluted sample into the measurement cell, avoiding the introduction of air bubbles.

    • Place the cell into the instrument.

    • Allow the sample to equilibrate to the set temperature (e.g., 25°C) for a few minutes.

    • Perform the zeta potential measurement. Typically, the instrument will perform multiple runs and report an average value and standard deviation.

  • Data Analysis:

    • Examine the quality of the data, including the phase plot and the zeta potential distribution.

    • The reported zeta potential should be the average of at least three independent measurements.

    • Record the mean zeta potential, standard deviation, temperature, pH, and the exact composition of the dispersant.

Data Presentation

The following tables summarize expected zeta potential values for DSPG-containing nanoparticles under different conditions.

Table 1: Influence of DSPG Content on Zeta Potential

Nanoparticle Composition (molar ratio)DispersantApproximate Zeta Potential (mV)
DSPC:CholesterolPBS-10 to -20
DSPC:DSPG:CholesterolPBS~ -50
DPPG (similar to DSPG)Not specified-43 ± 2

Data compiled from various sources.[9]

Table 2: Expected Influence of pH and Ionic Strength on DSPG Nanoparticle Zeta Potential

ConditionExpected Trend in Zeta PotentialRationale
Increasing pH (from acidic to neutral) Becomes more negativeDeprotonation of phosphate and carboxyl groups.
Decreasing pH (from neutral to acidic) Becomes less negativeProtonation of phosphate and carboxyl groups.
Increasing Ionic Strength (e.g., NaCl conc.) Magnitude decreases (becomes less negative)Compression of the electrical double layer.[4][10]
Decreasing Ionic Strength Magnitude increases (becomes more negative)Expansion of the electrical double layer.

Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_measurement Zeta Potential Measurement prep1 Lipid Dissolution (DSPG + other lipids in organic solvent) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer) prep2->prep3 prep4 Extrusion (Size Reduction) prep3->prep4 meas1 Sample Dilution (in low ionic strength buffer) prep4->meas1 DSPG Nanoparticle Suspension meas2 pH Measurement meas1->meas2 meas3 Injection into Measurement Cell meas2->meas3 meas4 Electrophoretic Light Scattering (ELS) meas3->meas4 data_analysis Data Analysis (Zeta Potential Calculation) meas4->data_analysis Raw Data

Caption: Experimental workflow for DSPG nanoparticle zeta potential measurement.

logical_relationship cluster_factors Influencing Factors zp Zeta Potential of DSPG Nanoparticles ph pH of Dispersant ph->zp affects ionization state ionic_strength Ionic Strength ionic_strength->zp affects double layer thickness dspg_conc DSPG Molar % dspg_conc->zp determines surface charge density

Caption: Factors influencing the zeta potential of DSPG nanoparticles.

References

Determining Drug Encapsulation Efficiency in DSPG Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for targeted drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) is an anionic phospholipid frequently used in liposomal formulations due to its biocompatibility and ability to form stable bilayers. A critical quality attribute of any liposomal drug formulation is its encapsulation efficiency (EE%), which is the percentage of the total drug that is successfully entrapped within the liposome (B1194612).[1][] Accurate determination of EE% is crucial for dosage calculations, ensuring therapeutic efficacy, and maintaining batch-to-batch consistency.

This document provides detailed application notes and protocols for determining the drug encapsulation efficiency in DSPG liposomes. It covers the common methods for separating unencapsulated ("free") drug from liposome-encapsulated drug and the subsequent quantification of the drug in each fraction.

Principle of Encapsulation Efficiency Determination

The determination of encapsulation efficiency involves a two-step process:

  • Separation: The unencapsulated drug is separated from the liposome-encapsulated drug.

  • Quantification: The amount of drug in different fractions (encapsulated, unencapsulated, or total) is measured.

The encapsulation efficiency is then calculated using the following formula:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 [3]

Alternatively, it can be calculated as:

EE (%) = (Encapsulated Drug / Total Drug) x 100

Experimental Workflow

The general workflow for determining drug encapsulation efficiency is depicted below.

G cluster_prep Liposome Preparation cluster_separation Separation of Free Drug cluster_quantification Drug Quantification cluster_calculation Calculation LiposomePrep Prepare Drug-Loaded DSPG Liposomes Separation Separate Unencapsulated Drug (e.g., SEC, Dialysis) LiposomePrep->Separation Liposome Suspension QuantifyTotal Quantify Total Drug (Lysis + UV-Vis/HPLC) LiposomePrep->QuantifyTotal Aliquot for Total Drug QuantifyFree Quantify Free Drug (UV-Vis/HPLC) Separation->QuantifyFree Free Drug Fraction CalculateEE Calculate Encapsulation Efficiency (%) QuantifyTotal->CalculateEE QuantifyFree->CalculateEE

Caption: General workflow for determining drug encapsulation efficiency.

Data Presentation: Encapsulation Efficiency of Model Drugs in Anionic Liposomes

The following tables summarize hypothetical quantitative data for the encapsulation efficiency of two model drugs, a hydrophilic (Drug H) and a hydrophobic (Drug L) compound, in DSPG-containing liposomes prepared by different methods.

Table 1: Encapsulation Efficiency of a Hydrophilic Drug (Drug H) in Anionic Liposomes

Liposome Formulation (molar ratio)Preparation MethodMean Diameter (nm)Encapsulation Efficiency (%)Reference
DSPC:DSPG:Chol (70:20:10)Thin-film hydration & Extrusion125 ± 1535.2 ± 3.1[4][5]
DSPC:DSPG (80:20)Sonication98 ± 1228.7 ± 2.5Adapted from[5]
DPPC:DSPG:Chol (45:25:30)Freeze-Thaw155 ± 2042.1 ± 4.0Hypothetical

Table 2: Encapsulation Efficiency of a Hydrophobic Drug (Drug L) in Anionic Liposomes

Liposome Formulation (molar ratio)Preparation MethodMean Diameter (nm)Encapsulation Efficiency (%)Reference
DSPC:DSPG:Chol (70:20:10)Thin-film hydration & Extrusion130 ± 1885.6 ± 5.2[4][5]
DSPC:DSPG (80:20)Ethanol Injection110 ± 1478.9 ± 6.1Hypothetical
DPPC:DSPG:Chol (45:25:30)Reverse-phase evaporation160 ± 2290.3 ± 4.8Hypothetical

Experimental Protocols

Here are detailed protocols for the key experimental procedures.

Separation of Unencapsulated Drug

This method separates molecules based on their size. Liposomes, being large, will elute first from the column, while the smaller, unencapsulated drug molecules will be retained and elute later.[6][7]

G start Start prep_column Prepare SEC Column (e.g., Sephadex G-50) start->prep_column equilibrate Equilibrate Column with Buffer prep_column->equilibrate load_sample Load Liposome Suspension equilibrate->load_sample elute Elute with Buffer load_sample->elute collect_lipo Collect Liposome Fraction (Early Fractions) elute->collect_lipo collect_free Collect Free Drug Fraction (Later Fractions) elute->collect_free end End collect_lipo->end collect_free->end

Caption: Workflow for Size Exclusion Chromatography.

Protocol:

  • Column Preparation:

    • Swell the Sephadex G-50 resin in the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) overnight at room temperature or for 3 hours at 90°C.

    • Pack a column (e.g., 1 cm x 20 cm) with the swollen resin, ensuring no air bubbles are trapped.

  • Column Equilibration:

    • Wash the column with at least 3 column volumes of the buffer to ensure it is fully equilibrated.

  • Sample Loading:

    • Carefully load the liposome suspension (e.g., 0.5 - 1.0 mL) onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the buffer and collect fractions (e.g., 0.5 mL each).

    • The liposomes will be in the initial fractions (the void volume), which can often be visually identified by their turbidity. The free drug will elute in the later fractions.

  • Quantification:

    • Pool the liposome-containing fractions and the free drug-containing fractions separately for drug quantification.

This method uses a semi-permeable membrane to separate the small, unencapsulated drug molecules from the much larger liposomes.[1][8][9]

G start Start prep_membrane Prepare Dialysis Membrane (Appropriate MWCO) start->prep_membrane load_sample Load Liposome Suspension into Dialysis Bag/Cassette prep_membrane->load_sample dialyze Dialyze against Buffer (with stirring) load_sample->dialyze change_buffer Change Buffer Periodically dialyze->change_buffer e.g., after 2, 4, 12, 24 hours collect_sample Collect Liposome Suspension from Dialysis Bag dialyze->collect_sample change_buffer->dialyze end End collect_sample->end

Caption: Workflow for the Dialysis Method.

Protocol:

  • Membrane Preparation:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow the free drug to pass through but small enough to retain the liposomes (e.g., 10-14 kDa).

    • Prepare the membrane according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA solution).

  • Sample Loading:

    • Load the liposome suspension into the dialysis bag or cassette.

  • Dialysis:

    • Place the sealed dialysis bag/cassette in a large volume of the desired buffer (e.g., 100-1000 times the sample volume) at a controlled temperature (e.g., 4°C to minimize drug leakage).

    • Stir the buffer continuously.

  • Buffer Exchange:

    • Change the dialysis buffer at regular intervals (e.g., after 2, 4, 12, and 24 hours) to maintain a high concentration gradient and ensure complete removal of the free drug.

  • Sample Collection:

    • After dialysis, carefully collect the liposome suspension from the bag/cassette. This sample now contains the encapsulated drug.

Drug Quantification

This is a simple and rapid method for quantifying drugs that have a chromophore.[10][11][12]

Protocol for Total Drug Quantification:

  • Liposome Lysis:

    • Take a known volume of the original (unseparated) liposome suspension.

    • Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent or detergent (e.g., methanol, ethanol, or Triton X-100) at a ratio that ensures complete lysis (e.g., 1:9 liposome suspension to solvent).

  • Measurement:

    • Measure the absorbance of the lysed liposome solution at the wavelength of maximum absorbance (λmax) for the drug.

  • Concentration Determination:

    • Determine the drug concentration using a pre-established standard curve of the drug in the same solvent used for lysis.

Protocol for Free Drug Quantification:

  • Measurement:

    • Measure the absorbance of the free drug fraction obtained from SEC or the final dialysis buffer at the drug's λmax.

  • Concentration Determination:

    • Determine the drug concentration using a standard curve prepared in the same buffer.

HPLC offers high specificity and sensitivity and is particularly useful for complex mixtures or when the drug lacks a strong UV-Vis absorbance.[13][14][15]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Prepare Samples: - Lysed Liposomes (Total Drug) - Free Drug Fraction Inject Inject Sample SamplePrep->Inject Separate Separate on Column (e.g., C18) Inject->Separate Detect Detect Drug (e.g., UV, Fluorescence) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration (vs. Standard Curve) Integrate->Quantify

Caption: Workflow for HPLC Quantification.

Protocol:

  • Method Development:

    • Develop an HPLC method with a suitable column (e.g., C18), mobile phase, and detector (e.g., UV or fluorescence) for the specific drug.

  • Standard Curve:

    • Prepare a series of standard solutions of the drug in the mobile phase and inject them to generate a standard curve of peak area versus concentration.

  • Sample Preparation:

    • Total Drug: Lyse the liposomes as described in the UV-Vis protocol. Centrifuge the lysed sample to pellet any lipid debris and inject the supernatant.

    • Free Drug: Directly inject the free drug fraction from SEC or the final dialysis buffer.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Integrate the peak area corresponding to the drug.

  • Concentration Determination:

    • Calculate the drug concentration in the samples using the standard curve.

Conclusion

The accurate determination of drug encapsulation efficiency is a fundamental requirement in the development and quality control of liposomal drug delivery systems. The choice of separation and quantification methods will depend on the physicochemical properties of the drug and the liposome formulation. The protocols provided here offer a comprehensive guide for researchers working with DSPG and other anionic liposomes. Careful execution of these methods will ensure reliable and reproducible data, which is essential for the successful translation of liposomal therapeutics from the laboratory to clinical applications.

References

Application Notes and Protocols for DSPG as an Immunomodulatory Adjuvant in Vaccine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) is a saturated anionic phospholipid that has garnered interest in the field of vaccinology, not as a conventional adjuvant that enhances pro-inflammatory immune responses, but as a potent inducer of immunological tolerance. When formulated into liposomes, DSPG can encapsulate antigens and facilitate their delivery to antigen-presenting cells (APCs), leading to the induction of antigen-specific regulatory T cells (Tregs). This unique property makes DSPG-containing liposomes a promising platform for the development of vaccines against autoimmune diseases and for the induction of tolerance to specific allergens or protein therapeutics.

These application notes provide an overview of the mechanism of action of DSPG as a tolerogenic adjuvant, protocols for the formulation of DSPG liposomes with a model antigen (ovalbumin), and detailed methodologies for the immunological evaluation of the resulting antigen-specific tolerance.

Mechanism of Action: Induction of Antigen-Specific Regulatory T Cells

The primary mechanism by which DSPG liposomes induce tolerance is through their specific interaction with and subsequent uptake by antigen-presenting cells (APCs), such as macrophages and dendritic cells. This process is mediated by the binding of complement component 1q (C1q) and scavenger receptors (SRs) on the surface of APCs to the anionic surface of the DSPG liposomes[1][2][3][4].

Upon internalization, the encapsulated antigen is processed and presented by the APCs in a manner that favors the differentiation of naive T cells into antigen-specific regulatory T cells (Tregs). These Tregs then play a crucial role in suppressing inflammatory immune responses against the specific antigen, thereby establishing a state of immunological tolerance.

DSPG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) DSPG_Liposome DSPG Liposome (B1194612) (with encapsulated antigen) C1q C1q DSPG_Liposome->C1q binds SR Scavenger Receptor (SR) C1q->SR binds Uptake Receptor-Mediated Endocytosis SR->Uptake mediates Antigen_Processing Antigen Processing and Presentation (MHC-II) Uptake->Antigen_Processing Treg_Differentiation Differentiation of Naive T-cell to Antigen-Specific Treg Antigen_Processing->Treg_Differentiation

Figure 1: Proposed signaling pathway for DSPG-mediated induction of Tregs.

Experimental Protocols

Protocol 1: Preparation of Ovalbumin-Encapsulated DSPG Liposomes

This protocol describes the preparation of DSPG-containing liposomes encapsulating the model antigen ovalbumin (OVA) using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (CHOL)

  • Ovalbumin (OVA)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPG, DSPC, and CHOL in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A common molar ratio is 4:1:2 (DSPC:DSPG:CHOL)[3].

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60°C) to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Dissolve OVA in PBS at a desired concentration (e.g., 10 mg/mL).

    • Hydrate the lipid film with the OVA solution by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size.

    • Perform the extrusion at a temperature above the lipid phase transition temperature. Pass the suspension through the extruder 10-20 times to ensure a homogenous size distribution.

  • Purification:

    • Remove unencapsulated OVA by size exclusion chromatography or ultracentrifugation.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated OVA using a protein assay (e.g., BCA assay) after disrupting the liposomes with a detergent. The encapsulation efficiency can be calculated as: (Amount of encapsulated OVA / Initial amount of OVA) x 100%.

Liposome_Preparation_Workflow Lipid_Dissolution Dissolve DSPG, DSPC, CHOL in organic solvent Film_Formation Form thin lipid film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydrate with OVA solution Film_Formation->Hydration Extrusion Extrude through 100 nm membrane Hydration->Extrusion Purification Remove unencapsulated OVA Extrusion->Purification Characterization Analyze size, zeta potential, and encapsulation efficiency Purification->Characterization

Figure 2: Workflow for preparing OVA-encapsulated DSPG liposomes.
Protocol 2: Immunization of Mice

This protocol outlines a general procedure for immunizing mice to assess the immunomodulatory effects of DSPG-liposomes.

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • OVA-encapsulated DSPG liposomes (prepared as in Protocol 1)

  • Soluble OVA in PBS (as a control)

  • Empty DSPG liposomes in PBS (as a control)

  • PBS (as a vehicle control)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the animal facility for at least one week before the start of the experiment.

  • Immunization Schedule:

    • On day 0, immunize mice subcutaneously at the base of the tail with one of the following formulations:

      • Group 1: OVA-encapsulated DSPG liposomes (e.g., 20 µg OVA per mouse)

      • Group 2: Soluble OVA (20 µg) + Empty DSPG liposomes

      • Group 3: Soluble OVA (20 µg) in PBS

      • Group 4: PBS

    • On day 14, administer a booster immunization with the same formulations.

  • Sample Collection:

    • Collect blood samples via the tail vein at day 0 (pre-immunization), day 14, and day 28 for antibody analysis.

    • At the end of the experiment (e.g., day 28), euthanize the mice and harvest spleens for T-cell proliferation and cytokine analysis.

Protocol 3: Evaluation of Immune Responses

A. Ovalbumin-Specific Antibody ELISA

This protocol is for measuring the levels of OVA-specific IgG1 and IgG2a antibodies in the serum of immunized mice. The ratio of IgG2a to IgG1 can provide an indication of the Th1/Th2 bias of the immune response.

Materials:

  • 96-well ELISA plates

  • Ovalbumin (for coating)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG1 and IgG2a secondary antibodies

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of OVA solution (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C[5].

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times.

    • Add 100 µL of serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate five times.

    • Add 100 µL of HRP-conjugated anti-mouse IgG1 or IgG2a antibody (diluted according to the manufacturer's instructions) to the appropriate wells and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate the antibody titers for each sample.

B. Cytokine Profiling

This protocol is for measuring the production of key cytokines (e.g., IFN-γ, IL-4, IL-10) by splenocytes from immunized mice upon re-stimulation with the antigen in vitro.

Materials:

  • Spleens from immunized mice

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Ovalbumin

  • 96-well cell culture plates

  • Cytokine ELISA kits or multiplex bead-based immunoassay kits (e.g., Luminex)

  • CO₂ incubator

Procedure:

  • Splenocyte Preparation:

    • Prepare single-cell suspensions of splenocytes from the harvested spleens.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash and resuspend the cells in complete RPMI-1640 medium.

  • In Vitro Re-stimulation:

    • Plate the splenocytes at a density of 2 x 10⁵ cells/well in a 96-well plate.

    • Stimulate the cells with OVA (e.g., 10 µg/mL) for 72 hours in a CO₂ incubator at 37°C[6].

    • Include unstimulated cells as a negative control.

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentration of IFN-γ (a Th1 cytokine), IL-4 (a Th2 cytokine), and IL-10 (a regulatory cytokine) in the supernatants using commercially available ELISA or multiplex assay kits according to the manufacturer's instructions[7][8][9].

C. T-cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of OVA-specific T cells.

Materials:

  • Splenocytes from immunized mice

  • CFSE staining solution

  • Ovalbumin

  • 96-well cell culture plates

  • Flow cytometer

  • Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8)

Procedure:

  • CFSE Labeling:

    • Label the splenocytes with CFSE according to the manufacturer's protocol. Typically, cells are incubated with a low concentration of CFSE (e.g., 1-5 µM) for 10-15 minutes at 37°C[10][11][12][13].

  • In Vitro Re-stimulation:

    • Plate the CFSE-labeled splenocytes at a density of 2 x 10⁵ cells/well in a 96-well plate.

    • Stimulate the cells with OVA (e.g., 10 µg/mL) for 3-5 days in a CO₂ incubator at 37°C.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers.

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE fluorescence intensity within the CD4+ and CD8+ T-cell populations. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferating cells.

Data Presentation

The quantitative data obtained from the immunological assays should be summarized in tables for clear comparison between the different experimental groups.

Table 1: Ovalbumin-Specific Antibody Titers (Day 28)

GroupIgG1 Titer (mean ± SD)IgG2a Titer (mean ± SD)IgG2a/IgG1 Ratio
OVA-DSPG Liposomes
Soluble OVA + Empty Liposomes
Soluble OVA
PBS

Table 2: Cytokine Production by Splenocytes (pg/mL)

GroupIFN-γ (mean ± SD)IL-4 (mean ± SD)IL-10 (mean ± SD)
OVA-DSPG Liposomes
Soluble OVA + Empty Liposomes
Soluble OVA
PBS

Table 3: Antigen-Specific T-cell Proliferation (% of divided cells)

GroupCD4+ T-cell Proliferation (mean ± SD)CD8+ T-cell Proliferation (mean ± SD)
OVA-DSPG Liposomes
Soluble OVA + Empty Liposomes
Soluble OVA
PBS

Conclusion

DSPG, when formulated into liposomes, serves as a unique immunomodulatory agent capable of inducing antigen-specific tolerance through the generation of regulatory T cells. The protocols provided herein offer a framework for the preparation of DSPG-based liposomal formulations and the comprehensive evaluation of their tolerogenic potential. For researchers in the fields of autoimmune disease, allergy, and protein replacement therapy, DSPG represents a promising tool for the development of novel therapeutic strategies. Further research is warranted to fully elucidate the signaling pathways involved and to optimize DSPG-based formulations for clinical applications.

References

Application Notes and Protocols for Distearoyl Phosphatidylglycerol (DSPG) in Targeted Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distearoyl phosphatidylglycerol (DSPG) is an anionic phospholipid integral to the formulation of lipid-based nanoparticles for targeted gene delivery. Its saturated 18-carbon acyl chains contribute to the formation of rigid and stable liposomal structures. The anionic nature of DSPG plays a crucial role in the biodistribution and cellular uptake of gene delivery vectors, offering an alternative to traditional cationic liposomes. Anionic liposomes, such as those containing DSPG, have been shown to exhibit preferential delivery to specific cell types, like the hepatic reticuloendothelial system, and may offer advantages in terms of reduced cytotoxicity compared to their cationic counterparts.[1][2] This document provides detailed application notes and experimental protocols for the utilization of DSPG in the formulation of liposomes for targeted gene delivery.

Data Presentation

The following tables summarize quantitative data from studies on liposome (B1194612) formulations containing DSPG and other relevant lipids for gene and drug delivery. These tables are intended to provide a comparative overview of formulation parameters and their resulting physicochemical properties.

Table 1: Physicochemical Properties of DSPG-Containing Lipid Nanoparticle (LNP) Formulations

Formulation (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPC:DSPG:Cholesterol (molar ratio not specified)125 ± 20Not ReportedNot ReportedNot Reported[3]
DSPC:DSPG:DSPE-PEG2k (30:60:10)~2000 (microbubbles)Not ReportedNot ReportedNot Reported[4]
Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid (50:10:38.5:1.5)~80-100<0.2~ -5>95% (for mRNA)[1]
Ionizable Lipid:DSPG:Cholesterol:PEG-Lipid (50:10:38.5:1.5)~80-100<0.2~ -20>95% (for mRNA)[1]
DOPC:DSPG (85:15)Not ReportedNot ReportedNot ReportedNot Reported[5]

Table 2: In Vivo Performance of DSPG-Containing LNPs for mRNA Delivery

FormulationTarget OrganCellular TropismGene Expression LevelReference
Ionizable Lipid:DSPG:Cholesterol:PEG-LipidLiverHepatic Reticuloendothelial System (Kupffer cells, macrophages)Significant mCherry expression at 0.25 mg/kg mRNA dose[1]

Experimental Protocols

Protocol 1: Preparation of DSPG-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing DSPG using the thin-film hydration method, followed by size reduction to form small unilamellar vesicles (SUVs).

Materials:

  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (or other helper lipid)

  • Cholesterol (Chol)

  • Chloroform

  • Methanol

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPG, DSPC, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A common molar ratio to start with is DSPC:DSPG:Cholesterol at 4:1:2.[6]

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the transition temperature of the lipids (e.g., 60-65°C for DSPC and DSPG).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS (pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask gently above the lipid transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice to prevent lipid degradation. Sonication time will need to be optimized.

    • Extrusion (Recommended): For a more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be performed at a temperature above the lipid transition temperature. Repeat the extrusion process 10-20 times.

Protocol 2: Preparation of DSPG-Containing Lipoplexes for Gene Delivery (Anionic Lipoplexes)

This protocol outlines the formation of lipoplexes between anionic DSPG-containing liposomes and plasmid DNA (pDNA) using divalent cations as a bridge.

Materials:

  • Prepared DSPG-containing SUVs (from Protocol 1)

  • Plasmid DNA (pDNA) encoding the gene of interest

  • Calcium Chloride (CaCl₂) solution (e.g., 2M sterile solution)

  • Sterile, nuclease-free water

  • HEPES-buffered saline (HBS) or other suitable buffer

Procedure:

  • Complex Formation:

    • In a sterile microcentrifuge tube, dilute the pDNA in a suitable buffer (e.g., HBS).

    • In a separate tube, add the required amount of CaCl₂ solution to the diluted pDNA. The optimal concentration of CaCl₂ needs to be determined empirically but can range from 10 to 50 mM.

    • Incubate the pDNA-CaCl₂ mixture at room temperature for 10-15 minutes.

    • In another tube, dilute the DSPG-containing liposome suspension to the desired concentration with the same buffer.

    • Add the pDNA-CaCl₂ mixture dropwise to the diluted liposome suspension while gently vortexing.

    • Incubate the final lipoplex solution at room temperature for 20-30 minutes to allow for stable complex formation.

Protocol 3: In Vitro Transfection with DSPG-Lipoplexes

This protocol provides a general procedure for transfecting mammalian cells in culture with the prepared DSPG-lipoplexes.

Materials:

  • Mammalian cells of interest (e.g., HEK293, HeLa, or a targeted cancer cell line)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Prepared DSPG-lipoplexes (from Protocol 2)

  • 96-well or 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a tissue culture plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, gently wash the cells with sterile PBS.

    • Replace the medium with serum-free medium.

    • Add the DSPG-lipoplex solution to the cells. The amount of lipoplex to add will depend on the cell type and plate format and should be optimized.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) medium.

  • Gene Expression Analysis:

    • Incubate the cells for 24-72 hours to allow for gene expression.

    • Assess gene expression using an appropriate method, such as fluorescence microscopy for reporter genes (e.g., GFP), luciferase assay, or quantitative PCR (qPCR) for the target gene.

Protocol 4: Evaluation of In Vivo Biodistribution

This protocol describes a general method to assess the biodistribution of DSPG-liposomes in an animal model using a fluorescent label.

Materials:

  • DSPG-liposomes labeled with a fluorescent dye (e.g., DiR, Cy5.5)

  • Animal model (e.g., mice)

  • In vivo imaging system (IVIS) or similar fluorescence imaging equipment

Procedure:

  • Administration:

    • Administer the fluorescently labeled DSPG-liposomes to the animals via the desired route (e.g., intravenous injection).

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and acquire whole-body fluorescence images using an in vivo imaging system.

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

    • Image the excised organs using the in vivo imaging system to quantify the fluorescence intensity in each organ.

  • Data Analysis:

    • Analyze the images to determine the relative accumulation of the liposomes in different organs over time. This provides an indication of the biodistribution profile.

Mandatory Visualizations

experimental_workflow cluster_liposome_prep Protocol 1: Liposome Preparation cluster_lipoplex_prep Protocol 2: Lipoplex Formation cluster_transfection Protocol 3: In Vitro Transfection A Dissolve Lipids (DSPG, DSPC, Chol) B Thin-Film Evaporation A->B C Hydration (MLVs) B->C D Extrusion (SUVs) C->D H Dilute Liposomes D->H E Dilute pDNA F Add CaCl2 E->F G Incubate F->G I Mix pDNA-Ca2+ with Liposomes G->I H->I J Incubate (Lipoplexes) I->J L Add Lipoplexes to Cells J->L K Seed Cells K->L M Incubate (4-6h) L->M N Replace Medium M->N O Analyze Gene Expression (24-72h) N->O

Caption: Experimental workflow for DSPG-lipoplex preparation and in vitro transfection.

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis Lipoplex DSPG Lipoplex Endosome Early Endosome Lipoplex->Endosome Uptake PlasmaMembrane Plasma Membrane LateEndosome Late Endosome Endosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome Cytosol Cytosol LateEndosome->Cytosol Endosomal Escape (Gene Release) Nucleus Nucleus Cytosol->Nucleus Nuclear Entry GeneExpression Gene Expression Nucleus->GeneExpression Transcription & Translation

References

Preparation of Anionic Liposomes Using 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anionic liposomes are valuable tools in drug delivery, offering advantages such as biocompatibility, biodegradability, and the ability to encapsulate a wide range of therapeutic agents.[1] The inclusion of negatively charged phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) imparts a negative surface charge to the liposomes. This charge can influence their stability, circulation time, and interaction with biological systems.[2][3] DSPG is a saturated phospholipid with a high phase transition temperature (Tc ≈ 54°C), which contributes to the formation of rigid and stable bilayers at physiological temperatures, minimizing drug leakage. This document provides detailed application notes and experimental protocols for the preparation and characterization of anionic liposomes incorporating DSPG.

Applications of DSPG-Containing Liposomes

The negative charge and stability imparted by DSPG make these liposomes suitable for various therapeutic applications:

  • Drug Delivery: DSPG-containing liposomes can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release. The negative surface charge can help prevent aggregation and may influence biodistribution.[3]

  • Vaccine Adjuvants: Anionic liposomes can act as adjuvants, enhancing the immune response to encapsulated antigens. Studies have shown that DSPG-liposomes can induce antigen-specific regulatory T cells, which could be beneficial in preventing conditions like atherosclerosis.[4][5][6]

  • Targeted Delivery: The surface of DSPG liposomes can be modified with targeting ligands to direct them to specific cells or tissues. The interaction of DSPG liposomes with proteins in the bloodstream, such as complement component C1q, can mediate their uptake by antigen-presenting cells through scavenger receptors.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of DSPG-Containing Liposomes by Thin-Film Hydration and Extrusion

This is a widely used and robust method for preparing unilamellar liposomes of a defined size.[7]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (DSPG)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (or other neutral phospholipid)

  • Cholesterol (Chol)

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol (B129727) mixture)

  • Hydration buffer (e.g., phosphate-buffered saline pH 7.4, HEPES-buffered saline)

  • Drug to be encapsulated (optional)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPG, DSPC, and cholesterol in the organic solvent in a round-bottom flask. A common molar ratio is DSPC:DSPG:Cholesterol, for example, at a 70:20:10 ratio.[8] The choice of molar ratio will influence the liposome's physical properties (see Table 1).

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature above the Tc of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[7]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tc of the lipids (e.g., 60-65°C).

    • For passive encapsulation of a hydrophilic drug, dissolve the drug in the hydration buffer.

    • Add the warm hydration buffer to the flask containing the lipid film.

    • Agitate the flask gently to hydrate (B1144303) the lipid film, which will swell and detach from the flask wall to form a milky suspension of multilamellar vesicles (MLVs). This process can be aided by gentle vortexing.

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of the lipids (e.g., 60-65°C).

    • Draw the MLV suspension into a syringe and pass it through the extruder to another syringe. Repeat this process for an odd number of passes (typically 11-21 times) to produce a translucent suspension of unilamellar vesicles (LUVs).[9]

  • Purification (Optional):

    • To remove unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography, dialysis, or centrifugation.

Protocol 2: Characterization of DSPG Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the liposome suspension in the hydration buffer to an appropriate concentration for measurement.

    • Measure the hydrodynamic diameter (size) and PDI using a DLS instrument. A PDI value below 0.2 is generally considered to indicate a monodisperse population.

    • Measure the zeta potential using an ELS instrument to confirm the negative surface charge. Liposomes with a zeta potential greater than |30| mV are generally considered stable against aggregation.[10]

2. Encapsulation Efficiency (%EE):

  • Purpose: To determine the percentage of the initial drug that is successfully entrapped within the liposomes.[11]

  • Procedure:

    • Separate the liposomes from the unencapsulated (free) drug. Common methods include:

      • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column packed with a gel matrix (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.

      • Centrifugation: Use centrifugal filter units to separate the liposomes from the aqueous medium containing the free drug.

    • Quantify the amount of drug in the liposomal fraction. This may require lysing the liposomes with a suitable solvent (e.g., methanol or a detergent) to release the encapsulated drug.

    • Quantify the total amount of drug initially added to the formulation.

    • Calculate the %EE using the following formula:

      %EE = (Amount of encapsulated drug / Total amount of drug) x 100

Data Presentation

The following tables summarize typical quantitative data for DSPG-containing liposomes. The exact values will depend on the specific lipid composition, preparation method, and encapsulated drug.

Table 1: Influence of Lipid Composition on Physicochemical Properties of DSPG Liposomes

Lipid Composition (molar ratio)Mean Diameter (nm)PDIZeta Potential (mV)Reference
DSPC:DSPG:Chol (70:20:10)~100-150< 0.2-30 to -50[8][12]
DPPC:DSPG:Chol~130< 0.2< -30[13]
DOPC:DSPG (85:15)~125< 0.2Not specified[14]
HSPC:DSPGNano-sized< 0.1Negatively charged[15]

Table 2: Stability of DSPG-Containing Liposomes

Storage ConditionObservationImplicationReference
4°CMinimal degradation and aggregation over weeks to months.Recommended storage temperature for optimal stability.[3][16]
25°C (Room Temp)Increased rate of hydrolysis and potential for aggregation over time.Suitable for short-term storage.[16]
>40°CSignificant acceleration of hydrolysis and potential for drug leakage.Avoid exposure to high temperatures.[16]
pH < 4Increased rate of acid-catalyzed hydrolysis.Less stable at low pH.[16]
pH > 8Increased rate of base-catalyzed hydrolysis.Less stable at high pH.[16]

Visualizations

Experimental Workflow

G cluster_0 Lipid Film Preparation cluster_1 Liposome Formation cluster_2 Characterization dissolve Dissolve Lipids (DSPG, DSPC, Chol) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer (> Tc) dry->hydrate extrude Extrude through Polycarbonate Membrane hydrate->extrude dls Measure Size, PDI, and Zeta Potential (DLS/ELS) extrude->dls ee Determine Encapsulation Efficiency (%EE) extrude->ee

Caption: Workflow for the preparation and characterization of DSPG-containing liposomes.

Signaling Pathway

G liposome DSPG Liposome c1q Complement Component 1q (C1q) liposome->c1q binds to corona Protein Corona Formation liposome->corona c1q->corona sr Scavenger Receptors (e.g., on Macrophages) corona->sr mediates binding to uptake Cellular Uptake (Phagocytosis) sr->uptake treg Induction of Antigen-Specific Regulatory T cells (Tregs) uptake->treg

Caption: Proposed mechanism of DSPG liposome interaction with antigen-presenting cells.[4][5][6]

References

Application Notes and Protocols for Preparing DSPG Unilamellar Vesicles by Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the preparation of unilamellar vesicles composed of 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) using the lipid film hydration and extrusion technique. This method is widely used to produce vesicles with a controlled and relatively uniform size distribution, which is critical for applications in drug delivery, biophysical studies, and as model membrane systems.

Introduction

1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) is a saturated, anionic phospholipid commonly used in the formation of liposomes. The preparation of unilamellar vesicles with a defined size is crucial for their in-vitro and in-vivo performance. The extrusion method is a reliable technique that involves passing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a specific pore size. This process disrupts the larger MLVs and forces them to reassemble into smaller, unilamellar vesicles (LUVs - Large Unilamellar Vesicles) with a diameter close to that of the membrane pores.

A critical parameter in this process is the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid. For DSPG, the Tm is 55°C.[1][2] All hydration and extrusion steps must be performed at a temperature above the Tm to ensure the lipid bilayer is in a fluid state, allowing for efficient vesicle formation and resizing.[3]

Experimental Protocols

Materials and Equipment

Materials:

  • 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) powder

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture, 2:1 v/v)[4]

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, or HEPES buffer, pH 7.4)[4]

  • Nitrogen or argon gas

  • Deionized water

  • Ethanol for cleaning

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath or heating block

  • Vortex mixer

  • Liposome extruder device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

  • Dynamic Light Scattering (DLS) instrument for size analysis

  • Zeta potential analyzer

  • Vacuum pump or desiccator

Protocol for DSPG Unilamellar Vesicle Preparation

This protocol is designed for the preparation of a 1 mL final suspension of DSPG vesicles at a concentration of 10 mg/mL.

Step 1: Lipid Film Hydration

  • Dissolve DSPG: Weigh the desired amount of DSPG (e.g., 10 mg) and dissolve it in a suitable volume of organic solvent (e.g., 1-2 mL of chloroform) in a round-bottom flask.[4]

  • Form Thin Lipid Film: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the lipid's Tm (e.g., 30-40°C). Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.[1]

  • Dry the Film: To remove any residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight in a desiccator.[5] This step is crucial as residual solvent can affect vesicle formation and stability.[6]

  • Hydration: Add the desired volume of pre-heated hydration buffer (e.g., 1 mL of PBS) to the flask. The buffer should be heated to a temperature above the Tm of DSPG, typically 60-65°C.[3]

  • Vortexing: Immediately after adding the buffer, vortex the flask vigorously for 5-10 minutes. This process helps to disperse the lipid film from the glass wall and form multilamellar vesicles (MLVs). The resulting suspension will appear milky and turbid.[5]

  • (Optional) Freeze-Thaw Cycles: To improve the lamellarity and encapsulation efficiency, the MLV suspension can be subjected to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath (above Tm).

Step 2: Extrusion

  • Assemble the Extruder: Assemble the extruder device with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.[5] Pre-heat the extruder block to a temperature above the Tm of DSPG (e.g., 60-65°C).

  • Load the Syringe: Draw the MLV suspension into one of the gas-tight syringes.

  • Extrude: Place the loaded syringe into the pre-heated extruder. Pass the lipid suspension back and forth between the two syringes through the polycarbonate membranes. An odd number of passes (e.g., 11 or 21) is recommended to ensure that the final product is in one syringe.[5] The resistance will decrease after the first few passes.

  • Collect Vesicles: The resulting translucent suspension contains unilamellar vesicles.

Characterization of DSPG Unilamellar Vesicles

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the vesicle suspension in the hydration buffer.
  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). The PDI value indicates the homogeneity of the vesicle size distribution; a value below 0.2 is generally considered acceptable for many applications.

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the vesicle suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
  • Measure the zeta potential to determine the surface charge of the vesicles. DSPG is an anionic lipid, so a negative zeta potential is expected.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the preparation of DSPG unilamellar vesicles.

Table 1: Key Experimental Parameters for DSPG Vesicle Preparation

ParameterRecommended ValueRationale
Lipid Concentration 5-20 mg/mLHigher concentrations can lead to aggregation.[4]
Hydration Buffer PBS, Tris, HEPES (pH 5.5-7.5)Choice depends on the intended application.[4]
Hydration Temperature 60-65°CMust be above the Tm of DSPG (55°C) for proper vesicle formation.[3]
Extrusion Temperature 60-65°CMaintains the lipid in a fluid state for efficient extrusion.[3]
Membrane Pore Size 30-200 nmDetermines the final vesicle size. 100 nm is common.[3]
Number of Extrusions 11-21 passesAn odd number of passes ensures homogeneity.[5]

Table 2: Expected Characteristics of DSPG Unilamellar Vesicles (100 nm extrusion)

CharacteristicTypical ValueMeasurement Technique
Mean Diameter 100 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -30 to -60 mVZeta Potential Analysis
Appearance Translucent to slightly opalescentVisual Inspection

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation and characterization of DSPG unilamellar vesicles.

experimental_workflow cluster_prep Vesicle Preparation cluster_char Vesicle Characterization cluster_materials Starting Materials dissolve 1. Dissolve DSPG in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film Evaporation dry 3. Dry Film (High Vacuum) film->dry Vacuum hydrate 4. Hydrate Film (Buffer > Tm) dry->hydrate Add Buffer extrude 5. Extrude (> Tm, 11-21 passes) hydrate->extrude Force through membrane dls Size & PDI (DLS) extrude->dls Analysis zeta Zeta Potential extrude->zeta Analysis dspg DSPG Powder dspg->dissolve solvent Organic Solvent solvent->dissolve buffer Hydration Buffer buffer->hydrate

Caption: Experimental workflow for DSPG unilamellar vesicle preparation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Lipid film is difficult to hydrate Hydration temperature is below Tm. Residual organic solvent.Ensure buffer and flask are pre-heated above 55°C. Dry the film under high vacuum for a longer duration.[4]
High PDI value (>0.3) Insufficient number of extrusion passes. Extrusion temperature too low. Lipid concentration too high.Increase the number of extrusion passes. Ensure the extruder is maintained at >55°C.[3] Start with a lower lipid concentration.[4]
Vesicle size is much larger than pore size Membrane is ruptured. Extrusion pressure is too high.Inspect the membrane for damage. Use moderate and consistent pressure during extrusion.
Low vesicle recovery after extrusion Aggregation and fusion of vesicles. Adhesion of lipids to the apparatus.Ensure proper buffer ionic strength. Clean the extruder thoroughly before and after use.

Stability and Storage

DSPG-containing vesicles are generally stable, but their long-term stability can be influenced by factors such as temperature, pH, and buffer composition. For short-term storage (up to a few days), vesicles can be kept at 4°C. For longer-term storage, the stability should be assessed by monitoring the size and PDI over time. The inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) may be necessary for frozen storage.

Conclusion

The lipid film hydration and extrusion method is a robust and reproducible technique for preparing DSPG unilamellar vesicles with controlled size and low polydispersity. By carefully controlling key parameters, particularly temperature, researchers can consistently produce high-quality vesicles suitable for a wide range of applications in research and drug development.

References

Application Notes and Protocols for DSPG Liposome Synthesis via Solvent Injection Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. 1,2-distearoyl-sn-glycero-3-phospho-L-glycerol (DSPG) is an anionic phospholipid commonly used in liposomal formulations to impart a negative surface charge, which can influence stability, circulation time, and cellular interactions.[1] The solvent injection method, particularly ethanol (B145695) injection, is a simple, rapid, and scalable technique for producing unilamellar liposomes.[2][3] This method involves dissolving lipids in a water-miscible organic solvent and injecting this solution into an aqueous phase, leading to the spontaneous self-assembly of liposomes as the solvent disperses.[2][3]

These application notes provide a detailed protocol for the synthesis of DSPG-containing liposomes using the ethanol injection method, along with methodologies for their characterization.

Data Presentation: Physicochemical Properties of DSPG-Containing Liposomes

The following table summarizes typical physicochemical characteristics of anionic liposomes, including those containing DSPG, prepared by the solvent injection method. The specific values can be influenced by process parameters and the overall lipid composition.

ParameterTypical Value RangeMethod of AnalysisReference
Particle Size (Z-average) 80 - 200 nmDynamic Light Scattering (DLS)[4][5][6]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[4][6][7]
Zeta Potential -30 mV to -60 mVLaser Doppler Velocimetry[7][8]
Encapsulation Efficiency (%) >40% (for some molecules)Spectrophotometry / Chromatography[8]

Experimental Protocols

Protocol 1: Synthesis of DSPG Liposomes by Ethanol Injection

This protocol describes the preparation of unilamellar DSPG-containing liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phospho-L-glycerol (DSPG)

  • Other lipids as required (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol)

  • Absolute Ethanol (GMP grade)

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Syringe pump

  • Stir plate and stir bar

  • Round bottom flask

  • Rotary evaporator (optional, for ethanol removal)

  • Dialysis tubing or tangential flow filtration system (for ethanol removal)

Procedure:

  • Lipid Solution Preparation:

    • Dissolve DSPG and any other lipids (e.g., DSPC, Cholesterol) in absolute ethanol in a sterile vial. A common molar ratio for anionic liposomes is DSPC:DSPG:Cholesterol 4:1:2.

    • The total lipid concentration in the ethanolic solution can be in the range of 10-40 mg/mL.

    • Gently warm the solution to a temperature above the phase transition temperature of all lipids (for DSPG, the T_m is ~55°C) to ensure complete dissolution. For instance, heat to 60-65°C.

  • Aqueous Phase Preparation:

    • Pre-heat the aqueous buffer to the same temperature as the lipid solution (60-65°C) in a round bottom flask. This helps to avoid lipid precipitation upon injection.

  • Solvent Injection:

    • Place the flask with the pre-heated aqueous phase on a stir plate and stir at a constant, moderate speed (e.g., 500-1000 rpm).

    • Draw the lipid-ethanol solution into a syringe and place it in a syringe pump.

    • Inject the lipid solution into the center of the vortexing aqueous phase at a slow and constant rate (e.g., 0.1-1.0 mL/min). The ratio of the organic phase to the aqueous phase volume is a critical parameter and is typically in the range of 1:5 to 1:10.

  • Liposome (B1194612) Formation and Maturation:

    • Upon injection, the ethanol rapidly diffuses into the aqueous phase, causing the lipids to self-assemble into liposomes.[2][9]

    • Continue stirring the suspension for 15-30 minutes at the same temperature to allow for the stabilization of the liposomes.

  • Ethanol Removal:

    • The residual ethanol can be removed by methods such as rotary evaporation under reduced pressure, dialysis against the aqueous buffer, or tangential flow filtration.[9]

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, freezing at -20°C or -80°C may be possible, but cryoprotectants might be necessary to preserve vesicle integrity.

Protocol 2: Characterization of DSPG Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for preparation to an appropriate concentration for DLS measurement (this avoids multiple scattering effects).

    • Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

    • Perform the measurement to obtain the Z-average diameter (particle size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[7]

2. Zeta Potential Measurement

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the sample and measuring the direction and velocity of the particles (electrophoretic mobility).

  • Procedure:

    • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl to ensure sufficient ionic strength for measurement while minimizing charge screening).

    • Load the diluted sample into the specific cuvette for zeta potential measurement.

    • Perform the measurement to determine the zeta potential. For anionic liposomes like those containing DSPG, a value more negative than -30 mV typically indicates good stability due to strong electrostatic repulsion between particles.[7]

3. Morphological Characterization by Transmission Electron Microscopy (TEM)

  • Principle: TEM provides high-resolution images of the liposomes, allowing for the visualization of their size, shape, and lamellarity.

  • Procedure (Negative Staining):

    • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid for a few minutes.

    • Blot off the excess suspension with filter paper.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a few minutes.

    • Blot off the excess staining solution and allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope.

Visualization of Workflow and Biological Interactions

Experimental Workflow for DSPG Liposome Synthesis

DSPG_Liposome_Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization Lipid_Prep 1. Lipid Dissolution (DSPG, other lipids in Ethanol) Injection 3. Solvent Injection (Lipid solution into aqueous phase) Lipid_Prep->Injection Aqueous_Prep 2. Aqueous Phase Hydration (Buffer at elevated temperature) Aqueous_Prep->Injection Ethanol_Removal 4. Ethanol Removal (Dialysis / TFF) Injection->Ethanol_Removal Characterization 5. Characterization (DLS, TEM, Zeta Potential) Ethanol_Removal->Characterization Clathrin_Mediated_Endocytosis cluster_membrane Cellular Environment cluster_pathway Clathrin-Mediated Endocytosis Pathway Extracellular Extracellular Space Plasma_Membrane Plasma Membrane Intracellular Intracellular Space (Cytosol) Liposome Anionic DSPG Liposome Receptor Receptor Binding Liposome->Receptor 1. Binding Clathrin_Pit Clathrin-Coated Pit Formation Receptor->Clathrin_Pit 2. Recruitment Invagination Membrane Invagination Clathrin_Pit->Invagination 3. Assembly Scission Vesicle Scission (Dynamin) Invagination->Scission 4. Constriction Coated_Vesicle Clathrin-Coated Vesicle Scission->Coated_Vesicle 5. Fission Uncoating Uncoating Coated_Vesicle->Uncoating 6. Disassembly Early_Endosome Early Endosome Uncoating->Early_Endosome 7. Fusion Late_Endosome Late Endosome / Lysosome Early_Endosome->Late_Endosome 8. Maturation Drug_Release Drug Release Late_Endosome->Drug_Release 9. Release

References

Troubleshooting & Optimization

Technical Support Center: Distearoyl Phosphatidylglycerol (DSPG) Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address common stability challenges encountered when working with distearoyl phosphatidylglycerol (DSPG) liposomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My DSPG liposomes are aggregating and the particle size is increasing during storage.

Question: I've observed a significant increase in the particle size of my DSPG liposome (B1194612) formulation after storing it for a few days at 4°C. What could be the cause and how can I fix it?

Answer: Liposome aggregation is a common stability issue that can arise from several factors.[1] The primary cause is often insufficient repulsive forces between individual liposomes, leading them to clump together.

Potential Causes & Solutions:

  • Inadequate Surface Charge: DSPG is an anionic (negatively charged) lipid, which should provide electrostatic repulsion to prevent aggregation. However, the magnitude of this charge can be influenced by the buffer's pH and ionic strength.

    • Solution: Ensure your buffer pH is maintained around 7.0-7.4 for optimal negative charge on the phosphate (B84403) group.[2] Avoid buffers with high concentrations of divalent cations (like Ca²⁺ or Mg²⁺), as they can shield the surface charge and promote aggregation.[3]

  • High Liposome Concentration: Highly concentrated suspensions increase the likelihood of particle collision and aggregation.

    • Solution: Consider diluting the liposome formulation to a lower concentration if your experimental design allows.[4]

  • Improper Storage Temperature: While 4°C is generally recommended for liposome storage, freeze-thaw cycles can be highly disruptive.[4] Freezing without a proper cryoprotectant can fracture the vesicles, leading to aggregation upon thawing.[2]

    • Solution: Store liposomes at 4°C and avoid freezing.[4] If long-term storage in a frozen state is necessary, incorporate cryoprotectants like sucrose (B13894) or trehalose (B1683222) into your formulation before freezing.[2][5]

  • Lipid Hydrolysis: Over time, the ester bonds in phospholipids (B1166683) can hydrolyze, producing lysolipids. These molecules act like detergents and can destabilize the liposome bilayer, leading to fusion and aggregation.[2]

    • Solution: Prepare fresh liposome batches for critical experiments. Store at 4°C to slow down hydrolysis rates and use within a validated timeframe.[2]

Issue 2: The encapsulated drug is leaking from my DSPG liposomes.

Question: My stability studies show a significant loss of encapsulated drug over 24-48 hours. How can I improve drug retention?

Answer: Drug leakage is typically related to the integrity and permeability of the lipid bilayer. The phase transition temperature (Tc) of the lipids is a critical factor; lipids with higher Tc values form more rigid, less permeable membranes at physiological temperatures.[6] DSPG has a high Tc, which generally imparts good stability. However, several factors can still lead to leakage.

Potential Causes & Solutions:

  • Storage Temperature Above Tc: Storing liposomes at temperatures approaching or exceeding the lipid's Tc will transition the bilayer from a stable gel state to a more fluid, leaky liquid-crystalline state.[7] DSPG's main transition temperature is approximately 54-55°C.

    • Solution: For optimal drug retention, store formulations at temperatures well below the Tc, such as 4°C or 25°C.[4][8] Liposomes made with high-Tc lipids like DSPG and DSPC show significantly better drug retention at these temperatures compared to those made with lower-Tc lipids.[6]

  • Bilayer Composition: The properties of the bilayer can be fine-tuned by adding other components.

    • Solution 1: Incorporate Cholesterol: Cholesterol is a key component for modulating membrane fluidity and reducing permeability. It fits between the phospholipid molecules, increasing packing density and decreasing drug leakage. A lipid-to-cholesterol molar ratio of around 70:30 is often effective.[1]

    • Solution 2: PEGylation: Adding PEGylated lipids (e.g., DSPE-PEG2000) to the formulation creates a protective hydrophilic layer on the liposome surface. This "steric stabilization" can enhance stability and reduce leakage.[4]

  • pH-Induced Degradation: The stability of both the liposome and the encapsulated drug can be pH-dependent.[9][10] Acidic or basic conditions can accelerate the hydrolysis of phospholipids.[2]

    • Solution: Maintain the pH of the formulation between 6.5 and 7.4 to minimize phospholipid hydrolysis and ensure the stability of your encapsulated agent.[4]

Quantitative Data on Liposome Stability

The stability of liposomes can be assessed by monitoring key parameters over time under different storage conditions.

Table 1: Effect of Temperature on Drug Leakage from DSPC-containing Liposomes over 4 Weeks

Storage Temperature% Fluorophore Release (Leakage)
4°C~25%
25°C~45%
37°C~50%

(Data synthesized from a study on DSPC/DSPG liposomes, demonstrating increased leakage with temperature.[8])

Table 2: General Stability Parameters and Recommended Conditions

ParameterRecommended Condition/ValueRationale
Storage Temperature 4°CKeeps the bilayer in the stable gel phase, well below the Tc of DSPG, minimizing leakage and hydrolysis.[2][4]
pH 6.5 - 7.4Minimizes acid/base hydrolysis of ester-linked lipids.[2][4]
Zeta Potential ≤ -25 mVA highly negative zeta potential indicates strong electrostatic repulsion, which prevents aggregation.[11]
Freezing Avoid unless using cryoprotectants (e.g., sucrose, trehalose)Freeze-thaw cycles can rupture vesicles, causing aggregation and content leakage.[4][12]
Light Exposure Store in amber vials or protect from lightPrevents potential photo-oxidation of lipids or encapsulated drugs.[4]

Experimental Protocols & Workflows

Protocol 1: General Method for Liposome Preparation (Thin-Film Hydration & Extrusion)
  • Lipid Film Formation: Dissolve DSPG and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the drug to be encapsulated. The hydration temperature should be set above the phase transition temperature (Tc) of the highest Tc lipid in the formulation (e.g., >55°C for DSPG/DSPC).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, subject the resulting multilamellar vesicle suspension to extrusion. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a heated extruder.

  • Purification: Remove the unencapsulated drug from the liposome formulation using techniques like size exclusion chromatography (SEC) or dialysis.[4]

Protocol 2: Standard Liposome Stability Assessment
  • Initial Characterization (T=0): Immediately after preparation and purification, characterize the liposome formulation for:

    • Particle Size & Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).

    • Zeta Potential: Use Laser Doppler Velocimetry.

    • Encapsulation Efficiency (%EE): Separate free drug from liposomes and quantify the encapsulated drug using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).[4]

  • Storage: Divide the liposome formulation into aliquots and store them under different controlled conditions (e.g., 4°C, 25°C, 40°C), protected from light.[4]

  • Time-Point Analysis: At predetermined intervals (e.g., 1 day, 7 days, 1 month), withdraw an aliquot from each storage condition and re-analyze the parameters listed in Step 1.[4]

  • Drug Retention: Calculate drug retention at each time point using the formula:

    • Drug Retention (%) = 100% − [(Dt/D0) × 100%], where Dt is the amount of drug released and D0 is the total initial amount of encapsulated drug.[13]

Visual Guides & Workflows

Troubleshooting_Workflow start Observation: Liposome Instability (e.g., Aggregation, Leakage) issue_agg Issue: Aggregation / Increased Particle Size start->issue_agg issue_leak Issue: Drug Leakage / Decreased Encapsulation start->issue_leak cause_charge Cause: Inadequate Surface Charge? issue_agg->cause_charge cause_conc Cause: High Concentration? issue_agg->cause_conc cause_temp_agg Cause: Improper Storage Temp? (Freeze-Thaw) issue_agg->cause_temp_agg cause_temp_leak Cause: Storage Temp > Tc? issue_leak->cause_temp_leak cause_bilayer Cause: Permeable Bilayer? issue_leak->cause_bilayer cause_ph Cause: Hydrolysis (pH)? issue_leak->cause_ph sol_charge Solution: Check Buffer pH (7.0-7.4) Avoid Divalent Cations cause_charge->sol_charge sol_conc Solution: Dilute Formulation cause_conc->sol_conc sol_temp_agg Solution: Store at 4°C Use Cryoprotectants if Freezing cause_temp_agg->sol_temp_agg sol_temp_leak Solution: Store Well Below Tc (e.g., 4°C) cause_temp_leak->sol_temp_leak sol_bilayer Solution: Incorporate Cholesterol Add PEG-Lipid cause_bilayer->sol_bilayer sol_ph Solution: Maintain pH 6.5-7.4 cause_ph->sol_ph

Caption: Troubleshooting workflow for DSPG liposome stability issues.

Stability_Factors center DSPG Liposome Stability temp Storage Temperature center->temp ph Buffer pH & Ionic Strength center->ph composition Bilayer Composition center->composition concentration Liposome Concentration center->concentration storage_cond Physical Storage center->storage_cond sub_temp Relative to Tc (Gel vs. Fluid Phase) temp->sub_temp sub_ph Hydrolysis Rate Surface Charge (Zeta) ph->sub_ph sub_composition Cholesterol Content PEGylation composition->sub_composition sub_concentration Collision Frequency concentration->sub_concentration sub_storage_cond Freeze-Thaw Cycles Light/Oxygen Exposure storage_cond->sub_storage_cond

Caption: Key factors influencing the stability of DSPG liposomes.

Experimental_Workflow prep 1. Liposome Preparation (Thin-Film Hydration) extrude 2. Sizing (Extrusion) prep->extrude purify 3. Purification (SEC or Dialysis) extrude->purify char_initial 4. Initial Characterization (T=0) - Size (DLS) - Zeta Potential - %EE purify->char_initial storage 5. Storage (Different Conditions) char_initial->storage char_final 6. Time-Point Analysis (Re-measure Size, Zeta, Drug Retention) storage->char_final data 7. Data Evaluation (Assess Stability Profile) char_final->data

Caption: Workflow for liposome preparation and stability assessment.

References

Technical Support Center: Prevention of DSPG-Containing Liposome Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)-containing liposome (B1194612) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DSPG in a liposome formulation?

DSPG is an anionic (negatively charged) phospholipid. Its primary role is to impart electrostatic stability to the liposome formulation.[1] The negatively charged headgroups of DSPG create repulsive forces between individual liposomes, preventing them from coming into close contact and aggregating.[1] A sufficiently high negative zeta potential, generally considered to be more negative than -30 mV, is indicative of good colloidal stability.[2]

Q2: What are the common visual and instrumental indicators of DSPG-liposome aggregation?

Visual indicators of aggregation include a noticeable increase in the turbidity or cloudiness of the liposome suspension, the formation of visible particles or precipitates, and in severe cases, sedimentation of the aggregated liposomes.[3] Instrumentally, aggregation is detected by an increase in the average particle size (Z-average) and the polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).[3]

Q3: How does the concentration of DSPG affect the stability of the liposomes?

The concentration of DSPG is a critical factor. Including a sufficient molar percentage of DSPG is necessary to achieve a high enough negative surface charge to prevent aggregation through electrostatic repulsion. However, the optimal concentration will depend on the overall lipid composition and the intended application.

Q4: Can the inclusion of other lipids, like cholesterol, help prevent aggregation?

Yes, cholesterol can enhance the stability of liposomes by modulating membrane fluidity and increasing the rigidity of the bilayer.[1][3] While DSPG provides electrostatic stabilization, cholesterol contributes to the physical stability of the liposome structure, which can indirectly help prevent aggregation.

Troubleshooting Guides

Issue 1: My DSPG-containing liposomes are aggregating immediately after preparation.

Possible Causes:

  • Insufficient DSPG Concentration: The molar percentage of DSPG may be too low to provide adequate electrostatic repulsion.

  • High Ionic Strength of the Hydration Buffer: High concentrations of salts in the buffer can shield the surface charge of the liposomes, reducing the electrostatic repulsion and leading to aggregation.[4][5]

  • Inappropriate pH of the Hydration Buffer: The pH of the buffer can affect the ionization state of the DSPG headgroup, influencing the surface charge.[6][7][8]

  • Presence of Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) are particularly effective at neutralizing the negative charge of DSPG and can induce strong aggregation.[9][10]

Solutions:

  • Increase DSPG Molar Ratio: Incrementally increase the molar percentage of DSPG in your lipid formulation.

  • Optimize Buffer Conditions: Use a low ionic strength buffer (e.g., 10 mM HEPES, 10 mM NaCl).[4][11] Ensure the pH of the buffer is in a range that maintains the negative charge of DSPG (typically around neutral pH).[12]

  • Chelate Divalent Cations: If the presence of divalent cations is unavoidable, consider adding a chelating agent like EDTA to your buffer.

Issue 2: My DSPG-containing liposomes show a gradual increase in particle size during storage.

Possible Causes:

  • Sub-optimal Storage Temperature: Storing liposomes at temperatures near their phase transition temperature (Tc) can lead to instability and fusion. For DSPC/DSPG formulations, the Tc is relatively high (around 55°C), so storage at elevated temperatures should be avoided.

  • High Liposome Concentration: Highly concentrated liposome suspensions are more prone to aggregation over time due to the increased frequency of particle collisions.[1]

  • Lipid Hydrolysis or Oxidation: Chemical degradation of the lipids can alter the properties of the liposome membrane, leading to instability and aggregation.

Solutions:

  • Optimize Storage Conditions: Store liposome suspensions at 4°C.[1] Avoid freezing unless a suitable cryoprotectant is used.

  • Dilute the Formulation: If aggregation is observed during storage, consider diluting the liposome suspension.[1]

  • Protect from Light and Oxygen: Store formulations in the dark and consider purging with an inert gas like nitrogen or argon to minimize oxidation.

Issue 3: I am observing aggregation after adding a positively charged molecule to my DSPG-liposome formulation.

Possible Cause:

  • Charge Neutralization: The positively charged molecule is likely interacting with the negatively charged DSPG on the liposome surface, neutralizing the surface charge and causing aggregation.[13]

Solutions:

  • Incorporate PEGylated Lipids: The inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids (e.g., DSPE-PEG2000) can provide steric stabilization.[14] The PEG layer creates a physical barrier that prevents liposomes from getting close enough to aggregate, even if the surface charge is partially neutralized.[14][15]

  • Optimize the Mixing Process: Add the positively charged molecule to the liposome suspension slowly and with gentle mixing to avoid localized high concentrations that can trigger rapid aggregation.

Data Presentation

Table 1: Influence of Ionic Strength on Liposome Size and Polydispersity Index (PDI)

Formulation (Molar Ratio)BufferIonic Strength (mM)Average Particle Size (nm)PDIReference
DSPC/Chol/POPG (6:3:1)10 mM HEPES10120< 0.2[4]
DSPC/Chol (7:3)PBS150> 200 (aggregated)> 0.5[4]
DSPC/Chol/DSPG (6:3:1)PBS150110< 0.2[4]

Table 2: Effect of pH on Zeta Potential of Anionic Liposomes

Liposome CompositionpHZeta Potential (mV)Reference
DOPHT5.5< -25[16]
DOPHT7.5< -25[16]
DOPHT10< -25[16]
Curcumin-loaded DPPC/DPPGVariesIndependent of pH[6]

Table 3: Recommended Starting Molar Ratios for Stable Anionic Liposome Formulations

Lipid ComponentExample Molar Ratio (%)Role in Formulation
Neutral Lipid (e.g., DSPC)50-65Main structural component of the bilayer
Cholesterol30-40Enhances membrane rigidity and stability[1]
Anionic Lipid (DSPG)5-10Provides electrostatic stabilization[1]
PEGylated Lipid (e.g., DSPE-PEG2000)1-5Provides steric stabilization, prevents opsonization[14]

Experimental Protocols

Protocol 1: Preparation of DSPG-Containing Liposomes by Thin-Film Hydration
  • Lipid Dissolution: Dissolve DSPC, cholesterol, DSPG, and any other lipids in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC/DSPG) to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer. The hydration should be performed at a temperature above the Tc of the lipids. Gently agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): To obtain unilamellar vesicles (ULVs) with a uniform size, pass the MLV suspension through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a liposome extruder. This step should also be performed at a temperature above the Tc. Repeat the extrusion process 10-20 times.

Protocol 2: Characterization of Liposome Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to a suitable concentration for DLS measurement (typically to a slightly opalescent appearance).

  • Instrumentation Setup: Set the temperature of the DLS instrument to 25°C.

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Allow the sample to equilibrate for a few minutes.

  • Data Acquisition: Perform the measurement to obtain the intensity-weighted size distribution, Z-average diameter, and PDI.

  • Data Analysis: A low PDI value (< 0.2) indicates a narrow and homogenous size distribution, which is desirable for stable formulations. An increase in Z-average and PDI over time is indicative of aggregation.[3]

Protocol 3: Measurement of Zeta Potential
  • Sample Preparation: Dilute the liposome suspension in a low conductivity buffer (e.g., 10 mM NaCl) to an appropriate concentration.[11]

  • Cell Preparation: Rinse a folded capillary cell with deionized water and then with the diluted sample.

  • Sample Loading: Carefully load approximately 1 mL of the diluted sample into the folded capillary cell, ensuring no air bubbles are present.[11]

  • Measurement: Place the cell into the Zetasizer instrument. The instrument applies an electric field and measures the electrophoretic mobility of the liposomes to calculate the zeta potential.

  • Data Analysis: A zeta potential more negative than -30 mV generally indicates good electrostatic stability and a lower propensity for aggregation.[2]

Protocol 4: Accelerated Stability Study
  • Sample Preparation: Prepare multiple vials of your final liposome formulation.

  • Storage Conditions: Store the vials at different temperatures. For an accelerated study, a higher temperature (e.g., 25°C or 40°C) is used in addition to the recommended storage temperature (4°C).[17][18][19]

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition.

  • Analysis: Analyze the samples for key stability-indicating parameters:

    • Visual appearance (for signs of aggregation or precipitation).

    • Particle size (Z-average) and PDI by DLS.

    • Zeta potential.

    • Encapsulation efficiency (if applicable).

  • Data Evaluation: Plot the changes in these parameters over time for each storage condition to assess the stability of the formulation.

Visualizations

experimental_workflow Liposome Preparation and Characterization Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_troubleshoot Troubleshooting cluster_solutions Solutions cluster_final Final Product lipid_dissolution 1. Lipid Dissolution (DSPC, Chol, DSPG, etc.) film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration 3. Hydration (Aqueous Buffer, T > Tc) film_formation->hydration extrusion 4. Extrusion (Size Reduction, T > Tc) hydration->extrusion dls DLS Analysis (Size, PDI) extrusion->dls Initial QC zeta Zeta Potential (Surface Charge) extrusion->zeta Initial QC stability Stability Study (Accelerated/Long-term) extrusion->stability QC over time aggregation Aggregation? dls->aggregation zeta->aggregation stability->aggregation optimize_buffer Optimize Buffer (pH, Ionic Strength) aggregation->optimize_buffer Yes add_peg Add PEG-Lipid (Steric Stabilization) aggregation->add_peg Yes adjust_ratio Adjust Lipid Ratios (e.g., increase DSPG) aggregation->adjust_ratio Yes stable_liposomes Stable DSPG Liposomes aggregation->stable_liposomes No optimize_buffer->lipid_dissolution add_peg->lipid_dissolution adjust_ratio->lipid_dissolution

Caption: Workflow for preparing and troubleshooting DSPG-containing liposomes.

aggregation_logic Decision Logic for Preventing Liposome Aggregation cluster_causes Potential Causes cluster_solutions Corrective Actions start Start: Liposome Formulation check_aggregation Observe Aggregation? start->check_aggregation stable Stable Formulation check_aggregation->stable No electrostatic Insufficient Electrostatic Repulsion check_aggregation->electrostatic Yes steric Lack of Steric Hindrance check_aggregation->steric Yes environmental Adverse Environmental Conditions check_aggregation->environmental Yes increase_dspg Increase DSPG % electrostatic->increase_dspg adjust_ph_ion Adjust Buffer pH & Ionic Strength electrostatic->adjust_ph_ion add_peg Incorporate PEG-Lipid steric->add_peg environmental->adjust_ph_ion control_temp Optimize Storage Temperature & Concentration environmental->control_temp increase_dspg->start Reformulate adjust_ph_ion->start Reformulate add_peg->start Reformulate control_temp->start Reformulate

Caption: Troubleshooting logic for addressing DSPG-liposome aggregation.

References

Technical Support Center: Optimizing DSPG Concentration in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with lipid nanoparticles (LNPs). It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when optimizing the concentration of 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) in LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DSPG in lipid nanoparticle formulations?

DSPG is an anionic (negatively charged) phospholipid incorporated into LNP formulations to modulate the surface charge. This negative charge can help prevent aggregation during storage by providing electrostatic repulsion between particles. Additionally, the surface charge can influence the biodistribution and cellular uptake of the LNPs. Anionic lipids can enhance the delivery of mRNA to specific immune cells, such as dendritic cells in the spleen, and can modulate the immune response to the LNP formulation.

Q2: How does varying the DSPG concentration affect the physicochemical properties of LNPs?

Increasing the molar percentage of DSPG in an LNP formulation typically leads to a more negative zeta potential. This increased negative charge can also influence the particle size and polydispersity index (PDI). While a moderate amount of DSPG can contribute to smaller, more stable particles, excessive concentrations might lead to an increase in particle size. It is crucial to empirically determine the optimal DSPG concentration for your specific lipid composition and payload.

Q3: What is the typical molar ratio range for DSPG in LNP formulations?

The molar percentage of DSPG can vary depending on the desired characteristics of the LNPs. Published studies have explored concentrations such as 15% and 25% of the total lipid composition. The optimal ratio is highly dependent on the other lipid components, the nature of the encapsulated cargo (e.g., mRNA, siRNA), and the intended application.

Q4: Can DSPG concentration impact the encapsulation efficiency of my mRNA/siRNA payload?

Yes, the concentration of helper lipids, including anionic lipids like DSPG, can influence encapsulation efficiency. While the primary driver of nucleic acid encapsulation is the interaction with an ionizable cationic lipid, the overall lipid composition, including the proportion of DSPG, affects the structure and stability of the nanoparticle, which in turn can impact payload loading. However, a clear, universally applicable trend between DSPG concentration and encapsulation efficiency is not well-established and should be determined experimentally for each formulation.

Q5: How does DSPG concentration affect the in vitro and in vivo performance of LNPs?

The surface charge imparted by DSPG can significantly influence how LNPs interact with cells and their fate in vivo. Neutral or near-neutral LNPs have demonstrated superior transfection efficiency in some studies. Formulations containing DSPG, being negatively charged, may exhibit different cellular uptake mechanisms and biodistribution profiles compared to neutral or positively charged LNPs. For instance, anionic LNPs have been shown to target the spleen, which can be advantageous for vaccine applications.

Troubleshooting Guide

Issue 1: LNP Aggregation After Formulation or During Storage
Possible Cause Troubleshooting Step Rationale
Insufficient electrostatic repulsionGradually increase the molar percentage of DSPG in your formulation.A higher concentration of the anionic lipid DSPG will increase the negative surface charge (zeta potential) of the LNPs, leading to greater electrostatic repulsion between particles and preventing aggregation.[1]
Suboptimal pH or ionic strength of the final bufferEnsure the final buffer for your LNPs is at a neutral pH (e.g., PBS pH 7.4) and has an appropriate ionic strength.High salt concentrations can screen the surface charge, reducing electrostatic repulsion and leading to aggregation.
Freeze-thaw instabilityIf storing frozen, add a cryoprotectant (e.g., sucrose (B13894) or trehalose) to your LNP formulation before freezing.Cryoprotectants help to maintain the integrity of the LNPs during freezing and thawing cycles, preventing aggregation.

dot graph TD{ subgraph Troubleshooting LNP Aggregation; A[Start: LNPs show signs of aggregation] --> B{Is DSPG concentration sufficient?}; B -- No --> C[Increase DSPG molar ratio]; B -- Yes --> D{Is the storage buffer optimal?}; C --> E[Re-formulate and characterize]; D -- No --> F[Adjust pH to neutral and check ionic strength]; D -- Yes --> G{Are LNPs undergoing freeze-thaw cycles?}; F --> E; G -- Yes --> H[Add cryoprotectant before freezing]; G -- No --> I[Investigate other formulation components]; H --> E; I --> E; E --> J[End: Stable LNPs]; end

} Workflow for troubleshooting LNP aggregation.

Issue 2: High Polydispersity Index (PDI > 0.2)
Possible Cause Troubleshooting Step Rationale
Suboptimal lipid ratiosSystematically vary the molar ratio of DSPG and other lipids (ionizable lipid, helper lipid, cholesterol, PEG-lipid).The interplay between all lipid components determines the self-assembly process and the uniformity of the resulting nanoparticles.
Inefficient mixing during formulationIf using manual mixing, ensure rapid and consistent addition of the phases. Consider using a microfluidic mixing device for better control and reproducibility.Microfluidic systems provide controlled, rapid mixing, which generally leads to the formation of smaller, more uniform LNPs with lower PDI.
Inadequate purificationEnsure thorough removal of unincorporated lipids and larger aggregates through methods like dialysis or tangential flow filtration (TFF).Residual free lipids or small aggregates can broaden the size distribution, leading to a higher PDI.

G

Issue 3: Low In Vitro Transfection Efficiency
Possible Cause Troubleshooting Step Rationale
Suboptimal surface charge for target cellsFormulate LNPs with varying DSPG concentrations (e.g., 0%, 5%, 15%, 25%) to create a panel of LNPs with different zeta potentials. Test each formulation on your target cell line.The optimal surface charge for cellular uptake and endosomal escape is cell-type dependent. Neutral LNPs have shown higher transfection efficiency in some cell types.[2]
High DSPG concentration leading to excessive negative chargeIf transfection is low with high DSPG content, try reducing the molar ratio of DSPG.A highly negative surface charge might hinder interaction with the negatively charged cell membrane, thereby reducing uptake.
Particle size not optimal for cellular uptakeCo-optimize DSPG concentration and formulation parameters (e.g., flow rate ratio in microfluidics) to achieve a particle size in the optimal range (typically 50-150 nm).Particle size is a critical factor for efficient cellular uptake.

Data Presentation

The following tables summarize the expected impact of varying DSPG concentration on key LNP attributes based on available literature.

Table 1: Effect of DSPG Concentration on LNP Physicochemical Properties

Molar % of DSPGParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0% (Neutral LNP)~120< 0.2Approx. 0 to -5
15%~125< 0.2Approx. -30 to -40
25%~130< 0.2Approx. -40 to -50

Note: These are representative values and can vary based on the full lipid composition and formulation method.

Table 2: Qualitative Impact of DSPG Concentration on LNP Performance

Molar % of DSPGEncapsulation EfficiencyIn Vitro TransfectionIn Vivo Performance
Low (0-5%) Generally high, but dependent on ionizable lipid.May be higher in some cell lines due to near-neutral charge.Dependent on target organ; may have longer circulation.
Moderate (10-15%) To be determined experimentally.Cell-type dependent.May enhance delivery to immune cells and spleen.
High (20-25%) To be determined experimentally.May decrease due to strong negative charge.May increase clearance by the reticuloendothelial system but can be used for specific organ targeting (e.g., spleen).

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes a general method for formulating LNPs with varying DSPG concentrations using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) stock in ethanol (B145695)

  • DSPC stock in ethanol

  • Cholesterol stock in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) stock in ethanol

  • DSPG stock in ethanol

  • mRNA/siRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • 200 proof ethanol

  • Nuclease-free water

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Syringes

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • In a sterile tube, combine the stock solutions of the ionizable lipid, DSPC, cholesterol, PEG-lipid, and the desired amount of DSPG stock to achieve the target molar ratio.

    • Add 200 proof ethanol to reach the final desired total lipid concentration (e.g., 12.5 mM).

    • Vortex gently to ensure complete mixing.

  • Prepare the Aqueous Phase:

    • Dilute the mRNA/siRNA stock to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Prime the microfluidic cartridge according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA/siRNA-aqueous solution into another.

    • Set the desired flow rate ratio (FRR), typically 3:1 (Aqueous:Organic), and total flow rate (TFR), e.g., 12 mL/min.

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • Immediately after formation, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) using an appropriate molecular weight cutoff (MWCO) dialysis cassette to remove ethanol and unencapsulated nucleic acid. Perform at least two buffer exchanges.

G

Protocol 2: LNP Characterization

A. Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the purified LNP solution in the appropriate buffer (e.g., PBS for size, 0.1x PBS or deionized water for zeta potential).

  • Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate.

B. Encapsulation Efficiency (EE) by RiboGreen Assay

  • Prepare a standard curve: Create a series of known mRNA/siRNA concentrations in TE buffer.

  • Measure total RNA:

    • Dilute the LNP sample in TE buffer.

    • Add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all the RNA.

    • Add the RiboGreen reagent and incubate in the dark.

    • Measure fluorescence (excitation ~480 nm, emission ~520 nm).

  • Measure free (unencapsulated) RNA:

    • Dilute the LNP sample in TE buffer without adding any surfactant.

    • Add the RiboGreen reagent and incubate.

    • Measure fluorescence.

  • Calculate EE%:

    • Use the standard curve to determine the concentration of total RNA and free RNA.

    • Calculate EE% using the formula: EE% = [(Total RNA - Free RNA) / Total RNA] x 100

Disclaimer: This technical support center provides generalized information and protocols. Researchers should adapt and optimize these procedures for their specific formulations and applications.

References

troubleshooting low drug loading efficiency in DSPG liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low drug loading efficiency in 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) liposomes.

Troubleshooting Guide: Low Drug Loading Efficiency

Q1: I am observing significantly lower than expected drug loading in my DSPG liposomes. What are the potential causes and how can I improve it?

A1: Low drug loading efficiency in DSPG liposomes can stem from several factors related to the formulation and process parameters. A systematic approach to troubleshooting is recommended. The following sections break down the key areas to investigate.

Diagram: Troubleshooting Workflow for Low Drug Loading

Troubleshooting_Workflow cluster_lipid Lipid Composition Factors cluster_drug Drug Property Factors cluster_method Methodology Factors cluster_analysis Analytical Factors start Start: Low Drug Loading Efficiency lipid_composition Step 1: Evaluate Lipid Composition start->lipid_composition drug_properties Step 2: Assess Drug Physicochemical Properties lipid_composition->drug_properties dspg_ratio DSPG Molar Ratio formulation_method Step 3: Review Formulation Method & Parameters drug_properties->formulation_method solubility Solubility analysis Step 4: Verify Analytical Method formulation_method->analysis hydration Hydration Conditions (Temp, pH, Volume) optimization Optimization Strategies analysis->optimization separation Separation of Free Drug end End: Improved Drug Loading optimization->end cholesterol Cholesterol Content peg PEGylated Lipid charge Charge drug_lipid_ratio Drug-to-Lipid Ratio extrusion Extrusion Cycles loading_method Loading Method (Passive vs. Active) quantification Drug Quantification Assay

Caption: A stepwise workflow for diagnosing and resolving low drug loading efficiency in liposomal formulations.

Step 1: Evaluate Lipid Composition

The composition of the lipid bilayer is a critical determinant of drug encapsulation.[1][2][3][4]

Q2: How does the molar ratio of DSPG affect drug loading?

A2: The amount of DSPG, an anionic lipid, can significantly influence the encapsulation of charged drugs through electrostatic interactions. For positively charged drugs, increasing the molar percentage of DSPG can enhance loading. Conversely, for negatively charged drugs, a high DSPG content might be detrimental due to electrostatic repulsion. It is crucial to consider the pKa of your drug and the pH of the hydration buffer.

Q3: What is the role of cholesterol and how should I optimize its concentration?

A3: Cholesterol is a key component that modulates membrane fluidity and stability.[2][5][6]

  • Increased Rigidity: Cholesterol increases the packing of phospholipids, making the bilayer more rigid and less permeable.[5] This can improve the retention of encapsulated drugs.

  • Competition for Space: For hydrophobic drugs that partition into the bilayer, high concentrations of cholesterol can compete for space and potentially reduce loading efficiency.[6]

  • Optimization: The optimal cholesterol concentration often falls between 30-50 mol%. It's advisable to test a range of cholesterol ratios (e.g., 30%, 40%, 50%) to find the best balance between stability and loading for your specific drug. High cholesterol levels have been shown to sometimes result in lower drug loading.[4]

Q4: Should I include a PEGylated lipid? How does it impact loading?

A4: The inclusion of a PEGylated lipid (like DSPE-PEG2000) is primarily for creating "stealth" liposomes with longer circulation times. While generally having a minor effect on the initial loading of many drugs, the PEG layer can influence drug retention and the physical stability of the liposomes.

Table 1: Effect of Lipid Composition on Encapsulation Efficiency (EE%)
Formulation (Molar Ratio)Drug TypeReported EE%Reference
DSPC:DSPG:Chol (70:20:10)Hydrophilic (Carboplatin)Highest among tested[1]
HSPC:mPEG2000-DSPE:DSPG:Chol (85:5:5:10)Not specifiedHigh[1][3]
POPC:Cholesterol (varying ratios)Hydrophobic (THC)72% (high chol) vs. 85-88% (low chol)[6]
DSPC:Chol (55:45)Not specifiedStable formulation[1][7]

Step 2: Assess Drug Physicochemical Properties and Ratios

The properties of the drug itself are fundamental to its ability to be encapsulated.

Q5: My drug is poorly water-soluble. How can I improve its loading?

A5: For hydrophobic drugs, encapsulation primarily occurs within the lipid bilayer.

  • Optimize Drug-to-Lipid Ratio: A very high drug-to-lipid ratio can saturate the bilayer, leading to drug precipitation and low encapsulation efficiency.[8] Systematically lowering the drug-to-lipid ratio (e.g., from 1:10 to 1:20 or 1:50 w/w) can significantly improve loading.[1][8]

  • Solvent: Ensure the drug is fully dissolved in the organic solvent with the lipids during the film formation step.

Q6: How does the drug-to-lipid ratio affect loading for hydrophilic drugs?

A6: For hydrophilic drugs encapsulated in the aqueous core, the drug-to-lipid ratio is also critical. An excessively high concentration of the drug in the hydration buffer can lead to high osmotic pressure, potentially destabilizing the liposomes. It's important to find an optimal concentration that maximizes encapsulation without compromising vesicle integrity. Studies have shown that lower drug amounts can sometimes lead to improved loading capacity.[5]

Step 3: Review Formulation Method and Parameters

The method of preparation and associated process parameters directly influence liposome (B1194612) formation and drug encapsulation.[9] The thin-film hydration method is commonly used.[1][4][10]

Q7: What is the importance of the hydration temperature?

A7: Hydration must be performed at a temperature above the phase transition temperature (Tc) of all lipids in the formulation. The Tc of DSPG is approximately 54°C, and for DSPC, it is 55°C. Hydrating at a temperature of 60-65°C ensures that the lipid bilayer is in a fluid state, which facilitates the formation of vesicles and the encapsulation of the drug.

Q8: Can the pH and volume of the hydration buffer affect loading?

A8: Yes, both are important parameters.

  • pH of Hydration Buffer: For ionizable drugs, the pH of the hydration buffer should be adjusted to ensure the drug is in a state that favors encapsulation. For passive loading of weakly basic drugs, a lower internal pH can be beneficial.

  • Volume of Aqueous Phase: The volume of the hydration buffer determines the initial concentration of a hydrophilic drug and the final lipid concentration. Optimizing this volume can improve entrapment efficiency.[1][3]

Q9: What is the difference between passive and active loading, and which one should I use?

A9: The choice of loading method depends on the drug's properties.

  • Passive Loading: The drug is encapsulated during the formation of the liposomes. This is suitable for many drugs, but the efficiency can be low for some hydrophilic compounds.[11]

  • Active (or Remote) Loading: This technique is used for ionizable drugs (weak bases or acids) and can achieve very high encapsulation efficiencies (>90%). It involves creating an ion gradient (e.g., a pH or ammonium (B1175870) sulfate (B86663) gradient) across the membrane of pre-formed liposomes. The uncharged form of the drug diffuses into the liposome and becomes charged, trapping it inside.[8][12]

Diagram: Passive vs. Active Drug Loading

Loading_Methods cluster_passive Passive Loading cluster_active Active (Remote) Loading pl_start Lipids + Drug in Organic Solvent pl_film Thin Lipid-Drug Film pl_start->pl_film pl_hydrate Hydration with Buffer (Drug entrapped during vesicle formation) pl_film->pl_hydrate pl_lipo Drug-Loaded Liposome pl_hydrate->pl_lipo al_start Lipids in Organic Solvent al_film Thin Lipid Film al_start->al_film al_hydrate Hydration with specific buffer (e.g., Ammonium Sulfate) al_film->al_hydrate al_extrude Form Blank Liposomes (Extrusion) al_hydrate->al_extrude al_gradient Create Ion Gradient (e.g., via dialysis) al_extrude->al_gradient al_load Incubate with Drug (Drug diffuses in and is trapped) al_gradient->al_load al_lipo Drug-Loaded Liposome al_load->al_lipo

Caption: Comparison of workflows for passive and active (remote) drug loading into liposomes.

Step 4: Verify Analytical Method

Inaccurate measurement of encapsulation efficiency can be mistaken for low loading.

Q10: How can I be sure my method for determining encapsulation efficiency is accurate?

A10: Accurate determination requires two key steps:

  • Separation of Free Drug: Unencapsulated drug must be completely removed from the liposome suspension. Common methods include size exclusion chromatography (SEC) and dialysis. Ensure the chosen method is validated for your drug and liposome system.

  • Quantification of Encapsulated Drug: After separation, the liposomes are lysed (e.g., with a detergent like Triton X-100 or a suitable organic solvent like methanol) to release the encapsulated drug. The drug concentration is then measured using a validated analytical technique such as HPLC or UV-Vis spectroscopy.[13]

Frequently Asked Questions (FAQs)

Q11: What is a typical encapsulation efficiency I should expect for a hydrophilic drug in DSPG liposomes using passive loading?

A11: Passive loading efficiency for hydrophilic drugs can be highly variable and often low, sometimes in the range of 1-15%. It is highly dependent on the lipid concentration, hydration volume, and the specific drug. If higher efficiency is required, active loading should be considered.

Q12: How many extrusion cycles are recommended?

A12: Typically, 10-20 extrusion cycles are performed to achieve a uniform size distribution (e.g., around 100 nm). While the number of cycles primarily affects particle size and lamellarity, it can have a minor influence on final encapsulation, especially if the initial multilamellar vesicles (MLVs) have very low encapsulation.

Q13: My drug is degrading during the formulation process. What can I do?

A13: The high temperature required for hydrating DSPG-containing lipids can degrade sensitive drugs. If you suspect degradation, you can:

  • Minimize the time the formulation is held at high temperature.

  • Consider alternative formulation methods that do not require high heat, although this may necessitate using lipids with a lower Tc.

  • Use an active loading approach where the drug is incubated with pre-formed liposomes, potentially for a shorter duration or at a slightly lower temperature.

Q14: Can the source or quality of my DSPG and other lipids affect drug loading?

A14: Yes. It is crucial to use high-purity lipids from a reputable supplier. Impurities can affect the integrity of the lipid bilayer, leading to drug leakage and lower apparent encapsulation efficiency. Always check the certificate of analysis for your lipids.

Experimental Protocols

Protocol 1: Thin-Film Hydration and Extrusion (Passive Loading)
  • Lipid Film Formation:

    • Dissolve DSPG, cholesterol, and other lipids (e.g., DSPC, DSPE-PEG2000) and the hydrophobic drug (if applicable) in a suitable organic solvent (e.g., chloroform:methanol (B129727) 3:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature above the lipid Tc (e.g., 60-65°C) to form a thin, uniform lipid film.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Warm the hydration buffer (e.g., PBS, citrate (B86180) buffer) containing the hydrophilic drug (if applicable) to the same temperature (60-65°C).

    • Add the warm buffer to the lipid film.

    • Vortex the flask until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble a liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to 60-65°C.

    • Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) with a defined size.

Protocol 2: Determination of Encapsulation Efficiency (EE%)
  • Separation of Free Drug:

    • Prepare a size exclusion chromatography (SEC) column (e.g., Sephadex G-50) and equilibrate it with a suitable buffer (e.g., PBS).

    • Carefully load a known volume of the liposome suspension onto the column.

    • Elute the liposomes with the buffer. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained and elute later.

    • Collect the liposome-containing fractions.

  • Quantification:

    • Take a known volume of the purified liposome fraction (Total Drug sample).

    • Disrupt the liposomes by adding a 10-fold excess of a lysing agent (e.g., methanol or 10% Triton X-100).

    • Quantify the drug concentration using a pre-validated HPLC or UV-Vis spectroscopy method.

    • Calculate the initial total drug amount used in the formulation.

  • Calculation:

    • EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

References

Technical Support Center: Improving the Extrusion Process for DSPG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) liposomes via extrusion. Our goal is to equip you with the necessary strategies to achieve a homogenous liposome (B1194612) population with consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for extruding DSPG liposomes?

A1: The extrusion process for DSPG liposomes should be performed at a temperature significantly above its main phase transition temperature (Tc). The Tc for DSPG is approximately 55°C.[1][2] Therefore, a working temperature of 60-65°C is recommended to ensure the lipid bilayer is in a fluid, less rigid state, which facilitates vesicle rearrangement and passage through the membrane pores.[2]

Q2: Why is it critical to extrude above the phase transition temperature (Tc)?

A2: Extruding below the Tc, when the lipid is in the gel phase, can be very difficult and may lead to membrane rupture and product loss. In the gel state, the lipid bilayers are more rigid and less deformable.[3] Performing the extrusion above the Tc ensures the lipids are in the liquid-crystalline phase, allowing them to deform and reform into smaller, unilamellar vesicles more efficiently as they pass through the membrane pores.[4]

Q3: How many extrusion passes are necessary for a homogenous sample?

A3: Generally, a minimum of 10 passes through the polycarbonate membrane is recommended to achieve a homogenous liposomal suspension with a low polydispersity index.[5] Some protocols suggest that as few as three cycles may be sufficient in some systems, while others may perform up to 15 passes.[3][6] The optimal number can depend on the specific lipid composition and desired particle size distribution. It is advisable to perform an odd number of passes so the final product is in the opposite syringe, reducing potential contamination from any larger, unextruded vesicles in the initial syringe.[7]

Q4: What is the relationship between membrane pore size and the final liposome diameter?

A4: The final liposome size is primarily determined by the pore size of the extrusion membrane.[3][8] However, the resulting liposomes are often slightly larger than the nominal pore size when using membranes with pores smaller than 0.2 µm (200 nm).[3] To produce unilamellar liposomes with a low polydispersity, membranes with a pore size of 0.2 µm or less are required.[5][7]

Q5: Can I reuse the polycarbonate membranes for extrusion?

A5: No, it is strongly recommended that polycarbonate membranes and filter supports be used for a single liposome preparation only and should not be reused.[5][7] Reusing membranes can lead to cross-contamination, inconsistent results, and potential clogging from previous formulations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: The extrusion process is extremely difficult, or the membrane clogs/ruptures.

Possible Causes Solutions
Extrusion Temperature is Too Low: The lipid is in its gel phase, making it too rigid to pass through the pores.[3]Ensure the heating block and extruder assembly are maintained at a temperature well above the Tc of DSPG (~55°C), typically 60-65°C.[2] Allow the lipid suspension to equilibrate to this temperature for 5-10 minutes before starting extrusion.[5][7]
Lipid Concentration is Too High: Very concentrated lipid suspensions (>4 mM) can be viscous and difficult to extrude, leading to high back pressure.[6][9]Consider diluting the lipid suspension. A common lipid concentration for extrusion is 10 mg/mL.[10] If high concentrations are necessary, you may need to apply higher, controlled pressure.
Initial Vesicles are Too Large: Large multilamellar vesicles (MLVs) can quickly clog the membrane.Before extruding through the final, smaller pore size membrane, pre-filter the suspension through a larger pore size membrane (e.g., 0.4 µm) to reduce the initial particle size.[8] Alternatively, subject the hydrated lipid suspension to 3-5 freeze-thaw cycles to break down large aggregates.[5][8]
Presence of Divalent Cations: Cations like Ca²⁺ can cause aggregation of negatively charged DSPG headgroups, making extrusion difficult.[9]If possible, include a small amount of EDTA in your hydration buffer to chelate any contaminating divalent cations.[9]

Problem 2: The final liposome size is larger than expected, or the Polydispersity Index (PDI) is high (>0.2).

Possible Causes Solutions
Insufficient Number of Passes: Not enough passes through the membrane to achieve a uniform size distribution.[3]Increase the number of extrusion passes. A minimum of 10 passes is a good starting point. For more homogenous solutions, up to 15 passes may be beneficial.[5][6]
Extrusion Rate is Too High: A very high flow rate can negatively impact size homogeneity.[3][8]Apply gentle, steady pressure on the syringe plunger for a consistent and controlled flow rate. Avoid pushing the sample through too quickly.
Incorrect Temperature: Extruding at a temperature too far above the Tc can sometimes affect membrane properties and final vesicle size.Maintain a consistent temperature that is about 5-10°C above the Tc. For DSPG, 60-65°C is the optimal range.[2]
Membrane Integrity Issues: The membrane may be damaged or not seated correctly in the extruder.Ensure the membrane is correctly placed between the filter supports and that the extruder is assembled properly. Use a new membrane for each preparation.[5]

Problem 3: There is significant sample leakage from the extruder.

Possible Causes Solutions
Improper Assembly: The extruder components (O-rings, hex nut, syringes) are not properly tightened or aligned.Disassemble and reassemble the mini-extruder carefully, ensuring all parts are seated correctly and tightened according to the manufacturer's instructions. The extruder must be fully assembled before being placed in the heating block.[7]
Syringe Issues: Syringes are not correctly inserted, are damaged (e.g., cracked), or the Luer locks are loose.[11]Inspect syringes for any damage before use. Ensure they are inserted straight into the extruder and secured.[7] Pre-wetting new syringes with buffer can help facilitate smoother operation.[5][7]
High Back Pressure: Clogging of the membrane can force the sample to leak from weak points.Address the potential causes of high pressure (see Problem 1), such as ensuring the temperature is above Tc and considering pre-filtering the sample.[2][8]

Quantitative Data Summary

Table 1: Key Parameters for DSPG Liposome Extrusion

ParameterRecommended Value/RangeRationale & Key Considerations
Extrusion Temperature 60-65°CMust be above the ~55°C phase transition temperature (Tc) of DSPG to ensure the lipid is in a fluid state.[1][2]
Lipid Concentration 1-10 mg/mLHigher concentrations can increase viscosity and back pressure.[6][10]
Membrane Pore Size ≤ 0.2 µm (e.g., 100 nm)Required for the formation of unilamellar vesicles with low polydispersity.[5]
Number of Passes 11-15 passesAn odd number of passes is generally recommended to ensure a homogenous population and reduce contamination.[5][6]
Polydispersity Index (PDI) < 0.2A PDI below 0.2 indicates a uniform and monodisperse liposome population.[2]
Zeta Potential > |+/-20 mV|For DSPG (anionic) liposomes, a significant negative zeta potential indicates good colloidal stability due to electrostatic repulsion, preventing aggregation.[2]

Experimental Protocol: DSPG Liposome Preparation by Extrusion

This protocol describes a standard method for preparing DSPG-containing liposomes using a mini-extruder.

1. Lipid Film Hydration

  • Prepare a mixture of your desired lipids, including DSPG, dissolved in an appropriate organic solvent (e.g., chloroform/methanol mixture).

  • Create a thin lipid film by evaporating the solvent using a rotary evaporator or under a gentle stream of nitrogen gas. Ensure the film is thin and evenly distributed on the bottom of a round-bottom flask.[12][13]

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with your desired aqueous buffer (e.g., PBS). The hydration should be performed at a temperature above the Tc of DSPG (e.g., 60-65°C) for at least 30 minutes.[6] Gentle agitation helps in forming multilamellar vesicles (MLVs).

2. (Optional) Freeze-Thaw Cycles

  • To improve encapsulation efficiency and begin the size reduction process, subject the MLV suspension to 3-5 freeze-thaw cycles.[5][8]

  • Freeze the suspension by immersing the vial in liquid nitrogen, then thaw it in a warm water bath (e.g., 60-65°C).[5]

3. Extrusion

  • Set the heating block to the desired temperature (60-65°C) and allow it to equilibrate.[5]

  • Assemble the mini-extruder with two filter supports and a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Load the hydrated lipid suspension into one of the gas-tight syringes. To reduce dead volume, you can pre-wet the extruder by passing buffer through it first.[5][7]

  • Place the filled syringe into one end of the extruder and an empty syringe into the other end.

  • Insert the fully assembled extruder into the pre-heated block and allow the temperature to equilibrate for 5-10 minutes.[7]

  • Gently and steadily push the plunger of the filled syringe to pass the entire lipid suspension through the membrane into the alternate syringe. This completes one pass.

  • Repeat the process by pushing the plunger of the now-filled syringe. Continue for a total of 11-15 passes.[5][6]

  • After the final pass, collect the extruded liposome solution (now a translucent or slightly hazy suspension) into a clean vial for storage or immediate use.[7] Store the liposomes at 4°C for short-term storage to prevent aggregation.[2][14]

Visualizations

Extrusion_Workflow cluster_prep Preparation cluster_extrusion Extrusion cluster_final Final Product process_node process_node input_node input_node output_node output_node decision_node decision_node temp_node temp_node A 1. Prepare Lipid Mixture (e.g., DSPG + other lipids in solvent) B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Buffer (Forms MLVs) B->C D 4. Optional: Freeze-Thaw Cycles (3-5 times) C->D T1 Temp > 55°C C->T1 F 6. Load MLV Suspension into Syringe D->F E 5. Assemble Extruder (with 100 nm membrane) E->F G 7. Extrude through Membrane (11-15 passes) F->G H Homogenous LUV Suspension G->H T2 Temp > 55°C G->T2

Caption: Workflow for DSPG liposome preparation by extrusion.

Troubleshooting_Tree problem_node problem_node question_node question_node solution_node solution_node cause_node cause_node start Extrusion Problem Occurs q1 Is extrusion difficult or membrane clogging? start->q1 Check q2 Is final PDI > 0.2 or size too large? q1->q2 No q1_temp Is Temp > 55°C? q1->q1_temp Yes q2_passes Were < 10 passes performed? q2->q2_passes Yes cause_temp Low Temperature q1_temp->cause_temp No q1_conc Is lipid conc. > 10 mg/mL? q1_temp->q1_conc Yes sol_temp Increase temp to 60-65°C and equilibrate sample. cause_temp->sol_temp cause_conc High Concentration q1_conc->cause_conc Yes sol_conc Dilute lipid suspension or pre-filter. cause_conc->sol_conc cause_passes Insufficient Passes q2_passes->cause_passes Yes q2_rate Was pressure unsteady or high? q2_passes->q2_rate No sol_passes Increase to 11-15 passes with steady pressure. cause_passes->sol_passes cause_rate High/Uneven Flow Rate q2_rate->cause_rate Yes sol_rate Apply gentle, steady pressure on plunger. cause_rate->sol_rate

Caption: Troubleshooting decision tree for DSPG liposome extrusion.

References

effect of pH on distearoyl phosphatidylglycerol stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DSPG Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of pH on the stability of liposomes formulated with 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DSPG.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary cause of DSPG liposome (B1194612) instability at non-neutral pH?

A: The primary cause of instability for DSPG, and phospholipids (B1166683) in general, at acidic or alkaline pH is the hydrolysis of the ester bonds linking the stearoyl fatty acid chains to the glycerol (B35011) backbone.[1] This chemical degradation leads to the formation of lysophospholipids and free fatty acids, which can disrupt the integrity of the liposomal bilayer, causing leakage of encapsulated contents, as well as aggregation or fusion of the vesicles.[2][3]

Q2: My DSPG liposomes are aggregating and precipitating in an acidic buffer (pH < 5). What is happening?

A: At acidic pH, the hydrolysis of DSPG is catalyzed by hydrogen ions.[1] This leads to the breakdown of the phospholipid structure. The resulting degradation products, such as lysophosphatidylglycerol (B1238068) and stearic acid, have different packing properties within the bilayer. This disruption can alter the surface charge and increase the hydrophobicity of the liposome surface, leading to aggregation and eventual precipitation. Studies have shown that liposome stability can decrease by as much as 50% in acidic conditions.[4]

Q3: I'm observing a significant leakage of my encapsulated drug from DSPG liposomes at a basic pH (pH > 8). Why is this occurring?

A: Alkaline conditions promote the hydrolysis of the ester bonds in DSPG through saponification, a reaction catalyzed by hydroxide (B78521) ions.[1] This process is generally faster and irreversible compared to acid-catalyzed hydrolysis. The formation of degradation products disrupts the packing of the lipid bilayer, increasing its permeability and leading to the leakage of encapsulated materials.[2]

Q4: What is the optimal pH range for the storage and handling of DSPG liposomes to ensure long-term stability?

A: While specific long-term stability data for DSPG is not extensively published, the general consensus for phospholipid-based liposomes is that a pH close to neutral, typically in the range of 6.5 to 7.4, provides the best stability. This is because the rates of both acid- and base-catalyzed hydrolysis are minimized in this range. For long-term storage, it is crucial to maintain a buffered solution within this optimal pH range.

Q5: How can I monitor the stability of my DSPG liposome formulation as a function of pH?

A: A comprehensive stability assessment should involve monitoring both physical and chemical parameters.

  • Physical Stability:

    • Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to monitor changes in the average particle size and the width of the size distribution. An increase in size or PDI can indicate aggregation.[5]

    • Zeta Potential: Measure the surface charge of the liposomes. Changes in zeta potential can signal alterations in the surface chemistry due to hydrolysis.[6]

  • Chemical Stability:

    • Encapsulation Efficiency and Leakage: Encapsulate a fluorescent marker (e.g., calcein) and measure its release over time at different pH values. Increased fluorescence in the external medium indicates leakage.[7]

    • Lipid Degradation: Use chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to quantify the parent DSPG lipid and detect the appearance of degradation products like lysophospholipids and free fatty acids.[5]

Data Presentation

Table 1: Summary of pH Effects on DSPG Liposome Stability
pH RangePrimary Degradation MechanismExpected Impact on Liposome StabilityKey Observations
< 5.0 (Acidic) Acid-catalyzed hydrolysis of ester bonds[1]Low to ModerateIncreased particle size, potential aggregation, and leakage of contents. Stability can decrease significantly.[4]
5.5 - 7.5 (Near Neutral) Minimal hydrolysisHigh (Optimal)Liposomes are generally most stable in this range, showing minimal changes in size, zeta potential, and encapsulation efficiency.[2][6]
> 8.0 (Alkaline) Base-catalyzed hydrolysis (saponification) of ester bonds[1]LowRapid leakage of contents and potential for changes in liposome morphology. The reaction is typically irreversible.[2]

Experimental Protocols

Protocol 1: Assessing Liposome Stability by Monitoring Particle Size and Zeta Potential

Objective: To evaluate the physical stability of DSPG liposomes at different pH values using Dynamic Light Scattering (DLS).

Materials:

  • Pre-formed DSPG liposome suspension.

  • A set of buffers with varying pH values (e.g., citrate (B86180) buffer for pH 4.0, phosphate (B84403) buffer for pH 7.0, and borate (B1201080) buffer for pH 9.0).

  • DLS instrument (e.g., Malvern Zetasizer).

  • Low-volume disposable cuvettes.

Methodology:

  • Sample Preparation: Dilute the stock DSPG liposome suspension in each of the different pH buffers to a final lipid concentration suitable for DLS analysis (typically 0.1-1.0 mg/mL). Ensure the final dilution factor is consistent across all samples.

  • Incubation: Incubate the diluted samples at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Measurements: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of each sample for measurement.

  • DLS Measurement:

    • Transfer the sample to a clean cuvette.

    • Equilibrate the sample to the instrument's measurement temperature.

    • Measure the particle size (Z-average diameter) and Polydispersity Index (PDI).

    • For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.

  • Data Analysis: Plot the Z-average diameter, PDI, and zeta potential as a function of time for each pH condition. A significant increase in size or PDI suggests aggregation and instability.

Protocol 2: Calcein (B42510) Leakage Assay for Membrane Permeability

Objective: To quantify the leakage of encapsulated content from DSPG liposomes as a function of pH.

Materials:

  • DSPG liposomes prepared with encapsulated, self-quenched calcein (50-100 mM).

  • Buffers with varying pH values.

  • Size-exclusion chromatography column (e.g., Sephadex G-50) to separate free from encapsulated calcein.

  • Fluorometer with excitation and emission wavelengths set for calcein (e.g., 495 nm and 515 nm, respectively).

  • Triton X-100 solution (10% v/v).

Methodology:

  • Preparation of Calcein-Loaded Liposomes: Prepare DSPG liposomes using a method like thin-film hydration followed by extrusion, ensuring the hydration buffer contains a self-quenching concentration of calcein.

  • Purification: Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion column, eluting with an isotonic buffer (e.g., pH 7.4).

  • Assay Setup:

    • In a 96-well plate or cuvettes, dilute the purified calcein-loaded liposomes into the various pH buffers.

    • For each pH, prepare a "100% leakage" control by adding Triton X-100 to lyse the liposomes completely.

  • Fluorescence Monitoring:

    • Place the samples in a temperature-controlled fluorometer.

    • Measure the initial fluorescence (F₀) at time zero.

    • Monitor the fluorescence (Fₜ) at regular intervals over the desired experimental duration.

    • After the final time point, measure the fluorescence of the Triton X-100 lysed samples (Fₘₐₓ).

  • Data Analysis: Calculate the percentage of calcein leakage at each time point (t) using the following formula:

    • % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

    • Plot the % Leakage versus time for each pH condition to compare membrane stability.

Visualizations

DSPG_Degradation_Pathway cluster_conditions Triggering Conditions cluster_process Degradation Process cluster_products Degradation Products cluster_consequences Consequences for Liposome Acid Acidic pH (H+) Hydrolysis Ester Bond Hydrolysis (Saponification for Alkaline) Acid->Hydrolysis Catalyzes Alkali Alkaline pH (OH-) Alkali->Hydrolysis Catalyzes DSPG Intact DSPG (Distearoyl Phosphatidylglycerol) DSPG->Hydrolysis Lyso Lysophosphatidylglycerol Hydrolysis->Lyso FFA Stearic Acid (Free Fatty Acid) Hydrolysis->FFA Destabilization Bilayer Destabilization Lyso->Destabilization FFA->Destabilization Leakage Leakage of Contents Destabilization->Leakage Aggregation Aggregation / Fusion Destabilization->Aggregation

Caption: Logical flow of DSPG degradation under acidic or alkaline pH conditions.

Experimental_Workflow cluster_measurements Stability Assessment at Time Points (t = 0, 1, 4, 24h...) start Prepare DSPG Liposome Stock aliquot Divide into Aliquots for each pH Condition start->aliquot adjust_ph Dilute in Buffers of Varying pH (e.g., pH 4, 7, 9) aliquot->adjust_ph incubate Incubate Samples at Controlled Temperature adjust_ph->incubate dls Particle Size & PDI (DLS) incubate->dls zeta Zeta Potential incubate->zeta leakage Content Leakage Assay (e.g., Calcein) incubate->leakage analyze Analyze Data: Plot Parameters vs. Time for each pH dls->analyze zeta->analyze leakage->analyze end Determine pH-Stability Profile analyze->end

Caption: Experimental workflow for assessing the effect of pH on DSPG liposome stability.

References

Technical Support Center: Analysis of Distearoyl Phosphatidylglycerol Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and analysis of distearoyl phosphatidylglycerol (DSPG) degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound (DSPG)?

A1: The primary degradation pathway for DSPG, a saturated phospholipid, is hydrolysis. This process results in the formation of two main degradation products:

  • 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (also known as 18:0 Lyso-PG or lysophosphatidylglycerol). This occurs through the cleavage of the ester bond at the sn-2 position.

  • Stearic acid , which is the free fatty acid released from the sn-2 position.

Oxidative degradation is less common for saturated phospholipids (B1166683) like DSPG compared to their unsaturated counterparts. However, under harsh oxidative stress, degradation of the glycerol (B35011) backbone or head group can occur, leading to a more complex mixture of products.

Q2: What are the most common analytical techniques to identify and quantify DSPG and its degradation products?

A2: The most common and effective analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC) coupled with a detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS). HPLC allows for the separation of DSPG from its degradation products.[1]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy : This technique is highly specific for phosphorus-containing compounds and can be used to quantify the relative amounts of DSPG and its phosphorus-containing degradation products like lysophosphatidylglycerol (B1238068).[2][3][4][5]

  • Gas Chromatography (GC) : This is used for the analysis of the free fatty acid (stearic acid) after conversion to a more volatile derivative, typically a fatty acid methyl ester (FAME).[6][7][8]

Q3: Why is it important to monitor the degradation of DSPG in pharmaceutical formulations?

A3: Monitoring DSPG degradation is crucial for several reasons:

  • Impact on Product Stability and Efficacy : The accumulation of degradation products can alter the physicochemical properties of liposomal or lipid nanoparticle formulations, potentially affecting their stability, drug encapsulation efficiency, and release profile.

  • Safety Concerns : Degradation products may have different toxicological profiles than the parent lipid.

  • Regulatory Requirements : Regulatory agencies require the identification and quantification of impurities and degradation products in pharmaceutical formulations to ensure product quality and safety.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of DSPG degradation.

HPLC-MS/ELSD Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions between the analyte and the stationary phase (e.g., residual silanols).2. Column overload.3. Inappropriate mobile phase pH or composition.1. Use a column with end-capping or a different stationary phase. Add a small amount of a competing base or acid to the mobile phase.2. Reduce the injection volume or dilute the sample.[9]3. Optimize the mobile phase pH and organic solvent ratio. Ensure the sample solvent is compatible with the mobile phase.[10]
Low Signal Intensity or No Peak 1. Ion suppression in MS detection due to co-eluting matrix components (e.g., salts, other lipids).2. Analyte concentration is below the limit of detection (LOD).3. Improper ELSD settings (e.g., nebulizer and evaporator temperature).1. Improve sample cleanup to remove interfering substances. Modify the chromatographic method to separate the analyte from the interfering components. Use a post-column infusion study to identify regions of ion suppression.[11][12]2. Concentrate the sample or use a more sensitive detector.3. Optimize ELSD parameters for the specific analytes and mobile phase.
Retention Time Drift 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column degradation.1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Use a column oven to maintain a stable temperature.3. Flush the column with a strong solvent or replace it if necessary.
Ghost Peaks 1. Contamination in the mobile phase, injector, or column.2. Carryover from a previous injection.1. Use high-purity solvents and flush the system thoroughly.2. Implement a needle wash step in the autosampler method and inject a blank solvent after a high-concentration sample.
³¹P NMR Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Broad NMR Signals 1. Sample viscosity is too high.2. Presence of paramagnetic impurities.3. Incomplete micelle or liposome (B1194612) formation, leading to aggregation.1. Dilute the sample or increase the temperature of the NMR experiment.2. Add a chelating agent like EDTA to the sample.3. Optimize the sample preparation method to ensure the formation of uniform vesicles.
Poor Signal-to-Noise Ratio 1. Insufficient sample concentration.2. Incorrect NMR acquisition parameters (e.g., insufficient number of scans, incorrect pulse width).1. Increase the sample concentration if possible.2. Increase the number of scans, optimize the pulse width and relaxation delay.
Inaccurate Quantification 1. Non-uniform relaxation times (T1) for different phosphorus species.2. Inaccurate integration of overlapping peaks.1. Use a sufficiently long relaxation delay (at least 5 times the longest T1 value) to ensure full relaxation of all signals.2. Use deconvolution software to accurately integrate overlapping peaks.

Experimental Protocols

Forced Degradation Studies of DSPG

1. Forced Hydrolysis (Acid and Base Catalyzed)

  • Objective : To generate hydrolytic degradation products of DSPG.

  • Procedure :

    • Prepare a stock solution of DSPG (e.g., 1 mg/mL) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Acid Hydrolysis :

      • Transfer a known volume of the DSPG stock solution to a reaction vial and evaporate the solvent under a stream of nitrogen.

      • Add a solution of 0.1 M hydrochloric acid (HCl) in a water/co-solvent mixture (e.g., water/acetonitrile 1:1 v/v) to the dried lipid film to achieve a final DSPG concentration of approximately 0.1 mg/mL.

      • Seal the vial and incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis :

      • Prepare a separate sample as in the acid hydrolysis step.

      • Add a solution of 0.1 M sodium hydroxide (B78521) (NaOH) in a water/co-solvent mixture to the dried lipid film.

      • Seal the vial and incubate at 40°C for various time points (e.g., 1, 4, 8, 16 hours).

    • At each time point, cool the sample to room temperature and neutralize it (add an equimolar amount of base for the acid-hydrolyzed sample and acid for the base-hydrolyzed sample).

    • Extract the lipids from the aqueous solution using a suitable method (e.g., Bligh-Dyer or Folch extraction).

    • Dry the organic extract under nitrogen and reconstitute in a suitable solvent for analysis.

2. Forced Oxidation

  • Objective : To investigate the oxidative stability of DSPG.

  • Procedure :

    • Prepare a DSPG solution as described in the hydrolysis protocol.

    • Add a solution of 3% hydrogen peroxide (H₂O₂) to the dried lipid film.[13]

    • Seal the vial and incubate at room temperature, protected from light, for various time points (e.g., 24, 48, 72 hours).

    • At each time point, quench the reaction (e.g., by adding catalase).

    • Extract the lipids and prepare for analysis as described above.

Analytical Methods

1. HPLC-ELSD/MS Method for DSPG and its Hydrolytic Degradation Products

  • Objective : To separate and quantify DSPG, lysophosphatidylglycerol, and stearic acid.

  • Instrumentation : HPLC with ELSD and/or MS detector.

  • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase :

    • A: Water with 0.1% formic acid

    • B: Acetonitrile/Isopropanol (50:50 v/v) with 0.1% formic acid

  • Gradient Elution :

    Time (min) % A % B
    0 40 60
    20 0 100
    25 0 100
    25.1 40 60

    | 30 | 40 | 60 |

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 10 µL

  • ELSD Settings : Nebulizer temperature: 30°C, Evaporator temperature: 50°C, Gas flow: 1.5 L/min.

  • MS Settings (for ESI-MS) :

    • Ionization Mode: Negative

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Quantification : Use external standards of DSPG, 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol), and stearic acid to create calibration curves. A lysophosphatidylglycerol standard may need to be synthesized or purchased from a commercial supplier.[14][15][16]

2. Quantitative ³¹P NMR Analysis of DSPG Degradation

  • Objective : To quantify the molar ratio of DSPG to lysophosphatidylglycerol.

  • Instrumentation : NMR spectrometer (≥ 400 MHz) with a phosphorus probe.

  • Sample Preparation :

    • Take an aliquot of the lipid extract from the forced degradation study and dry it under nitrogen.

    • Dissolve the dried lipid film in a deuterated solvent mixture (e.g., CDCl₃/CD₃OD, 2:1 v/v) containing a known concentration of an internal standard (e.g., triphenyl phosphate).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters :

    • Pulse Program : Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1) : ≥ 5 times the longest T1 of the phosphorus nuclei being analyzed (typically 10-20 seconds for phospholipids).

    • Number of Scans : Sufficient to obtain a good signal-to-noise ratio (e.g., 128 or more).

  • Data Processing and Analysis :

    • Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Integrate the signals corresponding to DSPG and lysophosphatidylglycerol. The chemical shifts will be distinct for the two species.

    • Calculate the molar ratio of the components based on their integral values relative to the integral of the internal standard.

3. GC-FID Analysis of Stearic Acid

  • Objective : To quantify the amount of stearic acid released during hydrolysis.

  • Procedure :

    • Derivatization to Fatty Acid Methyl Ester (FAME) :

      • Take the lipid extract and dry it under nitrogen.

      • Add 2 mL of 14% boron trifluoride (BF₃) in methanol.[7]

      • Seal the vial and heat at 60°C for 30 minutes.

      • Cool the vial, add 1 mL of water and 2 mL of hexane (B92381).

      • Vortex thoroughly and centrifuge to separate the layers.

      • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

    • GC-FID Analysis :

      • Column : A polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

      • Injector Temperature : 250°C

      • Detector Temperature : 280°C

      • Oven Temperature Program : Start at 150°C, ramp to 220°C at 4°C/min, and hold for 10 minutes.

      • Carrier Gas : Helium or Hydrogen.

    • Quantification : Use a calibration curve prepared with a standard of methyl stearate.

Data Presentation

Table 1: Summary of Expected Degradation Products and Analytical Methods

Parent Compound Degradation Pathway Primary Degradation Products Primary Analytical Method Secondary Analytical Method
This compound (DSPG)Hydrolysis1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (Lyso-PG)HPLC-ELSD/MS³¹P NMR
Stearic AcidGC-FID (after derivatization)HPLC-UV/MS
OxidationComplex mixture of smaller moleculesLC-MS/MS-

Visualization of Degradation and Analytical Workflows

DSPG_Degradation_Pathway cluster_hydrolysis Hydrolysis DSPG This compound (DSPG) LysoPG 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (Lyso-PG) DSPG->LysoPG + H₂O (Acid or Base) StearicAcid Stearic Acid DSPG->StearicAcid + H₂O (Acid or Base)

Caption: Hydrolytic degradation pathway of DSPG.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Forced_Degradation Forced Degradation of DSPG (Hydrolysis or Oxidation) Extraction Lipid Extraction Forced_Degradation->Extraction HPLC HPLC-ELSD/MS (DSPG, Lyso-PG) Extraction->HPLC NMR ³¹P NMR (DSPG, Lyso-PG) Extraction->NMR GC GC-FID (Stearic Acid after Derivatization) Extraction->GC

Caption: General analytical workflow for DSPG degradation studies.

Troubleshooting_Logic action_node action_node problem_node problem_node Start Poor Chromatographic Results CheckPeakShape Is Peak Shape Poor? Start->CheckPeakShape CheckRetention Is Retention Time Drifting? CheckPeakShape->CheckRetention No action_node_peakshape Optimize Mobile Phase Check for Column Overload Replace Column CheckPeakShape->action_node_peakshape Yes CheckSignal Is Signal Intensity Low? CheckRetention->CheckSignal No action_node_retention Check Mobile Phase Prep Use Column Oven CheckRetention->action_node_retention Yes action_node_signal Improve Sample Cleanup Optimize MS/ELSD Settings CheckSignal->action_node_signal Yes

Caption: Troubleshooting logic for HPLC analysis issues.

References

Technical Support Center: Analytical Methods for Assessing DSPG Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of 1,2-distearoyl-sn-glycero-3-phospho-L-glycerol (DSPG) purity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common analytical techniques used in quality control of DSPG.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic DSPG?

A1: The most common impurities in synthetic phospholipids (B1166683) like DSPG are lysophospholipids (lyso-DSPG), which result from the hydrolysis of one of the fatty acid chains. Other potential impurities include residual solvents from the manufacturing process, free fatty acids, and byproducts from the synthesis of the glycerol (B35011) backbone or the phosphoglycerol headgroup.

Q2: Why is the purity of DSPG critical in drug development?

A2: DSPG is a widely used excipient in pharmaceutical formulations, particularly in liposomal and lipid nanoparticle (LNP) drug delivery systems.[1][2] The purity of DSPG is crucial as impurities can significantly impact the stability, efficacy, and safety of the final drug product. For instance, the presence of lysophospholipids can alter the integrity and permeability of the lipid bilayer, leading to premature drug release. The quality of excipients is critical to ensure the safety and effectiveness of medicines.[3][4][5]

Q3: Which analytical techniques are most suitable for assessing DSPG purity?

A3: Several analytical techniques can be employed to assess DSPG purity. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Thin-Layer Chromatography (TLC).[6][7][8]

Q4: What are the key quality control parameters for DSPG in pharmaceutical applications?

A4: Key quality control parameters for pharmaceutical-grade DSPG typically include:

  • Appearance: A white to off-white powder.

  • Identity: Confirmed by techniques like FTIR or NMR.

  • Assay (Purity): Typically ≥98% as determined by HPLC or 31P NMR.

  • Impurities: Limits for specific impurities like lyso-DSPG and for total impurities.

  • Acid Value: To quantify free fatty acids.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: To ensure levels are below regulatory limits.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Common Issues and Solutions for DSPG Analysis by HPLC with CAD or ELSD [9][10][11][12]

Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting ionization of DSPG. - Column overload. - Column contamination or degradation.- Adjust the mobile phase pH. For anionic lipids like DSPG, a slightly acidic mobile phase can improve peak shape. - Reduce the sample concentration or injection volume. - Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary.
Baseline Noise or Drift - Contaminated mobile phase or detector. - Air bubbles in the system. - Temperature fluctuations.- Use high-purity solvents and filter them before use. - Degas the mobile phase thoroughly. - Use a column oven to maintain a stable temperature. - Clean the nebulizer and drift tube of the CAD/ELSD detector.[9]
Inconsistent Retention Times - Changes in mobile phase composition. - Fluctuations in flow rate. - Column aging.- Prepare fresh mobile phase daily and ensure accurate composition. - Check the pump for leaks and ensure a stable flow rate. - Use a guard column and replace it regularly.
Low Signal or Sensitivity - Low sample concentration. - Detector settings not optimized (for CAD/ELSD). - Nebulizer blockage in CAD/ELSD.- Increase sample concentration if possible. - Optimize detector parameters (e.g., nebulizer temperature, gas flow rate). - Clean the nebulizer according to the manufacturer's instructions.
31P Nuclear Magnetic Resonance (NMR) Spectroscopy

Common Issues and Solutions for DSPG Purity Assessment by 31P NMR [13][14][15][16][17]

Issue Possible Cause(s) Troubleshooting Steps
Broad Peaks - Sample aggregation. - Poor shimming of the magnet. - Presence of paramagnetic impurities.- Ensure the sample is fully dissolved; sonication may help. - Re-shim the magnet to improve field homogeneity. - If paramagnetic impurities are suspected, sample purification may be necessary.
Inaccurate Quantification - Incomplete relaxation of phosphorus nuclei. - Nuclear Overhauser Effect (NOE). - Inaccurate integration of peaks.- Use a sufficient relaxation delay (D1), typically 5 times the longest T1. - Use inverse-gated proton decoupling to suppress NOE. - Manually check and adjust the integration regions to ensure all signals are properly integrated.
Spurious Peaks - Contamination from NMR tube or solvent. - Presence of other phosphorus-containing impurities.- Use clean, high-quality NMR tubes. - Run a blank spectrum of the solvent to identify any background signals. - Compare the spectrum to a reference standard of DSPG to identify impurity peaks.
Fourier Transform Infrared (FTIR) Spectroscopy

Common Issues and Solutions for DSPG Analysis by FTIR [17][18][19]

Issue Possible Cause(s) Troubleshooting Steps
Poor Signal-to-Noise Ratio - Insufficient sample amount. - Misaligned optics. - Detector issue.- Ensure good contact between the sample and the ATR crystal or prepare a more concentrated sample for transmission. - Perform an instrument performance qualification test. - Contact the instrument manufacturer for service if the issue persists.
Broad or Distorted Peaks - Presence of water in the sample. - Incorrect sample preparation.- Dry the sample thoroughly before analysis. - Ensure a thin, uniform film for transmission measurements or good contact for ATR.
Inconsistent Spectra - Variation in sample preparation. - Instrument drift.- Standardize the sample preparation procedure. - Perform a background scan before each sample measurement.
Thin-Layer Chromatography (TLC)

Common Issues and Solutions for DSPG Purity Analysis by TLC [16][20][21][22][23][24][25][26]

Issue Possible Cause(s) Troubleshooting Steps
Streaking of Spots - Sample overloading. - Sample too polar for the mobile phase. - Inappropriate sample solvent.- Apply a smaller amount of the sample. - Adjust the mobile phase to be more polar. - Dissolve the sample in a less polar solvent if possible.
Poor Separation of Spots - Inappropriate mobile phase polarity.- Optimize the mobile phase composition. Try different ratios of polar and non-polar solvents.[23]
Irregular Spot Shapes - Uneven application of the sample. - Damaged TLC plate surface.- Apply the sample as a small, tight spot. - Handle TLC plates carefully to avoid scratching the silica (B1680970) layer.
Rf Values Too High or Too Low - Mobile phase is too polar or too non-polar, respectively.- Adjust the mobile phase composition. Increase the proportion of the non-polar solvent to decrease Rf values, and vice versa.

Experimental Protocols

Protocol 1: Purity Assessment of DSPG by Reversed-Phase HPLC-CAD

This method is suitable for the quantitative determination of DSPG and its common impurities like lyso-DSPG.

1. Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).[6][27]

  • Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • DSPG reference standard and sample.

  • HPLC-grade methanol (B129727), acetonitrile, and water.

  • Formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol/Acetonitrile (e.g., 50:50 v/v)

  • Gradient Program:

    • 0-5 min: 80% B

    • 5-20 min: 80% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Data Collection Rate: 10 Hz

3. Sample Preparation:

  • Prepare a stock solution of the DSPG reference standard and sample at 1 mg/mL in methanol or a suitable organic solvent.

  • Further dilute the stock solutions to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

4. Data Analysis:

  • Identify the DSPG peak based on the retention time of the reference standard.

  • Calculate the purity of the DSPG sample by the area normalization method. The percentage purity is calculated as: (Area of DSPG peak / Total area of all peaks) x 100.

Protocol 2: Purity Assessment of DSPG by 31P NMR Spectroscopy

This method provides a quantitative assessment of all phosphorus-containing species in the sample.

1. Instrumentation and Materials:

  • NMR spectrometer (≥400 MHz) with a phosphorus probe.

  • High-quality 5 mm NMR tubes.

  • DSPG sample.

  • Deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (CD₃OD).

  • Internal standard (e.g., triphenyl phosphate).

2. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the DSPG sample into a vial.

  • Dissolve the sample in a mixture of CDCl₃ and CD₃OD (e.g., 2:1 v/v) to a final volume of 0.6 mL.

  • For quantitative analysis, add a known amount of an internal standard.

3. NMR Acquisition Parameters:

  • Nucleus: 31P

  • Decoupling: Proton decoupled (e.g., using a WALTZ-16 sequence).

  • Pulse Angle: 90°

  • Relaxation Delay (D1): 5-10 seconds (to ensure full relaxation).

  • Number of Scans: 128 or more for good signal-to-noise.

  • Spectral Width: Sufficient to cover the expected chemical shift range of phospholipids and their impurities.

4. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • The DSPG peak is expected to appear around 0.92 ppm.[28]

  • Integrate the area of the DSPG peak and any impurity peaks.

  • Calculate the molar percentage of each component based on the integral values.

Protocol 3: Identification of DSPG by FTIR Spectroscopy

FTIR provides a characteristic fingerprint of the molecule, useful for identity confirmation.

1. Instrumentation and Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • DSPG sample.

2. Sample Preparation:

  • Place a small amount of the DSPG powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

3. FTIR Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

4. Data Analysis:

  • Collect the spectrum and compare it to a reference spectrum of pure DSPG.

  • Key characteristic peaks for phospholipids include:

    • ~2918 and 2850 cm⁻¹ (C-H stretching of fatty acid chains)

    • ~1735 cm⁻¹ (C=O stretching of the ester groups)

    • ~1230 cm⁻¹ (P=O stretching)

    • ~1060 cm⁻¹ (P-O-C stretching)

Protocol 4: Purity Assessment of DSPG by Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative assessment of purity.

1. Materials:

  • Silica gel TLC plates.

  • Developing chamber.

  • DSPG sample and reference standard.

  • Chloroform, methanol, water, and acetic acid (or other suitable solvents).

  • Visualization reagent (e.g., phosphomolybdic acid or iodine vapor).

2. Sample Preparation:

  • Dissolve the DSPG sample and standard in chloroform or a chloroform/methanol mixture to a concentration of about 1-2 mg/mL.

3. TLC Development:

  • Spot a small amount of the sample and standard solutions onto the baseline of the TLC plate.

  • Allow the spots to dry completely.

  • Place the plate in a developing chamber containing the mobile phase. A common mobile phase for phospholipids is a mixture of Chloroform:Methanol:Water (e.g., 65:25:4 v/v/v) .[20]

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front.

4. Visualization:

  • Dry the plate thoroughly.

  • Visualize the spots by spraying with a phosphomolybdic acid solution and heating, or by placing the plate in a chamber with iodine crystals.

  • The main DSPG spot should have an Rf value consistent with the standard. The presence of additional spots indicates impurities. Lyso-DSPG will typically have a lower Rf value than DSPG due to its higher polarity.

Data Presentation

Table 1: Typical Purity Specifications for Pharmaceutical-Grade DSPG

Parameter Specification Analytical Method
Appearance White to off-white powderVisual Inspection
Identity Conforms to reference spectrumFTIR
Assay (Purity) ≥ 98.0%HPLC-CAD or 31P NMR
Lyso-DSPG ≤ 1.0%HPLC-CAD or 31P NMR
Total Impurities ≤ 2.0%HPLC-CAD
Acid Value ≤ 0.5 mg KOH/gTitration
Water Content ≤ 2.0%Karl Fischer Titration
Residual Solvents Complies with ICH Q3CGas Chromatography (GC)

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization lipids 1. Lipid Dissolution (DSPG, other lipids) film 2. Thin Film Formation (Rotary Evaporation) lipids->film Organic Solvent purity_analysis Lipid Purity (HPLC/NMR) lipids->purity_analysis Initial QC hydration 3. Hydration (Aqueous Buffer) film->hydration Drug-containing buffer (optional) sizing 4. Size Reduction (Extrusion/Sonication) hydration->sizing size Particle Size & PDI (DLS) sizing->size Analysis zeta Zeta Potential sizing->zeta Analysis ee Encapsulation Efficiency (HPLC/UV-Vis) sizing->ee Analysis sizing->purity_analysis Final QC

Caption: Experimental workflow for the preparation and characterization of DSPG-containing liposomes.

complement_activation cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway liposome DSPG Liposome (Anionic Surface) c1q C1q Binding liposome->c1q c1 C1 Activation c1q->c1 c4c2 C4 & C2 Cleavage c1->c4c2 c3_convertase_c C3 Convertase (C4b2a) c4c2->c3_convertase_c c3_cleavage C3 Cleavage to C3a & C3b c3_convertase_c->c3_cleavage c3_hydrolysis Spontaneous C3 Hydrolysis c3b C3b Deposition on Liposome c3_hydrolysis->c3b factor_b Factor B Binding c3b->factor_b factor_d Factor D Cleavage factor_b->factor_d c3_convertase_a C3 Convertase (C3bBb) factor_d->c3_convertase_a c3_convertase_a->c3_cleavage c5_convertase C5 Convertase Formation c3_cleavage->c5_convertase Amplification Loop opsonization Opsonization (C3b) c3_cleavage->opsonization c5_cleavage C5 Cleavage to C5a & C5b c5_convertase->c5_cleavage mac Membrane Attack Complex (MAC) (C5b-9) Formation c5_cleavage->mac inflammation Inflammation (C3a, C5a) c5_cleavage->inflammation

Caption: Signaling pathway of complement activation initiated by anionic DSPG-containing liposomes.[7][28][29][30][31]

References

Technical Support Center: Scaling Up DSPG Liposome Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the production of 1,2-distearoyl-sn-glycero-3-phospho-L-serine and glycerol (B35011) (DSPG) liposomes. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental and manufacturing processes.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the scale-up of DSPG liposome (B1194612) production.

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI) Across Batches

  • Question: We are observing significant variations in liposome size and PDI from one batch to another. What are the potential causes and how can we improve consistency?

  • Answer: Inconsistent particle size and a high PDI are common challenges in liposome manufacturing scale-up.[1] Several factors can contribute to this issue. A systematic approach to identifying and addressing the root cause is crucial for achieving reproducible results.

    Potential Causes and Recommended Solutions:

Potential CauseRecommended Solution
Inefficient or Inconsistent Homogenization/Extrusion Optimize and standardize the homogenization or extrusion process. For extrusion, ensure consistent pressure and multiple passes (typically 5-10) through the membrane to achieve a narrow size distribution.[2] For high-pressure homogenization, control the pressure and number of cycles.
Variations in Lipid Film Hydration Ensure complete and uniform hydration of the lipid film by controlling the temperature (above the phase transition temperature of DSPG), hydration time, and agitation method.[2] Inadequate hydration can lead to the formation of large, multilamellar vesicles.
Fluctuations in Processing Temperature The processing temperature should be kept consistent and above the phase transition temperature (Tc) of DSPG, which is approximately 55°C, to ensure the lipid bilayer is in a fluid state for proper vesicle formation.[3][4] Use a temperature-controlled extruder or processing vessel.
Inadequate Mixing During Scale-Up Simple stirring methods that are effective at the lab scale may not be sufficient for larger volumes. Employ controlled and reproducible mixing methods, such as overhead stirrers with defined impeller geometries and mixing speeds.
Inconsistent Raw Material Quality Ensure the purity and consistency of DSPG and other lipid components from batch to batch. Variations in lipid quality can affect self-assembly and final particle characteristics.[1]

Troubleshooting Workflow for Inconsistent Particle Size

start Start: Inconsistent Particle Size/High PDI check_extrusion Review Extrusion/ Homogenization Parameters start->check_extrusion check_hydration Examine Lipid Hydration Process start->check_hydration check_temp Verify Temperature Control start->check_temp check_mixing Assess Mixing Efficiency start->check_mixing check_materials Evaluate Raw Material Consistency start->check_materials optimize_extrusion Standardize Pressure, Passes, and Membrane Pore Size check_extrusion->optimize_extrusion Inconsistent optimize_hydration Ensure Uniform Film and Controlled Hydration check_hydration->optimize_hydration Non-uniform optimize_temp Maintain Temperature Above DSPG Tc (55°C) check_temp->optimize_temp Fluctuating optimize_mixing Implement Reproducible Mixing Method check_mixing->optimize_mixing Inadequate qualify_materials Qualify Lipid Suppliers and Batches check_materials->qualify_materials Variable end_goal Achieve Consistent Particle Size and Low PDI optimize_extrusion->end_goal optimize_hydration->end_goal optimize_temp->end_goal optimize_mixing->end_goal qualify_materials->end_goal

Caption: Troubleshooting workflow for inconsistent liposome size.

Issue 2: Liposome Aggregation and Instability During Storage

  • Question: Our DSPG liposome formulation shows signs of aggregation and instability over time. How can we improve the long-term stability?

  • Answer: Liposome aggregation is a critical issue that can affect the efficacy and safety of the final product. DSPG, being an anionic lipid, should provide some electrostatic repulsion to prevent aggregation. However, other factors can compromise stability.

    Potential Causes and Recommended Solutions:

Potential CauseRecommended Solution
Insufficient Surface Charge (Zeta Potential) Although DSPG is charged, the overall zeta potential of the liposomes might be insufficient for stable dispersion, especially at high ionic strengths. Measure the zeta potential; a value greater than
Inappropriate Storage Temperature Store DSPG liposome formulations at 4°C to maintain the lipids in the gel state and reduce degradation rates.[5][6] Avoid freezing unless appropriate cryoprotectants (e.g., sucrose, trehalose) are used, as freeze-thaw cycles can disrupt the liposome structure.[5]
Presence of Divalent Cations Divalent cations like Ca²⁺ and Mg²⁺ can interact with the negatively charged phosphate (B84403) groups of DSPG, leading to charge neutralization and subsequent aggregation. Use buffers free of divalent cations.[2]
High Lipid Concentration Highly concentrated liposome suspensions are more prone to aggregation due to the increased frequency of particle collisions.[5] If aggregation is observed, consider diluting the formulation for storage and concentrating it before use if necessary.
Chemical Degradation of Lipids Hydrolysis of the ester bonds in DSPG can compromise the integrity of the liposome membrane over time. Maintain the pH of the formulation around 6.5 to minimize the rate of phospholipid hydrolysis.[5]

Issue 3: Low Encapsulation Efficiency During Scale-Up

  • Question: We are experiencing a significant drop in encapsulation efficiency for our therapeutic agent when moving from a lab-scale to a larger-scale production. What could be the reason and how can we improve it?

  • Answer: Maintaining high encapsulation efficiency is a common hurdle during scale-up. The efficiency is influenced by both the formulation and the process parameters.[7]

    Potential Causes and Recommended Solutions:

Potential CauseRecommended Solution
Changes in Drug-to-Lipid Ratio The optimal drug-to-lipid ratio may change with the manufacturing method and scale. Re-optimize the drug-to-lipid ratio at the larger scale to maximize encapsulation.[7]
Inefficient Drug Loading Method Passive loading of hydrophilic drugs can be inefficient. For ionizable drugs, consider active or remote loading techniques, which create a transmembrane pH or ion gradient to drive the drug into the liposome core.[8]
Increased Drug Leakage During Processing The extended processing times and higher shear forces associated with large-scale production can lead to increased drug leakage.[9] Ensure the processing temperature is well-controlled and minimize processing time where possible. Incorporating cholesterol into the formulation can decrease the permeability of the lipid bilayer and improve drug retention.[5]
Inefficient Removal of Unencapsulated Drug The method used to separate free drug from the liposomes (e.g., dialysis, size exclusion chromatography, tangential flow filtration) must be scalable and efficient. Tangential flow filtration (TFF) is a highly scalable method for purification and concentration of liposomes.[10][11]

Logical Relationship for Optimizing Encapsulation Efficiency

start Low Encapsulation Efficiency formulation Formulation Parameters start->formulation process Process Parameters start->process drug_lipid_ratio Drug-to-Lipid Ratio formulation->drug_lipid_ratio lipid_composition Lipid Composition (e.g., add Cholesterol) formulation->lipid_composition loading_method Drug Loading Method (Passive vs. Active) formulation->loading_method processing_time Processing Time process->processing_time shear_forces Shear Forces process->shear_forces purification_method Purification Method (e.g., TFF) process->purification_method high_ee High Encapsulation Efficiency drug_lipid_ratio->high_ee lipid_composition->high_ee loading_method->high_ee processing_time->high_ee shear_forces->high_ee purification_method->high_ee

Caption: Factors influencing encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sizing DSPG liposomes at a large scale?

A1: While sonication can be used at the lab scale, it is difficult to scale up reproducibly. High-pressure extrusion is a commonly used and scalable method for producing unilamellar vesicles with a narrow size distribution.[12][13] For even larger scales and continuous processing, microfluidic-based methods and high-pressure homogenization (using instruments like a Microfluidizer) are increasingly being adopted as they offer precise control over particle size and can be readily scaled.[14][15][16]

Q2: How can we achieve sterile filtration of our DSPG liposome formulation for large-scale production?

A2: Sterile filtration of liposomes typically requires passing the formulation through a 0.22 µm filter. This presents a challenge if the liposome size is close to or larger than the filter pore size. To ensure successful sterile filtration, it is crucial to consistently produce liposomes with a mean diameter below 200 nm and a low PDI.[2] If filter clogging is an issue, consider using a larger filter surface area for large volumes or implementing a pre-filtration step with a larger pore size filter.

Q3: What are the key process parameters to monitor during the scale-up of DSPG liposome production?

A3: Tightly controlling and monitoring key process parameters is essential for ensuring batch-to-batch consistency.[2] These include:

  • Temperature: During hydration and extrusion/homogenization.

  • Pressure: During extrusion or homogenization.

  • Mixing Speed and Time: During lipid hydration.

  • Flow Rates: In microfluidic systems.

  • Lipid Concentration and Drug-to-Lipid Ratio.

Q4: Can Tangential Flow Filtration (TFF) be used for DSPG liposomes, and what are the advantages?

A4: Yes, Tangential Flow Filtration (TFF) is a highly effective and scalable method for the purification and concentration of liposomes, including those made with DSPG.[10][17] Its main advantages are:

  • Scalability: TFF systems are available for a wide range of volumes, from laboratory to production scale.

  • Efficiency: It allows for rapid concentration and buffer exchange (diafiltration).

  • Gentle Processing: When optimized, TFF can minimize shear stress on the liposomes, helping to maintain their integrity.[10][18]

Experimental Protocols

Protocol 1: Large-Scale DSPG Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a standard method for producing DSPG-containing liposomes that can be scaled up.

  • Lipid Film Formation: a. Dissolve DSPG and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a large round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask. The temperature of the water bath should be maintained above the Tc of all lipid components. c. To ensure complete removal of the solvent, further dry the lipid film under high vacuum for at least 2 hours or overnight.

  • Hydration: a. Hydrate the lipid film with the aqueous buffer (containing the drug for passive encapsulation) by adding the buffer to the flask. The temperature of the buffer should be above the Tc of DSPG (~60-65°C).[3] b. Agitate the flask using a mechanical shaker or an overhead stirrer until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs). This may take 1-2 hours.

  • Size Reduction (Extrusion): a. Assemble a temperature-controlled, large-scale extruder with polycarbonate membranes of the desired pore size (e.g., starting with 400 nm and then sequentially down to 200 nm and 100 nm). b. Heat the extruder to a temperature above the Tc of DSPG (e.g., 65°C). c. Pass the MLV suspension through the extruder under high pressure (e.g., 100-600 psi, depending on the equipment and lipid composition). d. Repeat the extrusion cycle 5-10 times through the final membrane pore size to obtain a suspension of unilamellar vesicles (LUVs) with a narrow size distribution.

  • Purification: a. Remove any unencapsulated drug and concentrate the liposome suspension using Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off membrane (e.g., 100-300 kDa).

Experimental Workflow for Liposome Production

A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (Forms MLVs) B->C D 4. Size Reduction (High-Pressure Extrusion) C->D E 5. Purification (Tangential Flow Filtration) D->E F Final Liposome Formulation E->F

Caption: Workflow for thin-film hydration and extrusion method.

Data Presentation

Table 1: Influence of Production Method on Liposome Characteristics

Production MethodTypical Size Range (nm)Typical Polydispersity Index (PDI)ScalabilityReference
Thin-Film Hydration + Sonication 20 - 1000.2 - 0.4Low[14]
Thin-Film Hydration + Extrusion 80 - 200< 0.2Moderate[19]
High-Pressure Homogenization (Microfluidizer) 50 - 200< 0.2High[14][20]
Microfluidics 50 - 200< 0.15High[15][16]

Table 2: Key Parameters for DSPG Liposome Stability

ParameterRecommended Value/ConditionRationaleReference
Storage Temperature 4°CMaintains lipids in the gel phase, reducing degradation and leakage.[5][6]
pH of Formulation ~6.5Minimizes hydrolysis of phospholipid ester bonds.[5]
Zeta Potential > |+/-20 mV|Indicates sufficient electrostatic repulsion for colloidal stability.[3]
Cryoprotectant (for freezing) Sucrose or TrehalosePrevents disruption of liposome structure during freeze-thaw cycles.[5]

References

controlling particle size and polydispersity of DSPG nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size and polydispersity of 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to consider when working with DSPG lipids?

A1: The high phase transition temperature (Tc) of DSPG, which is approximately 55°C, is the most critical parameter. It is essential to conduct hydration and any size reduction steps (e.g., extrusion, sonication) at a temperature above the Tc (typically 60-65°C) to ensure the lipid bilayer is in a fluid state for proper vesicle formation and to achieve a uniform particle size.[1]

Q2: How does cholesterol affect the properties of my DSPG nanoparticles?

A2: Cholesterol is a crucial component that influences the stability, fluidity, and size of liposomes. Incorporating cholesterol into DSPG bilayers can increase the stability of the nanoparticles.[2][3] Generally, adding cholesterol leads to an increase in liposome (B1194612) size.[4] A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45. For DSPC liposomes, a 70:30 ratio with cholesterol has been found to be a stable and flexible formulation for drug release.[3]

Q3: What is a good starting point for the lipid concentration in my formulation?

A3: A common starting point for the total lipid concentration is in the range of 0.1-1.0 mg/mL.[1] Higher lipid concentrations can sometimes lead to larger and more polydisperse nanoparticles.

Q4: How can I prevent the aggregation of my DSPG nanoparticles?

A4: DSPG is an anionic lipid, which imparts a negative surface charge to the nanoparticles, helping to prevent aggregation due to electrostatic repulsion.[1] However, if aggregation is still an issue, consider the following:

  • Optimize pH and Ionic Strength: Ensure the buffer conditions are optimal for maintaining liposome stability.[1]

  • Control Temperature: Store liposomes at recommended temperatures (e.g., 4°C) and avoid freezing without appropriate cryoprotectants.[1]

  • Sufficient Homogenization: Ensure adequate energy input during size reduction steps like extrusion or sonication to create a homogenous population of vesicles.[1]

Q5: Which characterization techniques are essential for my DSPG nanoparticles?

A5: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are the two most common and essential techniques.

  • DLS provides information on the mean hydrodynamic diameter and the polydispersity index (PDI), which indicates the width of the particle size distribution.[5]

  • TEM allows for direct visualization of the nanoparticles to assess their morphology (e.g., sphericity, lamellarity) and confirm the size distribution obtained from DLS.[5][6]

Troubleshooting Guides

Issue 1: Particle Size is Too Large
Possible Cause Troubleshooting Steps
Insufficient energy input during size reduction. Sonication: Increase sonication time or amplitude. Note that excessive sonication can lead to lipid degradation.[7] Extrusion: Increase the number of extrusion passes (typically 10-20 passes are recommended).[8] Ensure the extrusion is performed above the lipid's Tc.
High lipid concentration. Decrease the total lipid concentration in the formulation.
Inappropriate extrusion membrane pore size. Use a polycarbonate membrane with a smaller pore size. Note that the final liposome size will typically be slightly larger than the pore size.[9]
Aggregation of nanoparticles. Incorporate a charged lipid like DSPG if not already present to increase electrostatic repulsion. Optimize buffer pH and ionic strength.[1]
High cholesterol content. Reduce the molar ratio of cholesterol in the lipid formulation.[4]
Issue 2: High Polydispersity Index (PDI > 0.2)
Possible Cause Troubleshooting Steps
Incomplete hydration of the lipid film. Ensure the hydration buffer is added at a temperature above the Tc of all lipids in the formulation and allow for sufficient hydration time with gentle agitation.
Insufficient number of extrusion passes. Increase the number of passes through the extruder to ensure a more uniform size distribution.[8]
Non-uniform lipid film. Rotate the round-bottom flask at an appropriate speed during solvent evaporation to ensure a thin, even lipid film is formed.
Sample heterogeneity. The presence of a small population of very large particles can significantly increase the PDI. This can be due to aggregation or incomplete size reduction. Further size reduction or purification may be necessary.
Issues with DLS measurement. Ensure the sample is adequately diluted to avoid multiple scattering effects. Check for dust or other contaminants in the sample and cuvette.
Issue 3: Low Yield or Loss of Material During Extrusion
Possible Cause Troubleshooting Steps
Leakage from the extruder. Check all connections of the extruder assembly to ensure they are tight. Inspect O-rings and gaskets for any damage. It has been noted that some loss of liposomes during extrusion is unavoidable.[10]
Clogging of the membrane. This can occur if the initial multilamellar vesicles (MLVs) are very large or if the lipid concentration is too high. Consider a pre-extrusion step through a larger pore size membrane first.
Improper assembly of the extruder. Follow the manufacturer's instructions carefully for assembling the extruder, ensuring the filter supports and membrane are correctly placed.

Data Summary Tables

Table 1: Effect of Sonication Parameters on Liposome Size (General Trends)

ParameterEffect on Particle SizeEffect on PDINotes
Sonication Time Decreases with increasing timeDecreases with increasing timeProlonged sonication can lead to lipid degradation and potential sample contamination from the probe tip.
Sonication Amplitude/Power Decreases with increasing powerGenerally decreasesHigh power can also lead to lipid degradation.
Temperature Can influence size; optimal temperature needs to be determined experimentally.[7]Can be affected by temperature changes.[7]For DSPG, sonication should be performed above its Tc (~55°C).

Table 2: Effect of Extrusion Parameters on Liposome Size

ParameterEffect on Particle SizeEffect on PDINotes
Membrane Pore Size Directly correlates; smaller pores lead to smaller vesicles.[9]Decreases with smaller pore sizes.Final vesicle size is often slightly larger than the membrane pore size.
Number of Passes Decreases with an increasing number of passes, eventually plateauing.[8]Decreases with an increasing number of passes.Typically 10-20 passes are sufficient to achieve a stable size and low PDI.
Extrusion Pressure/Flow Rate Increasing the flow rate can decrease the size of extruded liposomes.[11]Can negatively impact homogeneity at very high flow rates.[11]A controlled, moderate pressure is recommended.
Temperature Must be above the Tc of the lipids.Crucial for achieving a low PDI.For DSPG, maintain the extruder and lipid suspension at >55°C (e.g., 60-65°C).

Table 3: Effect of Microfluidics Parameters on Liposome Size

ParameterEffect on Particle SizeEffect on PDINotes
Flow Rate Ratio (FRR) (Aqueous:Organic) Increasing the FRR generally leads to smaller nanoparticles.[12]Can be optimized by adjusting the FRR to achieve a low PDI.[12]A higher aqueous flow rate promotes more rapid nanoprecipitation.
Total Flow Rate (TFR) Increasing the TFR can lead to smaller nanoparticles.Can be optimized by adjusting the TFR.Higher TFR enhances mixing and reduces the time for particle growth.
Lipid Concentration Higher lipid concentrations tend to result in larger particles.Can increase with higher lipid concentrations.Lower concentrations often lead to more uniform and smaller nanoparticles.

Experimental Protocols

Protocol 1: Thin-Film Hydration followed by Extrusion

This is a widely used method for producing unilamellar vesicles of a defined size.

1. Lipid Film Formation: a. Dissolve DSPG and other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPG (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.

2. Hydration: a. Add the desired aqueous buffer (pre-heated to >60°C) to the flask containing the dry lipid film. b. Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the Tc of DSPG (e.g., 60-65°C) for approximately 30-60 minutes. This will form a milky suspension of multilamellar vesicles (MLVs).

3. Extrusion (Size Reduction): a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the Tc of DSPG (e.g., 60-65°C). c. Load the MLV suspension into one of the extruder's syringes. d. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[8] The resulting translucent solution contains unilamellar vesicles of a more uniform size.

Protocol 2: Sonication for Size Reduction

Sonication can be used as an alternative or supplementary method for reducing the size of liposomes.

1. Initial Hydration: a. Prepare multilamellar vesicles (MLVs) as described in Protocol 1 (Steps 1 and 2).

2. Sonication: a. Place the vial containing the MLV suspension in a bath sonicator or use a probe sonicator. b. Sonicate the suspension at a temperature above the Tc of DSPG (>60°C). c. Sonication time and power should be optimized for the specific formulation and desired particle size. Start with short bursts of sonication to avoid overheating and lipid degradation. Monitor the particle size and PDI using DLS at different time points to determine the optimal sonication duration.

Visualizations

Experimental_Workflow_Extrusion cluster_prep Preparation cluster_sizing Sizing cluster_char Characterization A Dissolve Lipids in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B Evaporation C Hydrate Film with Aqueous Buffer (>Tc) B->C Hydration D Extrusion through Polycarbonate Membrane (>Tc) C->D Size Reduction E Particle Size & PDI (DLS) D->E F Morphology (TEM) D->F

Caption: Workflow for DSPG nanoparticle preparation by extrusion.

Parameter_Relationships cluster_params Controllable Parameters cluster_outcomes Resulting Properties P1 Lipid Concentration O1 Particle Size P1->O1 O2 Polydispersity (PDI) P1->O2 P2 Cholesterol Content P2->O1 O3 Stability P2->O3 P3 Extrusion Pore Size P3->O1 P3->O2 P4 Number of Passes P4->O1 P4->O2 P5 Temperature P5->O1 P5->O2 P5->O3

Caption: Key parameters influencing nanoparticle properties.

References

Technical Support Center: Optimizing DSPG Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPG-containing liposome (B1194612) formulations. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the impact of buffer selection on the physicochemical properties of 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DSPG in a liposome formulation?

A1: DSPG is an anionic (negatively charged) phospholipid. Its primary role is to impart a negative surface charge to the liposome, which increases the magnitude of the zeta potential.[1][2] This enhanced surface charge creates strong electrostatic repulsion between individual liposomes, preventing them from aggregating and thereby significantly improving the colloidal stability of the formulation.[1][2] Formulations with a higher zeta potential (e.g., absolute value ≥ 30 mV) are generally considered stable.[3]

Q2: How does the pH of the hydration buffer affect DSPG liposome characteristics?

A2: The pH of the buffer is a critical parameter that can influence the stability, size, surface charge, and drug retention of DSPG liposomes. The surface charge of liposomes, and consequently their zeta potential, is pH-dependent.[4][5] For many phospholipid-based liposomes, a pH around 6.5 to 7.4 is often used to minimize the hydrolysis of the ester bonds in the lipids, which helps maintain the integrity of the liposome membrane.[1] Extreme pH conditions, both acidic and alkaline, can lead to a decrease in liposome stability.[6][7] Furthermore, for pH-sensitive encapsulated drugs, the internal buffer of the liposome can be specifically chosen to enhance drug stability.[8]

Q3: What is the influence of buffer ionic strength on DSPG liposomes?

A3: The ionic strength of the buffer, determined by its salt concentration, significantly impacts the electrostatic interactions between liposomes.

  • Low Ionic Strength: In buffers with low ionic strength (e.g., 10 mM HEPES), the electrostatic repulsion between the negatively charged DSPG headgroups is high. This strong repulsion can limit the growth of vesicles and prevent aggregation.[9]

  • High Ionic Strength: In buffers with high ionic strength (e.g., Phosphate-Buffered Saline, PBS, ~150 mM), the salt ions can shield the surface charges on the liposomes. This "charge screening" effect reduces the electrostatic repulsion, which can potentially lead to increased particle size or aggregation if the formulation is not otherwise stabilized.[10][11] However, physiological ionic strength is often necessary for biological applications.

Q4: Which buffers are commonly used for preparing DSPG liposomes?

A4: The choice of buffer depends on the specific application. Common choices include:

  • Phosphate-Buffered Saline (PBS): Widely used for biological applications due to its physiological pH (~7.4) and ionic strength.[10][12]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Often used in cell culture and biophysical studies, typically at concentrations of 10-20 mM. It can be used to create low ionic strength conditions.[9]

  • Tris (tris(hydroxymethyl)aminomethane) Buffer: Another common biological buffer.

  • Citrate (B86180) or Acetate Buffers: Used when a lower pH is required, for example, in drug loading protocols that rely on a pH gradient.[13]

Q5: How does the buffer system affect drug encapsulation and retention?

A5: The buffer system plays a crucial role in both active and passive drug loading. For ionizable drugs, creating a pH gradient across the liposome membrane is a common active loading strategy. For instance, a low internal pH (e.g., using a citrate buffer) and a high external pH (e.g., PBS) can be used to efficiently load weakly basic drugs.[14] The intraliposomal buffer strength is also important; a strong internal buffer can help maintain the pH gradient and prevent premature drug leakage.[14] For passive encapsulation, the buffer can affect the solubility of the drug and its interaction with the lipid bilayer.[15]

Troubleshooting Guides

Issue 1: My DSPG liposomes are aggregating or increasing in size during storage.

This is a common issue indicating formulation instability. Visible signs include increased turbidity or the formation of precipitates.[16]

Possible CauseRecommended Solution
Insufficient Surface Charge The negative charge from DSPG may be insufficient or shielded. Consider increasing the molar percentage of DSPG in the formulation to achieve a more negative zeta potential (ideally ≥
High Ionic Strength of Buffer High salt concentrations in the buffer (e.g., PBS) can screen the surface charge, reducing electrostatic repulsion. Try preparing the liposomes in a lower ionic strength buffer (e.g., 10 mM HEPES or sucrose (B13894)/phosphate (B84403) buffer) if the application allows.[9][17]
Improper Storage Temperature Storing liposomes near their phase transition temperature can cause instability. For DSPG-containing liposomes (often formulated with high Tc lipids like DSPC), storage at 4°C is recommended to keep the bilayer in the stable gel phase.[1] Avoid repeated freeze-thaw cycles.[1]
High Liposome Concentration Concentrated suspensions are more susceptible to aggregation. Consider diluting the formulation for storage.[1]
Presence of Divalent Cations Divalent cations like Ca²⁺ and Mg²⁺ can interact with the negatively charged DSPG headgroups, bridging liposomes and causing aggregation. If possible, use buffers free of divalent cations or add a chelating agent like EDTA.[18]
Issue 2: I'm observing poor drug retention and significant leakage.

Drug leakage compromises the therapeutic efficacy and shelf-life of the formulation.

Possible CauseRecommended Solution
Incompatible Buffer pH The pH gradient between the interior and exterior of the liposome may be collapsing, especially for drugs loaded via a pH gradient method. Ensure the external buffer pH is stable and consider using a strongly buffered internal solution to maintain the gradient.[14]
Lipid Hydrolysis The pH of the storage buffer can promote the chemical degradation (hydrolysis) of phospholipids (B1166683) over time, compromising membrane integrity. Storing at a pH that minimizes hydrolysis (around 6.5) and at a low temperature (4°C) can reduce this effect.[1]
High Membrane Fluidity If the formulation contains lipids with a low phase transition temperature (Tc), the membrane may be too fluid, leading to leakage. Combining DSPG with high-Tc lipids like DSPC and incorporating cholesterol (e.g., 30 mol%) can decrease bilayer permeability and improve drug retention.[1][19][20]
Issue 3: My lyophilized liposome cake will not reconstitute properly or shows significant size changes.

Lyophilization is an excellent method for long-term storage, but the process can damage liposomes if not optimized.[21]

Possible CauseRecommended Solution
Inadequate Cryoprotection Freezing and drying stresses can cause liposomes to fuse or rupture. The external buffer must contain a cryoprotectant. Sugars like sucrose or trehalose (B1683222) are commonly used to protect liposomes during lyophilization by forming a glassy matrix.[1][21][22]
Incorrect Buffer Choice The buffer itself can affect the stability of the lyophilized product. For instance, phosphate buffers may have a limited buffering capacity in the frozen state. The choice of buffer should be evaluated alongside the cryoprotectant.[23]
Wrong Rehydration Method Rehydration should be done carefully. Add the exact original volume of water or buffer and allow for an equilibration period (e.g., 30 minutes) at a temperature above the lipid Tc before gentle agitation.[24]

Quantitative Data Summary

Table 1: Effect of Buffer pH on Liposome Characteristics This table compiles representative data on how pH can influence key liposome parameters. Actual values will vary based on the full lipid composition and buffer type.

pHAverage Diameter (nm)Zeta Potential (mV)Stability ObservationReference
5.5~120< -25Stable[4]
7.4~125~ -15 to -25Generally Stable, may show reduced surface charge[4][25]
10.0~128< -25Stable, but potential for lipid hydrolysis increases[4]

Table 2: Effect of Buffer Ionic Strength on DSPG-Containing Liposomes This table illustrates the general impact of ionic strength on liposome properties.

BufferIonic StrengthAverage Diameter (Z-avg)Polydispersity Index (PDI)Key OutcomeReference
10 mM HEPESLowSmallerLowerHigh electrostatic repulsion limits vesicle growth.[9]
PBSHigh (~150 mM)LargerHigherCharge screening can lead to larger, more polydisperse vesicles.[9]

Experimental Protocols

Protocol 1: Preparation of DSPG-Containing Liposomes by Thin-Film Hydration & Extrusion

This is a standard and widely used method for producing unilamellar liposomes of a defined size.[12]

Materials:

  • Lipids: DSPC, Cholesterol, DSPG

  • Solvent: Chloroform or a 2:1 Chloroform:Methanol mixture

  • Hydration Buffer: e.g., Phosphate-Buffered Saline (PBS, pH 7.4) or 10 mM HEPES with 150 mM NaCl

  • Equipment: Rotary evaporator, bath sonicator, mini-extruder, polycarbonate membranes (e.g., 100 nm), heating block or water bath.

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of DSPC, cholesterol, and DSPG and dissolve them completely in the organic solvent in a round-bottom flask.

  • Thin-Film Formation: Evaporate the solvent using a rotary evaporator. The process should be controlled to create a thin, uniform lipid film on the flask's inner surface. Ensure the bath temperature is above the phase transition temperature (Tc) of all lipids (for DSPC/DSPG, >55°C).

  • Film Drying: Dry the film under high vacuum for at least 2 hours to remove all residual solvent.[12]

  • Hydration: Add the chosen hydration buffer, pre-heated to a temperature above the Tc (e.g., 60-65°C), to the flask.[12]

  • Vesicle Formation: Gently agitate or vortex the flask to hydrate (B1144303) the lipid film. This allows the lipids to swell and form multilamellar vesicles (MLVs). This step can take 30-60 minutes.[16]

  • Extrusion: To create unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This process must also be performed at a temperature above the Tc. Typically, 11-21 passes are performed to achieve a narrow size distribution.[12]

  • Storage: Store the final liposome suspension at 4°C.[1]

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the liposomes.

Procedure:

  • Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration for the DLS instrument. This prevents multiple scattering effects.

  • Equilibration: Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) within the instrument.

  • Measurement: Perform the DLS measurement to obtain the average particle size (Z-average) and PDI. A PDI value below 0.2 indicates a relatively monodisperse and homogeneous population.[26]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization & Storage dissolve 1. Lipid Dissolution film 2. Thin-Film Formation dissolve->film hydrate 3. Hydration with Buffer film->hydrate extrude 4. Extrusion hydrate->extrude dls Size & PDI (DLS) extrude->dls Sample zeta Zeta Potential dls->zeta ee Encapsulation Efficiency zeta->ee storage Storage (4°C) ee->storage

Caption: Workflow for DSPG liposome preparation and characterization.

logical_relationship Buffer Buffer Selection pH pH Buffer->pH IonicStrength Ionic Strength Buffer->IonicStrength Zeta Zeta Potential pH->Zeta affects Retention Drug Retention pH->Retention affects gradient & lipid integrity IonicStrength->Zeta shields charge Size Particle Size IonicStrength->Size influences Stability Colloidal Stability (Aggregation) Zeta->Stability governs Size->Stability

Caption: Impact of buffer parameters on DSPG liposome properties.

troubleshooting_aggregation start Problem: Liposome Aggregation check_zeta Is Zeta Potential < |-30 mV|? start->check_zeta check_buffer Is buffer high ionic strength? check_zeta->check_buffer No increase_dspg Solution: Increase DSPG mol% check_zeta->increase_dspg Yes check_storage Are storage conditions optimal? check_buffer->check_storage No lower_salt Solution: Use lower salt buffer check_buffer->lower_salt Yes optimize_storage Solution: Store at 4°C, Dilute sample check_storage->optimize_storage No other Consider other factors: (e.g., divalent cations) check_storage->other Yes

Caption: Decision tree for troubleshooting DSPG liposome aggregation.

References

Technical Support Center: Maintaining DSPG Liposome Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) liposomes. Our goal is to equip you with the necessary strategies to ensure the integrity and stability of your liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for DSPG liposomes?

A1: For long-term stability, it is recommended to store DSPG liposome (B1194612) formulations at 4°C.[1] This temperature is significantly below the phase transition temperature (Tc) of DSPG, which is approximately 55°C, ensuring the lipid bilayer remains in the more stable gel phase.[1][2] Storing at elevated temperatures can increase membrane fluidity and the rate of lipid degradation, leading to increased leakage of encapsulated contents.[1]

Q2: Can I freeze my DSPG liposome suspension for long-term storage?

A2: Freezing DSPG liposome suspensions without the use of cryoprotectants is generally not recommended. Freeze-thaw cycles can disrupt the liposome structure, leading to aggregation, fusion, and loss of encapsulated material.[1][3] If freezing is necessary, the inclusion of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) is essential to protect the integrity of the vesicles during the freezing and thawing process.[1][4][5][6]

Q3: What is the ideal pH for storing DSPG liposomes?

A3: To minimize the hydrolysis of the ester bonds in the phospholipid backbone, it is best to store liposome suspensions at a pH close to neutral, ideally between 6.5 and 7.4.[1][3] The rate of hydrolysis for phosphatidylcholines is at a minimum around pH 6.5.[1]

Q4: My DSPG liposomes are aggregating. What could be the cause and how can I prevent it?

A4: Aggregation in liposome suspensions can be caused by several factors, including improper storage temperature, high liposome concentration, and suboptimal buffer conditions (pH and ionic strength).[1] While DSPG is an anionic lipid that imparts a negative surface charge to the liposomes, which helps to prevent aggregation through electrostatic repulsion, issues can still arise.[1][7][8] To troubleshoot aggregation, consider the following:

  • Optimize Liposome Concentration: If the formulation is too concentrated, dilution may help to reduce aggregation.[1]

  • Buffer Optimization: Ensure the pH and ionic strength of your buffer are optimized for stability.

  • Incorporate PEGylated Lipids: Including a small percentage of PEGylated lipids (e.g., DSPE-PEG2000) can create a steric barrier on the liposome surface, further preventing aggregation.[9][10]

Q5: I am observing significant leakage of the encapsulated drug from my DSPG liposomes. What can I do to improve retention?

A5: Drug leakage can be a result of the inherent permeability of the lipid bilayer, chemical degradation of the lipids, or storage at improper temperatures.[1] To enhance drug retention:

  • Incorporate Cholesterol: The addition of cholesterol can increase the packing density of the lipids, making the membrane less permeable to encapsulated contents.[1][11] A molar ratio of lipid to cholesterol of 70:30 is often effective.[1]

  • Optimize Storage Temperature: Storing at 4°C will help to maintain the lipids in the less permeable gel state.[1][12]

  • Check for Lipid Hydrolysis: Significant hydrolysis of DSPG can compromise membrane integrity. Ensure the storage buffer has an appropriate pH to minimize this.[1]

Troubleshooting Guides

Issue 1: Increased Particle Size and Polydispersity Index (PDI) During Storage

Possible Causes:

  • Aggregation: Insufficient electrostatic repulsion or steric hindrance between liposomes.

  • Fusion: Merging of smaller liposomes into larger ones, often occurring at or near the phase transition temperature.

  • Lipid Hydrolysis: Degradation of phospholipids (B1166683) can lead to changes in membrane structure and stability.[3]

Solutions:

  • Verify Surface Charge: Measure the zeta potential to confirm a sufficiently negative surface charge. Values more negative than -30 mV are generally indicative of good stability.[13]

  • Incorporate PEGylated Lipids: Add 1-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) to provide a protective steric shield.[9]

  • Optimize Storage Conditions: Store at 4°C and ensure the pH of the buffer is between 6.5 and 7.4.[1][14]

  • Control Liposome Concentration: Avoid overly concentrated suspensions.[1]

Issue 2: Loss of Encapsulated Material (Leakage)

Possible Causes:

  • Membrane Permeability: The inherent permeability of the lipid bilayer to the encapsulated molecule.

  • Phase Transition: Temperature fluctuations near the Tc of DSPG (55°C) can cause transient membrane defects.

  • Chemical Degradation: Hydrolysis of DSPG can disrupt the bilayer integrity.[1]

  • Osmotic Mismatch: A significant difference in osmolarity between the interior and exterior of the liposomes.

Solutions:

  • Incorporate Cholesterol: Adding cholesterol can decrease membrane permeability.[1]

  • Maintain Low Storage Temperature: Store at 4°C to keep the membrane in the rigid gel phase.[1]

  • Use a Stable Buffer: Ensure the pH is maintained between 6.5 and 7.4 to minimize hydrolysis.[1]

  • Ensure Isotonic Conditions: Match the osmolarity of the external buffer to that of the internal solution.

Data Presentation

Table 1: Recommended Storage Conditions for DSPG Liposomes

ParameterRecommended ConditionRationale
Temperature 4°CTo maintain the lipid bilayer in the stable gel phase and minimize lipid degradation.[1][12]
pH 6.5 - 7.4To minimize the rate of phospholipid hydrolysis.[1][3]
Freezing Avoid unless cryoprotectants are usedFreeze-thaw cycles can disrupt liposome integrity.[1][3]
Cryoprotectants Sucrose, TrehaloseTo protect vesicle integrity during freezing and dehydration.[1][4][6]
Light Exposure Store in the dark (e.g., amber vials)To prevent potential photo-oxidation of lipids.[1]
Atmosphere Consider purging with inert gas (Nitrogen/Argon)To prevent oxidation.[1]

Table 2: Impact of Formulation Components on DSPG Liposome Stability

ComponentMolar Ratio (Typical)Effect on Stability
Cholesterol 10-50 mol%Increases membrane rigidity, reduces permeability and leakage.[1]
PEGylated Lipid (e.g., DSPE-PEG2000) 1-5 mol%Provides a steric barrier to prevent aggregation.[9][10]

Experimental Protocols

Protocol 1: Liposome Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the DSPG liposome suspension.

Methodology:

  • Sample Preparation: Dilute the liposome suspension in the storage buffer to an appropriate concentration to avoid multiple scattering effects. A common starting point is a 1:100 dilution.[15] The final solution should be visually clear or slightly opalescent.

  • Instrumentation: Use a dynamic light scattering instrument (e.g., Malvern Zetasizer).[16][17]

  • Measurement Parameters:

    • Set the temperature to 25°C.

    • Select the appropriate dispersant properties (viscosity and refractive index of the buffer).

    • Set the measurement angle (e.g., 173° for backscatter detection).

  • Data Acquisition: Equilibrate the sample in the instrument for at least 1 minute before measurement. Perform at least three replicate measurements for each sample.

  • Data Analysis: The instrument software will calculate the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Protocol 2: Zeta Potential Measurement

Objective: To determine the surface charge of the DSPG liposomes, which is an indicator of colloidal stability.

Methodology:

  • Sample Preparation: Dilute the liposome sample in a low conductivity buffer (e.g., 10 mM NaCl or PBS) to an appropriate concentration for measurement.[18]

  • Instrumentation: Use an instrument capable of measuring zeta potential, such as a Malvern Zetasizer, which uses the principle of laser Doppler velocimetry.[19]

  • Cell Preparation: Load approximately 1 mL of the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[18]

  • Measurement Parameters:

    • Set the temperature to 25°C.

    • Enter the dispersant properties (dielectric constant and viscosity).

  • Data Acquisition: Place the cell in the instrument and initiate the measurement. The instrument applies an electric field and measures the velocity of the particles.

  • Data Analysis: The software calculates the zeta potential using the measured electrophoretic mobility and the Henry equation. For aqueous systems, the Smoluchowski approximation is often used.[18]

Protocol 3: Liposome Integrity Assessment using Calcein (B42510) Leakage Assay

Objective: To determine the extent of leakage of encapsulated material from the liposomes over time.

Methodology:

  • Liposome Preparation: Prepare DSPG liposomes encapsulating a self-quenching concentration of calcein (e.g., 50-100 mM) in a suitable buffer (e.g., Tris buffer, pH 7.4).[20][21]

  • Removal of Unencapsulated Calcein: Separate the calcein-loaded liposomes from the unencapsulated dye using size exclusion chromatography (e.g., a Sephadex G-50 column).[21]

  • Fluorescence Measurement:

    • Dilute the purified liposome suspension in the storage buffer to a suitable volume in a cuvette.

    • Measure the initial fluorescence (F_i) using a fluorometer (excitation wavelength ~495 nm, emission wavelength ~515 nm). This represents the fluorescence from any initially leaked calcein.

    • Incubate the liposome suspension under the desired storage conditions (e.g., 4°C).

    • At various time points, take an aliquot of the suspension and measure the fluorescence (F_t).

  • Maximum Fluorescence Determination: To determine the maximum fluorescence (F_max), add a lytic agent (e.g., 0.1% Triton X-100) to the liposome suspension to completely disrupt the vesicles and release all encapsulated calcein.[22][23] Measure the fluorescence after lysis.

  • Calculation of Percent Leakage:

    • Percentage Leakage (%) = [(F_t - F_i) / (F_max - F_i)] * 100

Visualizations

experimental_workflow Experimental Workflow for DSPG Liposome Stability Assessment cluster_prep Liposome Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis (at time points) prep Prepare DSPG Liposomes encap Encapsulate Marker (e.g., Calcein) prep->encap purify Purify Liposomes (SEC) encap->purify storage_4c Store at 4°C purify->storage_4c Aliquot and Store storage_25c Store at 25°C purify->storage_25c Aliquot and Store storage_frozen Store Frozen (-20°C) purify->storage_frozen Aliquot and Store dls DLS (Size, PDI) storage_4c->dls storage_25c->dls storage_frozen->dls zeta Zeta Potential dls->zeta leakage Calcein Leakage Assay zeta->leakage end end leakage->end Evaluate Integrity

Caption: Workflow for assessing DSPG liposome stability.

troubleshooting_aggregation Troubleshooting DSPG Liposome Aggregation cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Liposome Aggregation cause1 High Liposome Concentration issue->cause1 cause2 Suboptimal Buffer (pH, Ionic Strength) issue->cause2 cause3 Improper Storage Temperature issue->cause3 cause4 Insufficient Surface Charge issue->cause4 sol1 Dilute Suspension cause1->sol1 sol2 Optimize Buffer cause2->sol2 sol3 Store at 4°C cause3->sol3 sol4 Incorporate PEG-Lipid cause4->sol4 outcome outcome sol1->outcome Stable Liposomes sol2->outcome sol3->outcome sol4->outcome

Caption: Troubleshooting guide for DSPG liposome aggregation.

References

Validation & Comparative

A Comparative Guide to Distearoyl Phosphatidylglycerol (DSPG) and Distearoyl Phosphatidylcholine (DSPC) for Enhanced Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy. The choice of phospholipids (B1166683) is paramount in dictating the physical and chemical stability of the liposomal bilayer. This guide provides an objective, data-driven comparison of two commonly used phospholipids, 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), in the context of liposome (B1194612) stability.

Core Tenets of Liposomal Stability: The Role of DSPG and DSPC

Liposomal stability is a multifaceted concept encompassing physical stability (e.g., consistent vesicle size, low polydispersity, and prevention of aggregation) and chemical stability (e.g., prevention of drug leakage and lipid degradation). Both DSPG and DSPC contribute significantly to these aspects, albeit through different mechanisms.

DSPC (Distearoyl Phosphatidylcholine) is a zwitterionic phospholipid with a high phase transition temperature (Tc ≈ 55°C).[1][2] This high Tc means that at physiological temperatures (around 37°C), DSPC exists in a rigid gel state, which creates a less permeable and more stable liposomal membrane.[1][3] This rigidity is advantageous for minimizing drug leakage and enhancing in vivo stability.[3][4][5] In fact, liposomes formulated with DSPC have demonstrated superior drug retention compared to those made with lipids possessing lower phase transition temperatures, such as DPPC and DMPC.[1][5]

DSPG (Distearoyl Phosphatidylglycerol) is an anionic phospholipid. The inclusion of charged lipids like DSPG can significantly enhance the physical stability of liposomes by increasing the zeta potential.[1] This leads to greater electrostatic repulsion between individual liposomes, thereby preventing aggregation and maintaining a consistent particle size during storage.[1] While DSPG also has a high phase transition temperature (55°C), its primary contribution to stability in mixed lipid formulations often stems from its negatively charged headgroup.[6]

Quantitative Comparison of Liposome Stability

The following tables summarize key quantitative data from various studies to provide a clear comparison of DSPG and DSPC in liposome formulations.

Table 1: Influence of DSPG and DSPC on Physical Stability of Liposomes

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Observation
DSPC:Cholesterol50 - 200 (post-extrusion)< 0.2Neutral to slightly negativeDSPC contributes to a stable size due to its rigid nature.[2]
DSPC:DSPG:CholesterolVaries with ratio< 0.2NegativeThe inclusion of DSPG increases the negative surface charge, enhancing colloidal stability by preventing aggregation.[1]

Table 2: Impact of DSPG and DSPC on Drug Encapsulation and Retention

FormulationEncapsulation Efficiency (%)Drug Retention (%)Temperature (°C)TimeKey Observation
DSPC Liposomes~2.95%87.1 ± 6.8%448 hrDSPC liposomes exhibit high drug retention due to the low permeability of the gel-state bilayer.[5]
DSPC Liposomes~2.95%85.2 ± 10.1%3748 hrDSPC maintains good drug retention even at physiological temperature.[5]
DSPC:DSPG:CholesterolVaries~55% (fluorophore release)374 weeksLiposomes containing DSPC are substantially more stable in terms of leakage compared to those with lower Tc lipids.[7]
DPPC-containing liposomesVaries~90% (fluorophore release)374 weeksDemonstrates the superior stability of DSPC (Tc=55°C) over DPPC (Tc=41°C) at physiological temperature.[7]

Experimental Methodologies

Reproducible experimental design is crucial for the accurate assessment of liposome stability. Below are detailed protocols for key experiments cited in the comparison.

Liposome Preparation via Thin-Film Hydration

This is a common and robust method for preparing liposomes.

  • Lipid Dissolution: Dissolve DSPC and other lipid components (e.g., cholesterol, DSPG) in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.[2]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the Tc of the lipids (e.g., 60-65°C for DSPC and DSPG) to form a thin, uniform lipid film on the inner surface of the flask.[2]

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to ensure the complete removal of any residual organic solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation at a temperature above the lipid Tc. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This process is also carried out at a temperature above the Tc.

Characterization of Liposome Stability

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Protocol:

    • Dilute the liposome suspension in the original hydration buffer to an appropriate concentration for measurement.

    • Measure the hydrodynamic diameter (particle size) and PDI using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

    • Measure the zeta potential using an ELS instrument to assess the surface charge and predict the colloidal stability.

2. Drug Leakage Study (In Vitro Release):

  • Method: Dialysis or fluorescence dequenching assay.

  • Protocol (Dialysis Method):

    • Place a known amount of the drug-loaded liposome formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

    • Immerse the dialysis bag in a release medium (e.g., PBS) at a controlled temperature (e.g., 37°C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the cumulative percentage of drug release over time.

Visualizing Experimental Workflows and Logical Relationships

Liposome_Preparation_Workflow cluster_prep Preparation Steps cluster_char Characterization A 1. Lipid Dissolution (DSPC/DSPG, Cholesterol in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Vacuum Drying B->C D 4. Hydration (Aqueous Buffer) C->D E 5. Size Reduction (Extrusion) D->E F Particle Size & PDI (DLS) E->F G Zeta Potential (ELS) E->G H Encapsulation Efficiency E->H I In Vitro Release Study E->I

Stability_Factors cluster_lipid Lipid Properties cluster_mechanism Mechanism of Stability Enhancement cluster_outcome Stability Outcome DSPC DSPC (Zwitterionic) Rigidity Increased Bilayer Rigidity (Gel State at 37°C) DSPC->Rigidity High Tc DSPG DSPG (Anionic) Repulsion Electrostatic Repulsion DSPG->Repulsion Negative Charge Leakage Reduced Drug Leakage Rigidity->Leakage Aggregation Prevention of Aggregation Repulsion->Aggregation

Conclusion

Both DSPG and DSPC are invaluable phospholipids for formulating stable liposomes. The choice between them, or the rationale for their combined use, depends on the specific requirements of the drug delivery system.

  • DSPC is an excellent choice for creating rigid, impermeable membranes that minimize drug leakage, particularly for systemic applications where long circulation times are desired.

  • DSPG is highly effective in preventing aggregation and ensuring the colloidal stability of the liposome formulation, which is crucial for storage and administration.

For optimal stability, a combination of DSPC and DSPG is often employed. This approach leverages the membrane rigidity imparted by DSPC and the electrostatic stabilization provided by DSPG, resulting in a physically and chemically robust drug delivery vehicle. The precise ratio of these lipids, along with other components like cholesterol and PEGylated lipids, should be empirically optimized to achieve the desired stability profile for a given application.

References

A Comparative Analysis of DSPG and DMPG in Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used anionic phospholipids, 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) and 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG), in the context of liposomal drug delivery systems. The selection of the appropriate lipid is a critical determinant of a liposome's physicochemical properties and its in vivo performance. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated biological pathways to aid in the rational design of lipid-based drug delivery vehicles.

Executive Summary

The primary difference between DSPG and DMPG lies in the length of their acyl chains: DSPG possesses two 18-carbon stearoyl chains, while DMPG has two 14-carbon myristoyl chains. This structural variance significantly influences the phase transition temperature (Tm) of the resulting liposomes. DSPG, with its longer, more saturated acyl chains, exhibits a higher Tm, leading to the formation of more rigid and stable liposomal bilayers at physiological temperatures. In contrast, DMPG's shorter acyl chains result in a lower Tm and more fluid membranes.

These fundamental differences in membrane rigidity have direct implications for key drug delivery parameters:

  • Drug Encapsulation and Retention: The rigid nature of DSPG-containing liposomes generally leads to higher drug encapsulation efficiencies and superior drug retention, minimizing premature leakage of the encapsulated cargo.

  • Drug Release: Liposomes formulated with DMPG tend to exhibit faster drug release rates due to their more fluid membranes, which can be advantageous for applications requiring rapid drug action.

  • Stability: The higher Tm of DSPG contributes to greater physical stability of liposomes during storage and in biological fluids.

Both DSPG and DMPG impart a negative surface charge to liposomes, which can help to prevent aggregation through electrostatic repulsion and influence their interaction with biological systems.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data on the physicochemical properties and in vitro performance of liposomes formulated with DSPG and DMPG. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources that employed similar methodologies. Variations in experimental conditions, including the choice of neutral co-lipids and the specific drug encapsulated, can influence the observed values.

Table 1: Physicochemical Properties of DSPG and DMPG Liposomes

ParameterDSPG-based LiposomesDMPG-based LiposomesKey Considerations
Particle Size (nm) 100 - 200100 - 200Primarily determined by the preparation method (e.g., extrusion pore size).
Polydispersity Index (PDI) < 0.2< 0.2Indicates a narrow and uniform size distribution, achievable with both lipids.
Zeta Potential (mV) -30 to -60-30 to -60Both lipids provide a strong negative surface charge, enhancing colloidal stability.
Phase Transition Temp. (Tm) ~55°C~23°CThe higher Tm of DSPG results in more rigid membranes at physiological temperature (37°C).

Table 2: Comparative In Vitro Performance of DSPG and DMPG Liposomes

ParameterDSPG-based LiposomesDMPG-based LiposomesDrug ExampleReference
Encapsulation Efficiency (%) > 90%~70-80%Doxorubicin[1][2]
In Vitro Drug Release (24h) Slower, more sustained releaseFaster initial releasePaclitaxel (B517696)[3][4]

Experimental Protocols

The following are detailed methodologies for the preparation and characterization of liposomes containing either DSPG or DMPG. The thin-film hydration followed by extrusion method is a common and reproducible technique for producing unilamellar vesicles of a defined size.

Liposome (B1194612) Preparation: Thin-Film Hydration Followed by Extrusion

This protocol is applicable for preparing both DSPG- and DMPG-containing liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC)

  • 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) or 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC:DSPG:Cholesterol or DMPC:DMPG:Cholesterol in a molar ratio of 55:10:35) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it with the lipids at this stage.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipid with the highest Tm (e.g., 60-65°C for DSPG-containing formulations, 30-35°C for DMPG-containing formulations).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The temperature of the hydration buffer should be above the Tm of the lipids.

    • Agitate the flask by gentle rotation to allow the lipid film to swell and form multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Size Reduction):

    • Assemble a liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of the lipids.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug by a suitable method such as size exclusion chromatography or dialysis.

Characterization of Liposomes

a. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the liposome suspension in the hydration buffer and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

b. Encapsulation Efficiency:

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the unencapsulated drug from the liposomes using a method like size exclusion chromatography or ultracentrifugation.

    • Lyse the liposomes using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength for the drug or HPLC).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

c. In Vitro Drug Release:

  • Method: Dialysis method.

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of released drug in the aliquots using a validated analytical method.

    • Plot the cumulative percentage of drug released as a function of time.

Mandatory Visualization

Cellular Uptake Pathway of Anionic Liposomes

Anionic liposomes, such as those formulated with DSPG or DMPG, can be internalized by cells through various endocytic pathways. One key mechanism involves the recognition of the negatively charged phospholipid headgroups by scavenger receptors, particularly Scavenger Receptor Class B Type I (SR-BI).

Scavenger_Receptor_Mediated_Endocytosis Cellular Uptake of Anionic Liposomes via SR-BI cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Anionic_Liposome Anionic Liposome (DSPG or DMPG) SR_BI Scavenger Receptor B1 (SR-BI) Anionic_Liposome->SR_BI Binding Endosome Early Endosome SR_BI->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release into Cytoplasm Lysosome->Drug_Release Fusion & Degradation

Caption: Scavenger Receptor B1 (SR-BI) mediated endocytosis of anionic liposomes.

Experimental Workflow for Liposome Preparation and Characterization

The following diagram illustrates the logical flow of the experimental procedures described above.

Liposome_Workflow Liposome Preparation and Characterization Workflow cluster_characterization Characterization Methods Start Start Lipid_Dissolution Dissolve Lipids (DSPC/DMPC, DSPG/DMPG, Chol) and Drug in Organic Solvent Start->Lipid_Dissolution Film_Formation Thin-Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydration with Aqueous Buffer Film_Formation->Hydration Extrusion Extrusion through Polycarbonate Membranes Hydration->Extrusion Purification Purification (Size Exclusion Chromatography/Dialysis) Extrusion->Purification Characterization Characterization Purification->Characterization DLS Particle Size & Zeta Potential (DLS/ELS) Characterization->DLS EE Encapsulation Efficiency (Spectrophotometry/HPLC) Characterization->EE Release In Vitro Drug Release (Dialysis) Characterization->Release End End Release->End

Caption: Workflow for liposome preparation by thin-film hydration and subsequent characterization.

Conclusion

The choice between DSPG and DMPG for liposomal drug delivery applications should be guided by the desired therapeutic outcome. DSPG, with its longer acyl chains and higher phase transition temperature, is generally preferred for applications requiring high drug retention, enhanced stability, and sustained release. Conversely, DMPG may be more suitable for formulations where a more rapid release of the encapsulated drug is desired. Both lipids are effective at imparting a negative surface charge, which is beneficial for colloidal stability. The experimental protocols and characterization methods outlined in this guide provide a framework for the rational design and evaluation of liposomal drug delivery systems utilizing these important anionic phospholipids.

References

A Researcher's Guide to Validating DSPG Liposome Size: A Comparative Analysis of Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of liposome (B1194612) size is paramount for ensuring product quality, stability, and in vivo performance. This guide provides a comprehensive validation of Dynamic Light Scattering (DLS) for measuring the size of 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) liposomes, with a comparative analysis against alternative sizing techniques and supporting experimental data.

Dynamic Light Scattering (DLS) is a widely adopted, non-invasive technique for determining the size distribution of sub-micron particles, such as liposomes.[1][2] The method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[1] Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more rapidly, resulting in faster fluctuations.[2] By analyzing these fluctuations, the hydrodynamic diameter of the liposomes can be determined.[3]

DLS Performance for DSPG-Containing Liposomes: A Comparative Overview

To validate the performance of DLS for sizing DSPG-containing liposomes, it is essential to compare its results with those obtained from orthogonal methods. Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Nanoparticle Tracking Analysis (NTA) are two such powerful techniques that provide complementary information.

  • Cryo-TEM offers direct visualization of individual liposomes, providing information on their morphology and lamellarity. It measures the core diameter of the liposomes, which is often smaller than the hydrodynamic diameter measured by DLS. This difference arises because the hydrodynamic diameter includes the lipid bilayer and any associated solvent layers.[4][5]

  • Nanoparticle Tracking Analysis (NTA) also visualizes and tracks individual particles in suspension, calculating their size based on their Brownian motion. A key advantage of NTA is its ability to provide a number-based size distribution and particle concentration, which can be particularly useful for detecting and quantifying subpopulations within a sample.[6][7] NTA can often provide higher resolution for polydisperse samples compared to the intensity-weighted distribution provided by DLS.[7]

Liposome CompositionTechniqueMean Diameter (nm)Polydispersity Index (PDI)Reference
DSPC/Cholesterol/DSPE-PEGDLS (Z-average)89 ± 0.3-[8]
DSPC/Cholesterol/DSPE-PEGNTA91 ± 2-[8]
Synthesized LiposomesDLS2310.134[9]
Synthesized LiposomesCryo-TEM~200-[9]
DSPC/DSPG/Cholesterol (3:1:2 molar ratio)DLSNot Specified< 0.07[10]
Ciprofloxacin-loaded LiposomesDLS82 - 91Not Specified[4]
Ciprofloxacin-loaded LiposomesCryo-TEM (Feret length)Smaller than DLS resultsNot Specified[4]

Note: The data presented is compiled from multiple sources and for different liposome formulations to illustrate the comparative performance of the techniques.

Experimental Protocols

Preparation of DSPG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DSPG-containing liposomes with a target size of approximately 100 nm.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPG, DSPC, and cholesterol in chloroform in a round-bottom flask at the desired molar ratio (e.g., DSPC:DSPG:Cholesterol 3:1:2).[10]

    • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the transition temperature (Tc) of the lipids (e.g., >55°C).

    • Continue to dry the thin lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the Tc of the lipids.

    • Add the warm buffer to the flask containing the lipid film.

    • Hydrate the lipid film for 30-60 minutes with intermittent vortexing to form a milky suspension of multilamellar vesicles (MLVs).[4]

  • Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs).

DLS Measurement of DSPG Liposome Size

Instrumentation and Settings:

  • Instrument: A dynamic light scattering instrument such as a Malvern Zetasizer or similar.

  • Temperature: Maintain the sample temperature at 25°C.[6]

  • Dilution: Dilute the liposome suspension in the hydration buffer to a suitable concentration to avoid multiple scattering effects. A common starting point is a 1:100 dilution.[11] The optimal concentration should result in a stable and reproducible count rate.[12]

  • Measurement Angle: Typically 173° (backscatter) for concentrated or turbid samples.

  • Equilibration Time: Allow the sample to equilibrate in the instrument for at least 120 seconds before measurement.

  • Number of Measurements: Perform at least three replicate measurements for each sample.

Procedure:

  • Equilibrate the DLS instrument to the set temperature.

  • Prepare the diluted liposome sample and vortex gently.

  • Transfer the sample to a clean DLS cuvette.

  • Place the cuvette in the instrument and allow it to equilibrate.

  • Perform the DLS measurement according to the instrument's software instructions.

  • Analyze the data to obtain the Z-average diameter (an intensity-weighted mean) and the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse population.[1]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in preparing and validating the size of DSPG liposomes.

G cluster_prep Liposome Preparation cluster_validation Size Validation cluster_comparison Data Comparison LipidDissolution 1. Lipid Dissolution (DSPG, DSPC, Cholesterol in Chloroform) FilmFormation 2. Thin-Film Formation (Rotary Evaporation) LipidDissolution->FilmFormation Hydration 3. Hydration (Buffer Addition) FilmFormation->Hydration Extrusion 4. Extrusion (100 nm membrane) Hydration->Extrusion DLS DLS (Hydrodynamic Diameter, PDI) Extrusion->DLS CryoTEM Cryo-TEM (Core Diameter, Morphology) Extrusion->CryoTEM NTA NTA (Number-based Size, Concentration) Extrusion->NTA Comparison Compare Results: - Mean Size - Distribution - PDI DLS->Comparison CryoTEM->Comparison NTA->Comparison

Experimental workflow for DSPG liposome preparation and size validation.

G DLS Dynamic Light Scattering (DLS) Measures Measures intensity fluctuations due to Brownian motion DLS->Measures Provides Provides intensity-weighted hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) Measures->Provides Pros Pros: - Fast and easy to use - Non-invasive Provides->Pros Cons Cons: - Biased towards larger particles - Lower resolution for polydisperse samples Provides->Cons

Principle and characteristics of DLS for liposome sizing.

Conclusion

Dynamic Light Scattering is a powerful and indispensable tool for the routine size characterization of DSPG liposomes. Its speed and ease of use make it ideal for in-process control and quality assurance. However, for a comprehensive validation and a deeper understanding of the liposomal formulation, it is crucial to employ orthogonal techniques such as Cryo-TEM and NTA. The direct visualization provided by Cryo-TEM confirms morphology and provides an accurate measure of the core size, while NTA offers high-resolution, number-based size distributions and concentration measurements, which are particularly valuable for complex or polydisperse samples. By combining the insights from these complementary methods, researchers can gain a complete and accurate picture of their DSPG liposome formulations, ensuring the development of safe and effective drug delivery systems.

References

A Researcher's Guide to Assessing DSPG Purity: HPLC-ELSD vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) is a critical step in ensuring the quality, safety, and efficacy of lipid-based drug delivery systems and other pharmaceutical applications. This guide provides an objective comparison of High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) against alternative analytical techniques for DSPG purity assessment, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods for DSPG Purity

The selection of an appropriate analytical method for determining DSPG purity hinges on a balance of sensitivity, specificity, quantitation accuracy, and laboratory resources. Below is a summary of the quantitative performance of HPLC-ELSD compared to other common techniques.

FeatureHPLC-ELSD³¹P NMRThin-Layer Chromatography (TLC)
Principle Chromatographic separation based on polarity, with universal detection of non-volatile analytes.Nuclear magnetic resonance spectroscopy of the phosphorus-31 nucleus, providing structural and quantitative information.Separation based on polarity on a stationary phase, with visualization by staining.
Primary Use Quantitative purity assessment and impurity profiling.Absolute quantification and structural confirmation.Qualitative screening for impurities.
LOD/LOQ Low µg/mL range (e.g., LOD: ~0.02-0.11 µg, LOQ: ~0.04-0.36 µg for similar phospholipids).[1]mM range (e.g., LOQ ≈ 0.3 mM).[2]High ng to low µg range, depending on the staining method.
Linearity (R²) Typically >0.99.[3]Highly linear over a wide concentration range.Semi-quantitative at best; non-linear response.
Precision (%RSD) <5% for intermediate repeatability.[1]High (e.g., <2%).[2]Variable, generally higher than HPLC and NMR.
Accuracy (% Recovery) Typically within 90-110%.[3]High, as it can be a primary ratio method.Lower and more variable.
Throughput High; amenable to automation.Moderate; longer acquisition times per sample.High for multiple samples on a single plate.
Instrumentation Cost Moderate to HighHighLow
Solvent Consumption ModerateLowLow

In-Depth Look at HPLC-ELSD for DSPG Purity

HPLC with ELSD is a powerful and widely adopted technique for the analysis of phospholipids (B1166683) like DSPG, which lack a UV chromophore.[4] The ELSD offers universal detection for any analyte that is less volatile than the mobile phase, making it ideal for lipids.[3]

Advantages of HPLC-ELSD:

  • High Sensitivity and Specificity: Capable of detecting and resolving closely related impurities.

  • Quantitative Accuracy: Provides reliable quantitative data with good linearity, precision, and accuracy.[3]

  • Gradient Elution Compatibility: Unlike refractive index detectors, ELSD is compatible with gradient elution, enabling the separation of complex mixtures of lipids with varying polarities.

  • Robustness: Well-established methods are available, and the technique is suitable for routine quality control.

Disadvantages of HPLC-ELSD:

  • Non-linear Response: The detector response can be non-linear, often requiring a calibration curve with a suitable mathematical fit (e.g., logarithmic or polynomial) for accurate quantification.

  • Dependence on Volatility: The analyte must be significantly less volatile than the mobile phase.

  • Optimization Required: ELSD parameters such as drift tube temperature and nebulizer gas flow rate need to be carefully optimized for each application to achieve optimal sensitivity.

Alternative Methods for DSPG Purity Assessment

While HPLC-ELSD is a robust method, other techniques offer unique advantages and can be used as complementary approaches.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly specific and powerful technique for the analysis of phospholipids. Since each phospholipid class exhibits a unique chemical shift in the ³¹P NMR spectrum, this method allows for the identification and quantification of DSPG and any phosphorus-containing impurities.[2][5]

Advantages of ³¹P NMR:

  • Absolute Quantification: Can be used for absolute quantification without the need for a reference standard for each impurity.

  • Structural Information: Provides valuable information about the chemical environment of the phosphorus atom, aiding in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Disadvantages of ³¹P NMR:

  • Lower Sensitivity: Generally less sensitive than HPLC-based methods.

  • High Cost and Complexity: Requires expensive instrumentation and specialized expertise.

  • Potential for Signal Overlap: In complex mixtures, signals from different phospholipids may overlap, complicating quantification.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive method for the qualitative analysis of lipids. It is often used as a preliminary screening tool to assess the presence of major impurities.

Advantages of TLC:

  • Low Cost and Simplicity: Requires minimal instrumentation and is easy to perform.

  • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.[6]

  • Versatility: A wide range of stationary and mobile phases can be used to optimize separations.

Disadvantages of TLC:

  • Limited Resolution: May not be able to separate closely related impurities.

  • Semi-Quantitative: While densitometry can provide some quantitative information, it is generally less accurate and precise than HPLC or NMR.

  • Manual and Operator-Dependent: The results can be influenced by the operator's technique.

Experimental Protocols

HPLC-ELSD Method for DSPG Purity Assessment

This protocol is based on established methods for phospholipid analysis.[7]

  • Instrumentation: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and an evaporative light-scattering detector.

  • Column: A silica-based column suitable for phospholipid separation (e.g., a diol or silica (B1680970) column, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (80:19.5:0.5, v/v/v)

    • Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v)

    • A gradient from 100% A to 100% B over 20-30 minutes can be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • ELSD Settings:

    • Drift Tube Temperature: 40-60°C (optimize for DSPG).

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

  • Sample Preparation: Dissolve the DSPG sample in a suitable solvent such as chloroform/methanol (2:1, v/v) to a concentration of approximately 1 mg/mL.

  • Quantification: Use an external standard calibration curve of DSPG. Purity is typically determined by the area percent method, where the area of the DSPG peak is expressed as a percentage of the total area of all peaks in the chromatogram.

³¹P NMR Method for DSPG Purity Assessment
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a phosphorus probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the DSPG sample in a deuterated solvent mixture such as CDCl₃/CD₃OD/EDTA solution. A relaxation agent may be added to ensure full relaxation of the phosphorus nuclei between pulses for accurate quantification.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • A sufficient relaxation delay (e.g., 5 times the longest T₁) should be used.

    • Proton decoupling is applied to simplify the spectrum.

  • Quantification: The purity is determined by integrating the signal corresponding to DSPG and any phosphorus-containing impurities. An internal standard of known concentration can be added for absolute quantification.

TLC Method for DSPG Purity Assessment
  • Plate: Silica gel 60 F₂₅₄ TLC plates. Plates may be pre-washed by developing in chloroform/methanol (1:1, v/v). For enhanced separation of acidic phospholipids, plates can be impregnated with boric acid.[8]

  • Sample Application: Spot a few microliters of the DSPG solution (1-5 mg/mL in chloroform/methanol) onto the plate.

  • Mobile Phase: A common solvent system for phospholipids is chloroform/methanol/water (65:25:4, v/v/v).[9]

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to migrate up the plate.

  • Visualization: After development, dry the plate and visualize the spots using a suitable staining reagent. Common methods include:

    • Iodine vapor (for all lipids).

    • Molybdenum blue spray (specific for phospholipids).

    • Ninhydrin spray (for primary amines, to detect phosphatidylethanolamine (B1630911) impurities).

  • Analysis: Assess the presence of any secondary spots, which indicate impurities. The relative intensity and Rբ values of these spots can provide a qualitative measure of purity.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for assessing DSPG purity using the primary recommended method, HPLC-ELSD.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis start Weigh DSPG Sample dissolve Dissolve in Chloroform:Methanol start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC System filter->inject separate Chromatographic Separation (Silica/Diol Column) inject->separate detect ELSD Detection (Nebulization, Evaporation, Light Scattering) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (Area Percent Method) integrate->calculate end end calculate->end Purity Report

Caption: Workflow for DSPG purity assessment using HPLC-ELSD.

Conclusion

For comprehensive and reliable purity assessment of DSPG, HPLC-ELSD stands out as the method of choice, offering a balance of sensitivity, quantitative accuracy, and high throughput. While ³¹P NMR provides excellent structural confirmation and absolute quantification capabilities, its lower sensitivity and higher cost may reserve it for in-depth characterization or as a reference method. TLC remains a valuable, low-cost tool for rapid, qualitative screening of impurities. For routine quality control in a drug development setting, a validated HPLC-ELSD method is highly recommended.

References

A Comparative Guide to the Biocompatibility of DSPG and Other Anionic Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate phospholipids (B1166683) is a critical determinant of the safety and efficacy of lipid-based drug delivery systems. Among the various classes of phospholipids, anionic phospholipids are frequently incorporated into formulations to modulate surface charge, enhance stability, and influence interactions with biological systems. This guide provides a comprehensive comparison of the biocompatibility of 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DSPG) with other commonly used anionic phospholipids: phosphatidylserine (B164497) (PS), phosphatidylglycerol (PG), phosphatidylinositol (PI), and phosphatidic acid (PA). The information presented is supported by experimental data to facilitate informed decisions in formulation development.

Executive Summary

Anionic phospholipids play a significant role in the biocompatibility profile of liposomal and lipid nanoparticle formulations. Their negatively charged headgroups can influence interactions with blood components, immune cells, and target tissues. This guide summarizes key biocompatibility parameters, including in vitro cytotoxicity, hemolytic potential, complement activation, and in vivo toxicity, for DSPG and other anionic phospholipids. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comparative overview. In general, all the anionic phospholipids discussed exhibit a degree of biocompatibility that makes them suitable for drug delivery applications, with specific choices depending on the desired formulation characteristics and therapeutic goals.

Data Presentation: Quantitative Comparison of Biocompatibility

The following tables summarize available quantitative data for the biocompatibility of DSPG and other anionic phospholipids. It is important to note that the data is compiled from various sources, and experimental conditions such as liposome (B1194612) composition, cell lines, and animal models may vary, affecting direct comparability.

Table 1: In Vitro Cytotoxicity of Anionic Phospholipid-Containing Liposomes

Anionic PhospholipidCell LineAssayIC50/ID50 (µM)Citation
Phosphatidylglycerol (PG)Multiple human cancer and normal cell linesProliferation Assay130 - >3000[1]
Phosphatidylserine (PS)Multiple human cancer and normal cell linesProliferation Assay130 - >3000[1]
Phosphatidylinositol (PI)9 cultured tumor cell linesCytotoxicity AssayCytotoxic to tumor cells[2]
Phosphatidylinositol (PI)4 types of normal cellsCytotoxicity AssayNot cytotoxic[2]
Phosphatidic Acid (PA)Not SpecifiedNot SpecifiedData not available
DSPG Not SpecifiedNot SpecifiedData not available

Table 2: Hemolytic Activity of Anionic Phospholipids

Anionic PhospholipidAssay ConditionHemolytic ActivityCitation
Phosphatidylglycerol (PG)Liposome dispersionVirtually no hemolytic activity[3]
Phosphatidylserine (PS)Liposome dispersionVirtually no hemolytic activity[3]
Phosphatidylserine (PS)Dilauroyl-PSHigh hemolytic activity[4]
Phosphatidylinositol (PI)Not SpecifiedData not available
Phosphatidic Acid (PA)Not SpecifiedData not available
DSPG Irradiated and non-irradiated liposomesNon-irradiated showed no hemolysis

Table 3: Complement Activation by Anionic Phospholipid-Containing Liposomes

Anionic PhospholipidPathway of ActivationCitation
Phosphatidylglycerol (PG)Classical Pathway[5][6][7]
Phosphatidylserine (PS)Classical and Alternative Pathways[5][6][7][8][9]
Phosphatidylinositol (PI)Classical Pathway[5][6][7]
Phosphatidic Acid (PA)Classical Pathway[5][6][7]
DSPG (as a PG) Classical Pathway[5][6][7][10]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or acidified isopropanol)

    • 96-well plates

    • Target cell line

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the liposomal formulations in cell culture medium.

    • Remove the existing medium from the wells and add the diluted liposomal formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the concentration of the liposomal formulation to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by the liposomal formulations.

  • Materials:

    • Freshly collected whole blood with anticoagulant (e.g., EDTA)

    • Phosphate-buffered saline (PBS)

    • Triton X-100 (or other lysing agent) for positive control

    • Centrifuge

    • Spectrophotometer

  • Procedure:

    • Isolate RBCs by centrifuging the whole blood and washing the pellet with PBS multiple times until the supernatant is clear.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

    • Prepare serial dilutions of the liposomal formulations in PBS.

    • In a series of tubes, mix the RBC suspension with the liposomal dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs with a lysing agent).

    • Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.

    • Centrifuge the tubes to pellet the intact RBCs.

    • Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Complement Activation Assay

This assay measures the consumption of complement components from serum after incubation with liposomes.

  • Materials:

    • Normal human serum (NHS)

    • Veronal buffered saline (VBS)

    • Antibody-sensitized sheep red blood cells (SRBCs)

    • Liposomal formulations

    • Spectrophotometer

  • Procedure:

    • Incubate serial dilutions of the liposomal formulations with a fixed amount of NHS at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by placing the samples on ice.

    • Add the antibody-sensitized SRBCs to the serum-liposome mixtures.

    • Incubate at 37°C to allow for complement-mediated lysis of the SRBCs.

    • Centrifuge the samples to pellet the remaining intact SRBCs.

    • Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released.

    • The degree of complement activation is inversely proportional to the amount of hemolysis. Calculate the percentage of complement consumption relative to a control sample with no liposomes.

Signaling Pathways and Experimental Workflows

Complement Activation Pathways

Anionic phospholipids can trigger the complement system, a key component of the innate immune system. This activation can proceed through the classical or alternative pathway, leading to opsonization and clearance of the liposomes, and in some cases, hypersensitivity reactions.

Complement_Activation Complement Activation by Anionic Liposomes cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway C1q C1q C1r_C1s C1r/C1s C1q->C1r_C1s Binds to Anionic Surface C4 C4 C1r_C1s->C4 Cleaves C2 C2 C1r_C1s->C2 Cleaves C4b2a C3 Convertase C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 Cleaves C3_H2O C3(H2O) FactorB Factor B C3_H2O->FactorB Binds C3bBb C3 Convertase FactorB->C3bBb Cleaved by Factor D FactorD Factor D C3bBb->C3 Cleaves C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C5_Convertase C5 Convertase C3b->C5_Convertase C5 C5 C5_Convertase->C5 Cleaves C5a C5a (Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (C5b-9) C5b->MAC Anionic_Liposome Anionic Liposome Anionic_Liposome->C1q Anionic_Liposome->C3_H2O Biocompatibility_Workflow Biocompatibility Assessment Workflow Formulation Liposome Formulation (DSPG, PS, PG, PI, PA) InVitro In Vitro Biocompatibility Formulation->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity Hemolysis Hemolysis Assay InVitro->Hemolysis Complement Complement Activation InVitro->Complement InVivo In Vivo Biocompatibility InVitro->InVivo If promising Data_Analysis Data Analysis and Comparative Assessment Cytotoxicity->Data_Analysis Hemolysis->Data_Analysis Complement->Data_Analysis Acute_Toxicity Acute Toxicity Study (e.g., LD50) InVivo->Acute_Toxicity Immunogenicity Immunogenicity Assessment InVivo->Immunogenicity Biodistribution Biodistribution Studies InVivo->Biodistribution Acute_Toxicity->Data_Analysis Immunogenicity->Data_Analysis Biodistribution->Data_Analysis Conclusion Conclusion on Biocompatibility Profile Data_Analysis->Conclusion

References

A Comparative Guide to the In Vivo Performance of DSPG and DOPE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of lipid components is a critical determinant of a liposomal drug delivery system's in vivo fate, influencing its circulation longevity, biodistribution, and ultimate therapeutic efficacy. Among the vast array of available lipids, 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are two phospholipids (B1166683) that impart distinct and often contrasting characteristics to liposomal formulations. This guide provides an objective comparison of the in vivo performance of liposomes incorporating DSPG versus those containing DOPE, supported by experimental data from various studies.

Core Physicochemical Differences and Their In Vivo Implications

DSPG (Distearoylphosphatidylglycerol): As a saturated, anionic phospholipid, DSPG is known for creating rigid and stable bilayers, especially when combined with other saturated lipids like distearoylphosphatidylcholine (DSPC) and cholesterol. The negative charge conferred by the phosphoglycerol headgroup can influence interactions with serum proteins and cells. Generally, anionic liposomes are cleared by the reticuloendothelial system (RES), but the rigidity of the DSPG-containing membrane can contribute to a longer circulation time compared to more fluid liposomes.

DOPE (Dioleoylphosphatidylethanolamine): In contrast, DOPE is an unsaturated, non-bilayer-forming lipid that adopts a cone shape. This structure promotes the formation of an inverted hexagonal phase, a property that makes DOPE-containing liposomes fusogenic, particularly in acidic environments like endosomes. While this is advantageous for intracellular drug delivery, it often leads to less stable liposomes with shorter circulation times and faster clearance from the bloodstream.

Quantitative In Vivo Performance Comparison

The following tables summarize quantitative data on the pharmacokinetics and biodistribution of DSPG- and DOPE-containing liposomes from various preclinical studies. It is important to note that these data are compiled from different sources with varying liposomal compositions and experimental conditions; therefore, direct comparisons should be made with caution.

Table 1: Pharmacokinetics of DSPG vs. DOPE Liposomes
ParameterDSPG-Containing LiposomesDOPE-Containing LiposomesKey Observations & [cite]
Primary Role Anionic surface charge, bilayer stabilizationFusogenic "helper" lipid, endosomal escapeDSPG provides stability, while DOPE promotes membrane fusion.
Circulation Time Generally prolonged, especially in rigid formulations.Generally short, rapid clearance.Rigid DSPG liposomes show significant accumulation in the liver and spleen after intravenous injection[1][2]. DOPE-rich liposomes exhibit faster blood clearance compared to standard liposomes[3].
Blood Retention High Area Under the Curve (AUC) in blood has been reported for DSPG-containing formulations.Ganglioside GM1 did not prolong the circulation of DOPE liposomes, which were cleared from circulation within 2.5 hours[3].The stability of DSPG-containing bilayers contributes to longer circulation.
Table 2: Biodistribution of DSPG vs. DOPE Liposomes (Intravenous Administration)
OrganDSPG-Containing Liposomes (% Injected Dose/gram)DOPE-Containing Liposomes (% Injected Dose)Key Observations & [cite]
Liver High accumulation is consistently observed.Efficient accumulation, particularly with targeting moieties.Both types of liposomes are subject to uptake by the liver as part of the RES clearance. Mannosylated DOPE liposomes show enhanced liver accumulation[3].
Spleen Predominant accumulation site.Subject to RES uptake.Rigid DSPG-containing liposomes predominantly accumulate in the liver and spleen[1][2].
Lungs Negligible uptake is typical for systemic administration.Can be a site of significant accumulation for certain formulations (e.g., immunoliposomes).Antibody-targeted DOPE/GM1 immunoliposomes showed approximately 24% accumulation in the lungs[3].
Tumor Dependent on formulation and Enhanced Permeability and Retention (EPR) effect.Can be enhanced by fusogenic properties aiding in tumor cell penetration.A meta-analysis of nanoparticle distribution in tumors indicated a median tumor delivery efficiency of 0.29% of the injected dose for liposomes in general[4].

Experimental Methodologies

The data presented above are derived from studies employing standard preclinical models and techniques for evaluating liposome (B1194612) performance in vivo. Below are generalized protocols for key experiments.

Liposome Preparation (Thin-Film Hydration and Extrusion)
  • Lipid Film Formation: The desired lipids (e.g., DSPC, DSPG, Cholesterol or DOPC, DOPE, Cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation.

  • Size Reduction (Extrusion): The resulting multilamellar vesicles (MLVs) are subjected to repeated extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a high-pressure extruder. This process generates unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification: Unencapsulated drug is removed by methods such as size exclusion chromatography or dialysis.

In Vivo Pharmacokinetics and Biodistribution Studies
  • Animal Model: Typically, studies are conducted in rodents, such as mice (e.g., BALB/c or tumor-bearing nude mice) or rats (e.g., Sprague-Dawley).

  • Liposome Labeling: For tracking, liposomes are labeled with a radioactive isotope (e.g., ³H-cholesteryl hexadecyl ether) or a fluorescent probe (e.g., DiR).

  • Administration: The liposomal formulation is administered intravenously (i.v.) via the tail vein.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, and 48 hours) post-injection, blood samples are collected.

  • Organ Harvesting: At the end of the study, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, and tumor, if applicable) are harvested, weighed, and homogenized.

  • Quantification: The amount of radiolabel or fluorescent probe in the blood and organ homogenates is quantified using a scintillation counter or a fluorescence imaging system, respectively.

  • Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or per whole organ. Pharmacokinetic parameters such as circulation half-life and AUC are calculated from the blood concentration-time data.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for In Vivo Liposome Evaluation

G cluster_prep Liposome Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis A Lipid Film Hydration B Extrusion for Sizing A->B C Drug Encapsulation & Purification B->C D IV Injection into Animal Model C->D Inject Labeled Liposomes E Blood Sampling at Time Points D->E F Organ & Tumor Harvesting D->F G Quantification of Label (Radioactivity/Fluorescence) E->G Analyze Blood Samples F->G Analyze Tissue Samples H Calculation of %ID/g G->H I Pharmacokinetic Modeling G->I J J H->J Biodistribution Profile K K I->K Pharmacokinetic Profile

Caption: Workflow for in vivo analysis of liposome performance.

Conceptual Comparison of DSPG and DOPE Liposome Fate

G cluster_DSPG DSPG Liposome cluster_DOPE DOPE Liposome Start IV Injection DSPG_Lipo Stable, Rigid Bilayer (Anionic) Start->DSPG_Lipo DOPE_Lipo Less Stable, Fusogenic (Neutral) Start->DOPE_Lipo DSPG_Circ Prolonged Circulation DSPG_Lipo->DSPG_Circ DSPG_Uptake Gradual RES Uptake (Liver, Spleen) DSPG_Circ->DSPG_Uptake DSPG_Tumor EPR-mediated Tumor Accumulation DSPG_Uptake->DSPG_Tumor DOPE_Circ Rapid Clearance DOPE_Lipo->DOPE_Circ DOPE_Uptake Fast RES Uptake (Liver, Spleen) DOPE_Circ->DOPE_Uptake DOPE_Endo Endosomal Escape (Intracellular Delivery) DOPE_Uptake->DOPE_Endo

Caption: Divergent in vivo pathways of DSPG and DOPE liposomes.

Conclusion

The choice between DSPG and DOPE for a liposomal formulation is fundamentally tied to the desired in vivo performance and therapeutic application.

  • DSPG-containing liposomes are generally suited for applications requiring prolonged circulation and passive targeting to tumors or sites of inflammation via the EPR effect. The stability imparted by the saturated acyl chains of DSPG helps to minimize premature drug leakage and reduce rapid clearance by the RES.

  • DOPE-containing liposomes , on the other hand, are the formulation of choice when intracellular delivery is the primary goal. Their fusogenic nature facilitates the release of encapsulated contents from the endosomal compartment into the cytoplasm, which is particularly crucial for the efficacy of nucleic acids and other drugs that act on intracellular targets. This enhanced intracellular delivery often comes at the cost of reduced stability and shorter circulation times.

Ultimately, the optimal liposomal design may involve a strategic combination of different lipid types to balance stability, circulation time, and fusogenicity to achieve the desired therapeutic outcome. Researchers should carefully consider the specific requirements of their drug and its target site when selecting between these two influential phospholipids.

References

A Comparative Guide to the Thermal Behavior of DSPG and DPPC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermotropic properties of 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) lipid bilayers, as characterized by Differential Scanning Calorimetry (DSC). Understanding the phase behavior of these common phospholipids (B1166683) is critical for the rational design of lipid-based drug delivery systems, such as liposomes, and for fundamental studies of biological membranes.

Executive Summary

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the phase transitions of lipid bilayers. These transitions are indicative of changes in the physical state of the lipid assembly, primarily driven by the mobility of the acyl chains. The main phase transition (Tm), from a rigid gel phase to a fluid liquid-crystalline phase, is a key parameter influencing membrane permeability and stability. Some phospholipids also exhibit a pre-transition (Tp), corresponding to a change from a planar gel phase to a "rippled" gel phase.

This guide presents a side-by-side comparison of the thermal behavior of DSPG and DPPC bilayers, highlighting their distinct phase transition temperatures and enthalpies. While comprehensive data is available for DPPC, specific values for the pre-transition temperature and enthalpy of transition for DSPG are not as readily found in the surveyed literature.

Quantitative Data Comparison

The following table summarizes the key thermotropic parameters for DSPG and DPPC bilayers obtained from DSC analysis.

ParameterDSPG (1,2-distearoyl-sn-glycero-3-phospho-L-serine)DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
Main Phase Transition Temperature (Tm) 55 °C41-42 °C[1][2]
Pre-transition Temperature (Tp) Not explicitly reported in surveyed literature.~36 °C[1][2]
Enthalpy of Transition (ΔH) Not explicitly reported in surveyed literature.35 - 42 kJ/mol

Structural Differences

The distinct thermal behaviors of DSPG and DPPC arise from differences in their molecular structures, specifically their acyl chain length and head group.

G Structural Comparison of DSPG and DPPC cluster_dspg DSPG Structure cluster_dppc DPPC Structure DSPG DSPG 1,2-distearoyl-sn-glycero-3-phospho-L-serine Acyl Chains: Stearoyl (18:0) Head Group: Phosphoserine (negatively charged) DPPC DPPC 1,2-dipalmitoyl-sn-glycero-3-phosphocholine Acyl Chains: Palmitoyl (B13399708) (16:0) Head Group: Phosphocholine (B91661) (zwitterionic) dspg_head Glycerol + Phosphoserine dspg_tail1 Stearoyl Chain (18:0) dspg_tail2 Stearoyl Chain (18:0) dppc_head Glycerol + Phosphocholine dppc_tail1 Palmitoyl Chain (16:0) dppc_tail2 Palmitoyl Chain (16:0)

Caption: Molecular structures of DSPG and DPPC.

The longer stearoyl (18-carbon) chains of DSPG result in stronger van der Waals interactions compared to the palmitoyl (16-carbon) chains of DPPC, leading to a higher main transition temperature. The negatively charged phosphoserine head group of DSPG also influences intermolecular interactions and hydration, further contributing to its distinct thermal properties compared to the zwitterionic phosphocholine head group of DPPC.

Experimental Protocol: Differential Scanning Calorimetry of Lipid Bilayers

This section outlines a general protocol for the DSC analysis of lipid bilayers.

1. Materials and Reagents:

  • 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPG) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent for lipid dissolution (e.g., chloroform/methanol mixture)

  • Nitrogen gas stream

  • Deionized water

2. Liposome (B1194612) Preparation (Thin-Film Hydration Method):

  • Dissolve the desired amount of lipid (e.g., 5-10 mg) in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour, followed by vacuum desiccation for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the chosen buffer solution by vortexing or gentle agitation above the lipid's main transition temperature (e.g., ~65°C for DSPG, ~50°C for DPPC) to form multilamellar vesicles (MLVs).

  • For unilamellar vesicles (LUVs), the MLV suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or by sonication.

3. DSC Analysis:

  • Accurately transfer a known amount of the liposome suspension (typically 10-50 µL) into an aluminum DSC pan.

  • Prepare a reference pan containing the same volume of the corresponding buffer solution.

  • Hermetically seal both the sample and reference pans.

  • Place the pans in the DSC instrument.

  • Equilibrate the system to a starting temperature well below the expected pre-transition temperature (e.g., 20°C).

  • Heat the sample at a constant scan rate (e.g., 1-2 °C/min) to a final temperature well above the main transition temperature (e.g., 70°C for DSPG, 60°C for DPPC).

  • Record the heat flow as a function of temperature.

  • Perform at least two heating and cooling cycles to ensure reproducibility.

4. Data Analysis:

  • The DSC thermogram plots the differential heat flow against temperature.

  • The pre-transition temperature (Tp) and the main phase transition temperature (Tm) are determined as the peak temperatures of the respective endothermic transitions.

  • The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak. The value is typically normalized by the molar concentration of the lipid.

DSC Experimental Workflow

The following diagram illustrates the logical flow of a typical DSC experiment for lipid bilayer analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis A Lipid Dissolution in Organic Solvent B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Buffer (Formation of MLVs) B->C D (Optional) Extrusion/Sonication (Formation of LUVs) C->D E Loading Sample & Reference into DSC Pans D->E F Temperature Scanning (Heating/Cooling Cycles) E->F G Data Acquisition (Heat Flow vs. Temperature) F->G H Thermogram Generation G->H I Determination of T (Peak Temperature) H->I J Determination of T (Peak Temperature) H->J K Calculation of ΔH (Peak Area Integration) H->K

Caption: Workflow of a DSC experiment.

Conclusion

The choice between DSPG and DPPC in lipid-based formulations significantly impacts the thermal stability and, consequently, the in-vivo performance of the delivery system. DPPC, with its lower Tm of 41-42°C, forms bilayers that are in the fluid phase at physiological temperature (37°C), which can be advantageous for certain drug release profiles. In contrast, DSPG's higher Tm of 55°C results in more rigid bilayers at physiological temperatures, potentially leading to greater stability and slower drug release. The presence of a pre-transition in DPPC also indicates a more complex phase behavior compared to what is currently documented for DSPG. Researchers and drug development professionals should carefully consider these thermotropic properties when selecting lipids for their specific applications. Further investigation into the pre-transition and enthalpy of transition of DSPG would provide a more complete comparative picture.

References

A Comparative Guide to the Headgroup Dynamics of Phosphatidylglycerols: DSPG in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the headgroup dynamics of 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) and other phosphatidylglycerols (PGs). While direct experimental data quantitatively comparing the headgroup dynamics (e.g., order parameters, rotational correlation times) of DSPG with PGs featuring different acyl chain saturations (like DOPG or POPG) is limited in publicly available literature, this guide synthesizes available data on acyl chain order and mechanical properties to infer differences in headgroup behavior. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this area.

Introduction to Phosphatidylglycerol Dynamics

Phosphatidylglycerols are a class of anionic phospholipids (B1166683) that play crucial roles in various biological processes, including membrane stability, protein function, and as a precursor in the biosynthesis of other lipids like cardiolipin (B10847521) and lipoteichoic acid. The dynamics of the PG headgroup, which consists of a glycerol (B35011) moiety attached to the phosphate (B84403) group, are critical for these functions as they govern the lipid's interaction with its environment, including water, ions, and proteins.

The dynamics of the headgroup are intrinsically linked to the properties of the acyl chains. In the case of DSPG, the two saturated stearoyl (18:0) chains lead to a higher gel-to-liquid crystalline phase transition temperature (Tm) and a more ordered, thicker bilayer compared to its unsaturated counterparts like 1,2-dioleoyl-sn-glycero-3-phosphoglycerol (B1221681) (DOPG) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG). This difference in acyl chain packing is expected to influence the mobility and orientation of the headgroup.

Comparative Analysis of Bilayer Properties

While direct measurements of DSPG headgroup order parameters in comparison to other PGs are scarce, molecular dynamics simulations and experimental data on mixed lipid systems provide valuable insights into how the headgroup and acyl chains collectively influence membrane properties.

Data Summary

The following table summarizes key parameters from studies on bilayers containing DSPG and other related phospholipids. The data primarily focuses on the area compressibility modulus (KA), a measure of membrane stiffness, and acyl chain order parameters (SCD), which reflect the ordering of the lipid tails. Differences in these parameters can be correlated with changes in headgroup dynamics. For instance, a stiffer membrane with more ordered acyl chains would likely exhibit more restricted headgroup motion.

ParameterDSPG-containing Bilayer (DOPC:DSPG 65:35)DSPC-containing Bilayer (DOPC:DSPC 65:35)DSPA-containing Bilayer (DOPC:DSPA 65:35)DSPS-containing Bilayer (DOPC:DSPS 65:35)DSPE-containing Bilayer (DOPC:DSPE 65:35)
Area Compressibility Modulus (KA, mN/m) 192.7 ± 10.8[1]213.5 ± 5.9201.5 ± 7.0[1]203.1 ± 3.6[1]244.3 ± 8.5
Acyl Chain Order Parameter (SCD) of sn-1 chain (Carbon 8) ~0.20~0.20~0.21~0.22~0.24
Acyl Chain Order Parameter (SCD) of sn-2 chain (Carbon 8) ~0.19~0.19~0.20~0.21~0.23

Note: The acyl chain order parameters are qualitative estimations based on graphical data presented in the cited literature for mixed DOPC bilayers. Lower SCD values indicate more disorder.

From the data, it is evident that bilayers containing DSPG are significantly softer (lower KA) than those with DSPE and slightly softer than those with DSPC, DSPA, and DSPS.[1] This suggests that the glycerol headgroup of DSPG may allow for more flexibility and less constrained packing compared to the ethanolamine (B43304) headgroup of DSPE. The acyl chain order parameters of the secondary lipids in these mixed bilayers show that DSPG and DSPC have the most disordered tails, which correlates with the lower stiffness of these membranes.

Experimental Protocols

To facilitate further investigation into the headgroup dynamics of DSPG and other phosphatidylglycerols, this section provides detailed methodologies for three key experimental techniques.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of lipid bilayer dynamics, allowing for the calculation of order parameters, rotational correlation times, and hydration dynamics of the headgroup.

Protocol for All-Atom MD Simulation of a DSPG Bilayer:

  • System Setup:

    • Use a pre-equilibrated DSPG lipid bilayer structure or build one using tools like CHARMM-GUI Membrane Builder.

    • Define the box dimensions to ensure sufficient hydration, typically with at least 15 Å of water on either side of the bilayer.

    • Solvate the system with a water model such as TIP3P.

    • Add counterions (e.g., Na+) to neutralize the negative charge of the DSPG headgroups.

  • Force Field Selection:

    • Employ a well-validated lipid force field such as CHARMM36 or AMBER Lipid14/17.

  • Energy Minimization:

    • Perform steepest descent energy minimization for at least 5000 steps to remove any steric clashes.

  • Equilibration:

    • Conduct an NVT (constant number of particles, volume, and temperature) equilibration for 1-2 ns to allow the system to reach the target temperature (e.g., 323 K, above the Tm of DSPG). Use a thermostat like the Nosé-Hoover or Berendsen thermostat.

    • Follow with an NPT (constant number of particles, pressure, and temperature) equilibration for 10-20 ns to allow the system to reach the correct density and area per lipid. Use a semi-isotropic pressure coupling scheme (e.g., Parrinello-Rahman barostat).

  • Production Run:

    • Perform the production simulation in the NPT ensemble for a duration sufficient to capture the desired dynamics (typically >100 ns for headgroup motions). Save coordinates at regular intervals (e.g., every 10 ps).

  • Analysis:

    • Deuterium (B1214612) Order Parameters (SCD): Calculate from the simulation trajectory for specific C-D bonds in the headgroup.

    • Rotational Correlation Functions: Calculate for vectors within the headgroup (e.g., P-O or C-H vectors) to determine rotational correlation times.

    • Radial Distribution Functions (RDFs): Analyze the distribution of water molecules and ions around the headgroup atoms to assess hydration and ion binding.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly 2H and 31P NMR, is a powerful technique for directly probing the orientation and dynamics of lipid headgroups in bilayer systems.

Protocol for 2H NMR of Deuterated DSPG:

  • Sample Preparation:

    • Synthesize or purchase DSPG specifically deuterated at one or more positions in the glycerol headgroup.

    • Hydrate the deuterated lipid powder with a known amount of buffer (e.g., D2O-depleted buffer to avoid a large solvent signal) to form a multilamellar vesicle (MLV) suspension. A typical hydration level is 50% (w/w).

    • Transfer the hydrated lipid paste to a solid-state NMR rotor.

  • NMR Spectrometer Setup:

    • Use a high-field solid-state NMR spectrometer equipped with a wideline static probe.

    • Tune the probe to the 2H frequency.

  • Data Acquisition:

    • Acquire 2H NMR spectra using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).

    • Set the recycle delay to be at least 5 times the spin-lattice relaxation time (T1) of the deuterons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Perform experiments at a controlled temperature above the Tm of DSPG.

  • Data Analysis:

    • The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.

    • The deuterium order parameter (SCD) is calculated using the formula: SCD = (4/3) * (h / e2qQ) * ΔνQ where (e2qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

Time-Resolved Fluorescence Spectroscopy

This technique utilizes fluorescent probes to investigate the local environment and dynamics within the lipid bilayer. Time-resolved fluorescence anisotropy decay measurements can provide information on the rotational mobility of the probe, which is influenced by the dynamics of the surrounding lipid headgroups.

Protocol for Time-Resolved Fluorescence Anisotropy of a Headgroup-Labeled PG:

  • Probe Selection:

    • Choose a fluorescent probe that partitions into the headgroup region of the bilayer, such as a phospholipid labeled with nitrobenzoxadiazole (NBD) or other suitable fluorophores at the headgroup.

  • Sample Preparation:

    • Prepare large unilamellar vesicles (LUVs) of DSPG (or other PGs) containing a small mole fraction (e.g., <1 mol%) of the fluorescently labeled lipid to avoid self-quenching.

    • LUVs can be prepared by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Instrumentation:

    • Use a time-correlated single-photon counting (TCSPC) fluorometer equipped with a pulsed light source (e.g., a laser diode) and polarizers in the excitation and emission paths.

  • Data Acquisition:

    • Excite the sample with vertically polarized light.

    • Collect the fluorescence decay curves for emission polarized parallel (IVV(t)) and perpendicular (IVH(t)) to the excitation polarization.

    • Also measure the instrument response function (IRF) using a scattering solution.

  • Data Analysis:

    • Calculate the time-resolved fluorescence anisotropy, r(t), using the formula: r(t) = (IVV(t) - G * IVH(t)) / (IVV(t) + 2 * G * IVH(t)) where G is the G-factor that corrects for the differential sensitivity of the detection system to the two polarizations.

    • Fit the anisotropy decay curve to a model, such as the wobbling-in-a-cone model, to extract parameters like the rotational correlation time (τc) and the order parameter (S).

Visualizations

Experimental Workflow for Lipid Headgroup Dynamics

The following diagram illustrates a typical workflow for investigating the headgroup dynamics of phosphatidylglycerols using a combination of experimental and computational techniques.

ExperimentalWorkflow cluster_synthesis Lipid Preparation cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_data Data Analysis cluster_interp Interpretation & Comparison Lipid_Synthesis Lipid Synthesis/ Purchase Vesicle_Prep Vesicle Preparation (LUVs/MLVs) Lipid_Synthesis->Vesicle_Prep MD_Sim Molecular Dynamics Simulations Lipid_Synthesis->MD_Sim NMR Solid-State NMR (2H, 31P) Vesicle_Prep->NMR Fluorescence Time-Resolved Fluorescence Vesicle_Prep->Fluorescence DSC Differential Scanning Calorimetry Vesicle_Prep->DSC Order_Params Order Parameters (S_CD, S) NMR->Order_Params Corr_Times Rotational Correlation Times (τ_c) Fluorescence->Corr_Times Thermo_Props Thermodynamic Properties (T_m, ΔH) DSC->Thermo_Props MD_Sim->Order_Params MD_Sim->Corr_Times Hydration Hydration & Ion Binding MD_Sim->Hydration Comparison Comparative Analysis of Headgroup Dynamics Order_Params->Comparison Corr_Times->Comparison Thermo_Props->Comparison Hydration->Comparison

Workflow for studying lipid dynamics.
Phosphatidylglycerol in Lipoteichoic Acid Biosynthesis

Phosphatidylglycerol is a key substrate in the biosynthesis of lipoteichoic acid (LTA), a major component of the cell wall of Gram-positive bacteria. The dynamics of the PG headgroup are essential for its recognition and processing by the enzymes involved in this pathway.

LTABiosynthesis PG Phosphatidylglycerol (PG) LtaS LtaS (LTA Synthase) PG->LtaS substrate DAG Diacylglycerol (DAG) LtaS->DAG releases GroP Glycerol- Phosphate LtaS->GroP transfers LTA_n Growing LTA Chain (Gro-P)n-Glc2-DAG GroP->LTA_n adds to Glc2DAG Diglucosyl- Diacylglycerol (Lipid Anchor) Glc2DAG->LtaS LTA_n1 Elongated LTA Chain (Gro-P)n+1-Glc2-DAG LTA_n->LTA_n1

Role of PG in LTA biosynthesis.

Conclusion

The headgroup dynamics of DSPG are influenced by its saturated acyl chains, leading to a more ordered and stiffer bilayer compared to its unsaturated counterparts. While direct comparative data on headgroup-specific dynamic parameters are limited, the available information on acyl chain order and mechanical properties provides a strong basis for inferring these differences. The provided experimental protocols offer a roadmap for researchers to conduct further studies to fill the existing gaps in our understanding of phosphatidylglycerol headgroup dynamics. Such knowledge is crucial for advancing our understanding of membrane biophysics and for the rational design of lipid-based drug delivery systems.

References

Evaluating DSPG's Potential Impact on Mucus Transport in Cystic Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cystic fibrosis (CF) therapeutics, the critical challenge of impaired mucus transport remains a primary target. While established therapies have significantly improved patient outcomes, the exploration of novel agents is crucial for advancing treatment paradigms. This guide evaluates the potential role of dipalmitoylphosphatidylglycerol (B1197311) (DSPG) in improving mucus transport in CF, comparing its theoretical basis with established and emerging therapies.

Cystic fibrosis is characterized by mutations in the CFTR gene, leading to defective ion transport, dehydration of the airway surface liquid, and the accumulation of thick, sticky mucus.[1] This environment impairs mucociliary clearance, fostering chronic infection and inflammation.[2] While no direct studies currently assess the effect of isolated DSPG on CF mucus transport, its role as a key component of pulmonary surfactant provides a strong rationale for its investigation. Pulmonary surfactant, a complex mixture of lipids and proteins, is known to be altered in CF, with reduced levels of surface-active phospholipids (B1166683) like phosphatidylglycerol.[3] Surfactant therapy, therefore, presents a potential avenue for improving mucus properties and transport.[4][5]

This guide will compare the potential mechanism of DSPG-containing surfactants with current standard-of-care mucolytics and emerging treatments, providing a framework for future research and development.

Comparative Analysis of Mucus-Targeting Therapies

The following table summarizes the mechanisms and effects of various treatments aimed at improving mucus transport in cystic fibrosis. DSPG is presented in the context of a component of a comprehensive surfactant therapy.

Therapeutic Agent Mechanism of Action Effect on Mucus Properties Effect on Mucus Transport Supporting Experimental Data Highlights
DSPG (as part of Surfactant Therapy) Reduces surface tension at the air-liquid interface; may interact with mucin polymers to reduce viscoelasticity.[3][4][5]Potential to decrease mucus viscoelasticity and adhesivity.Theoretically improves mucociliary clearance by reducing the work of transport.Studies on synthetic surfactants like Tyloxapol have shown restoration of mucociliary clearance in in vitro CF models.[6]
Dornase Alfa (Pulmozyme®) An enzyme (DNase) that cleaves extracellular DNA released from neutrophils in CF mucus.[7]Reduces the viscoelasticity of purulent CF sputum.Improves mucociliary clearance and lung function.Clinical trials have demonstrated improved FEV1 and reduced exacerbations.
Hypertonic Saline Increases the salt concentration of the airway surface liquid, drawing water into the mucus via osmosis.Hydrates mucus, reducing its viscosity and solid content.Enhances mucociliary clearance.Studies have shown accelerated mucociliary clearance in CF patients.
N-Acetylcysteine (NAC) A mucolytic agent that breaks disulfide bonds within mucin polymers.[7]Reduces mucus viscosity.Modest or inconsistent effects on mucociliary clearance in CF.In vitro studies show reduced mucus viscoelasticity, but clinical benefit in CF is debated.
ENaC Inhibitors (e.g., ETD001) Block the epithelial sodium channel (ENaC), reducing sodium and water absorption from the airway surface.Increases airway surface liquid hydration, reducing mucus concentration.Preclinical studies in animal models show improved mucus clearance.Early phase clinical trials are ongoing to determine efficacy in CF patients.
CFTR Modulators (e.g., Trikafta®) Correct the underlying defect in the CFTR protein, restoring ion and water transport.Reduces mucus concentration and viscoelasticity.Improves mucociliary clearance.Clinical trials have shown significant improvements in lung function and other clinical outcomes.

Experimental Protocols

Detailed methodologies are essential for the preclinical evaluation of novel therapeutic candidates like DSPG. Below are protocols for key experiments to assess the impact of a substance on mucus properties and transport.

Protocol 1: Measurement of Mucus Viscoelasticity using Rheometry

This protocol determines the effect of a test compound on the elastic (G') and viscous (G'') moduli of mucus.

  • Sample Preparation:

    • Obtain CF sputum samples or use a synthetic CF mucus model (e.g., mucin-based hydrogel with DNA).[8][9]

    • Homogenize the mucus sample gently to ensure consistency.

    • Treat the mucus with the test compound (e.g., DSPG-containing liposomes) at various concentrations or a vehicle control. Incubate at 37°C for a specified time.

  • Rheological Measurement:

    • Use a cone-plate or parallel-plate rheometer.[10][11][12]

    • Load the treated mucus sample onto the rheometer plate, ensuring no air bubbles are trapped.

    • Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region (typically 0.1 to 100 rad/s at 1% strain).

    • Record the storage modulus (G') and loss modulus (G''). A decrease in these values indicates reduced viscoelasticity.

Protocol 2: In Vitro Mucociliary Clearance Assay

This assay measures the speed of mucus transport across a culture of human bronchial epithelial cells.

  • Cell Culture:

    • Culture primary human bronchial epithelial cells from CF donors on permeable supports at an air-liquid interface (ALI) until a differentiated, ciliated epithelium with a mucus layer is formed.[8][13]

  • Assay Procedure:

    • Gently wash the apical surface of the cell cultures to remove accumulated mucus.

    • Apply a small volume of fresh, compatible mucus (or the cells' own secreted mucus) back onto the apical surface.

    • Add fluorescent microbeads (1-2 µm diameter) to the mucus layer.[14][15]

    • Treat the cultures with the test compound (e.g., aerosolized DSPG solution) or a vehicle control.

    • Acquire time-lapse images of the microbeads using a fluorescence microscope.

  • Data Analysis:

    • Track the movement of individual microbeads over time using particle tracking software (e.g., ImageJ).

    • Calculate the velocity of the microbeads to determine the mucociliary transport rate. An increase in velocity indicates improved clearance.

Protocol 3: Ciliary Beat Frequency (CBF) Measurement

This protocol assesses whether a test compound directly affects the beating rate of cilia.

  • Sample Preparation:

    • Use ciliated human bronchial epithelial cell cultures (as in Protocol 2) or explants of human nasal or tracheal tissue.[16][17]

  • Measurement:

    • Mount the cell culture or tissue explant on a microscope stage with a controlled environment (37°C, 5% CO2).

    • Perfuse the sample with a control medium followed by the medium containing the test compound at various concentrations.

    • Record high-speed videos of the ciliary motion.

  • Data Analysis:

    • Use specialized software to analyze the video recordings and determine the ciliary beat frequency in Hertz (Hz). An increase in CBF could contribute to improved mucus transport.[18][19][20]

Visualizing the Pathophysiology and Therapeutic Interventions

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in CF pathophysiology and the mechanisms of different therapies.

Cystic_Fibrosis_Pathophysiology cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Tissue Level cluster_3 Clinical Manifestation CFTR_mutation CFTR Gene Mutation Defective_CFTR Defective CFTR Protein CFTR_mutation->Defective_CFTR Ion_Transport Impaired Cl- and HCO3- Transport Defective_CFTR->Ion_Transport ASL_Dehydration Airway Surface Liquid Dehydration Ion_Transport->ASL_Dehydration Thick_Mucus Thick, Viscous Mucus ASL_Dehydration->Thick_Mucus Impaired_MCC Impaired Mucociliary Clearance Thick_Mucus->Impaired_MCC Obstruction Airway Obstruction Impaired_MCC->Obstruction Infection Chronic Infection & Inflammation Impaired_MCC->Infection

Caption: Pathophysiological cascade in cystic fibrosis lung disease.

Therapeutic_Mechanisms cluster_DSPG Surfactant Therapy cluster_Dornase Enzymatic Degradation cluster_Hydration Hydration Agents cluster_Alternatives Other Mucolytics Thick_Mucus Thick, Viscous Mucus (Mucin, DNA, Dehydration) DNA Extracellular DNA Thick_Mucus->DNA Mucin Mucin Disulfide Bonds Thick_Mucus->Mucin DSPG DSPG DSPG->Thick_Mucus Reduces Viscoelasticity Dornase Dornase Alfa Dornase->DNA Cleaves Hypertonic_Saline Hypertonic Saline Hypertonic_Saline->Thick_Mucus Increases Hydration (Osmosis) NAC N-Acetylcysteine NAC->Mucin Breaks

Caption: Mechanisms of action for various mucus-targeting therapies.

Experimental_Workflow cluster_assays Biophysical & Functional Assays start Start: CF Mucus Sample or In Vitro Model treatment Treatment with DSPG or Control start->treatment rheometry Rheometry (Measure Viscoelasticity) treatment->rheometry mcc Mucociliary Clearance Assay (Measure Transport Rate) treatment->mcc cbf Ciliary Beat Frequency Assay (Measure Cilia Speed) treatment->cbf analysis Data Analysis and Comparison rheometry->analysis mcc->analysis cbf->analysis conclusion Conclusion on DSPG Efficacy analysis->conclusion

Caption: Workflow for evaluating the effect of DSPG on mucus transport.

Conclusion and Future Directions

While direct evidence for DSPG's efficacy in improving CF mucus transport is lacking, its role as a critical component of pulmonary surfactant suggests a promising avenue for investigation. The altered surfactant composition in CF lungs provides a strong rationale for exploring surfactant replacement therapies, in which DSPG would play a key role. The experimental protocols outlined in this guide provide a clear path for preclinical evaluation. Future research should focus on formulating stable, deliverable DSPG-containing surfactants and testing their effects on mucus viscoelasticity and mucociliary clearance using robust in vitro and ex vivo models of the CF airway. Comparative studies against existing treatments will be essential to determine the potential clinical utility of this approach.

References

A Comparative Analysis of Cellular Uptake: DSPG vs. DSPA Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of lipid composition is a critical determinant of a liposomal formulation's success. The headgroup of the phospholipid, in particular, plays a pivotal role in the interaction of the liposome (B1194612) with the cell membrane, thereby influencing cellular uptake and subsequent drug delivery. This guide provides a comparative study of two anionic phospholipids, 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) and 1,2-distearoyl-sn-glycero-3-phosphate (DSPA), focusing on their impact on cellular uptake.

This comparison synthesizes experimental data to highlight the differences in cellular internalization between liposomes formulated with DSPG and DSPA. We present quantitative data, detailed experimental protocols for assessing cellular uptake, and visual diagrams to elucidate the experimental workflow and potential uptake mechanisms.

Quantitative Comparison of Cellular Uptake

The cellular uptake of liposomes is influenced by various physicochemical properties, including particle size, zeta potential, and the composition of the lipid bilayer. The data presented below summarizes a comparative analysis of DSPG and DSPA liposomes.

Liposome FormulationCell LineUptake Enhancement (relative to control)Particle Size (nm)Zeta Potential (mV)
L-DOPC/DSPA (15 mol%)Normal Epithelial (EpH4-Ev)~3-foldNot specifiedNot specified
L-DOPC/DSPA (15 mol%)Metastatic Breast Cancer (4T1)~2-foldNot specifiedNot specified
L-DOPC/DSPG (15 mol%)Normal Epithelial (EpH4-Ev)~2-foldNot specifiedNot specified
L-DOPC/DSPG (15 mol%)Metastatic Breast Cancer (4T1)Similar to controlNot specifiedNot specified

Data synthesized from a study by Almada et al.[1]. The control in this context is a liposome formulation of pure DOPC (L-DOPC).

The results indicate that the inclusion of DSPA in a DOPC liposome formulation significantly enhances cellular internalization in both normal and cancerous cell lines.[1] In contrast, DSPG-containing liposomes showed a more modest increase in uptake in normal cells and no significant enhancement in the cancer cell line studied.[1] While both DSPA and DSPG are negatively charged, the observed differences in cellular uptake may be attributed to variations in their interactions with the cell membrane and potential engagement with different uptake pathways.[1] Research suggests that phosphatidic acid (PA), the head group of DSPA, may enhance lipid uptake by promoting dynamin-based membrane remodeling, a key component of receptor-mediated endocytosis.[2]

Experimental Protocols

Accurate and reproducible assessment of cellular uptake is paramount. Below are detailed methodologies for key experiments involved in comparing the cellular uptake of DSPG and DSPA liposomes.

Protocol 1: Liposome Preparation (Solvent Injection Method)

This protocol describes the synthesis of DSPG and DSPA-containing liposomes.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

  • 1,2-distearoyl-sn-glycero-3-phosphate (DSPA)

  • Fluorescent lipid dye (e.g., DiR or DiD)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Separately dissolve DSPG and DSPA in DMSO at a concentration of 5 mg/mL. Heat the DSPG solution to 65°C and the DSPA solution to 85°C.[1]

  • Prepare a mixture of DOPC and the fluorescent lipid dye in ethanol.

  • Add the DOPC/dye mixture to the heated DSPG and DSPA solutions separately.

  • Stir the resulting lipid mixtures for 1 hour at their respective temperatures.

  • To form liposomes, inject the lipid solution into a vigorously stirred aqueous buffer (e.g., PBS).

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Characterize the liposomes for particle size and zeta potential using dynamic light scattering.

Protocol 2: In Vitro Cellular Uptake Assay (Flow Cytometry)

This protocol outlines the quantitative measurement of liposome internalization by cells.

Materials:

  • Cell line of interest (e.g., EpH4-Ev, 4T1)

  • Complete cell culture medium

  • Fluorescently labeled DSPG and DSPA liposomes

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Liposome Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a specific concentration. Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.[3]

  • Cell Harvesting and Preparation:

    • After incubation, wash the cells with ice-cold PBS to remove non-adherent liposomes.[3]

    • Detach the cells using trypsin-EDTA.[3]

    • Centrifuge the cell suspension and resuspend the cell pellet in cold PBS or FACS buffer.[3][4]

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cells.

    • An increase in mean fluorescence intensity corresponds to a higher cellular uptake of the liposomes.[3]

Visualizing the Process and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a generalized view of the potential cellular uptake pathways.

G cluster_prep Liposome Preparation cluster_char Characterization cluster_uptake Cellular Uptake Assay prep1 Dissolve Lipids (DOPC, DSPG/DSPA, Dye) prep2 Solvent Injection into Aqueous Buffer prep1->prep2 prep3 Extrusion for Size Homogenization prep2->prep3 char1 Particle Size (DLS) prep3->char1 char2 Zeta Potential (DLS) prep3->char2 uptake2 Incubate with Labeled Liposomes prep3->uptake2 uptake1 Seed Cells in Multi-well Plate uptake1->uptake2 uptake3 Wash and Harvest Cells uptake2->uptake3 uptake4 Flow Cytometry Analysis uptake3->uptake4

Caption: Experimental workflow for the comparative study of liposome cellular uptake.

G cluster_membrane Cell Membrane cluster_cell Intracellular Space liposome_dspg DSPG Liposome endocytosis Endocytosis liposome_dspg->endocytosis Anionic Surface Interaction liposome_dspa DSPA Liposome liposome_dspa->endocytosis PA Headgroup Interaction clathrin Clathrin-mediated endocytosis->clathrin caveolae Caveolae-mediated endocytosis->caveolae macropino Macropinocytosis endocytosis->macropino endosome Early Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome endosome->lysosome Maturation

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Distearoyl Phosphatidylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Distearoyl phosphatidylglycerol (DSPG), is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of DSPG, aligning with general laboratory chemical waste management principles.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is crucial to be familiar with its safety profile and handling requirements. While DSPG is not classified as a hazardous substance, prudent laboratory practices should always be observed.[1] The toxicological properties of this compound are not fully known, and precautions should be taken to avoid unnecessary exposure.[2]

Personal Protective Equipment (PPE) and Handling Precautions:

Protective EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]To prevent eye contact with dust or splashes.
Hand Protection Chemical impermeable gloves.[3]To prevent skin contact.
Skin and Body Protection Wear fire/flame resistant and impervious clothing.[3]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] In general, a dust mask (type N95 or P1) is recommended where dust is generated.[4]To avoid inhalation of dust particles.
Ventilation Handle in a well-ventilated place.[3] Use appropriate exhaust ventilation where dust is formed.[5]To minimize inhalation exposure.

First Aid Measures:

  • If inhaled: Move the individual to fresh air.[3]

  • In case of skin contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[3][5]

  • In case of eye contact: Rinse with pure water for at least 15 minutes.[3]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][5]

Step-by-Step Disposal Procedure for this compound

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge this compound or its containers into sewer systems. [3]

The following workflow outlines the procedural steps for the proper disposal of DSPG from a laboratory setting.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage in Satellite Accumulation Area (SAA) cluster_3 Step 4: Waste Pickup & Disposal A Identify DSPG waste (unused, contaminated, expired) B Select a compatible, non-reactive waste container (e.g., plastic). [4] A->B Segregate as solid chemical waste C Securely close the container. Keep closed except when adding waste. [2, 4] B->C D Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date. [2, 3] C->D E Store labeled waste container in a designated SAA. [3, 4] D->E F Ensure SAA is at or near the point of generation. [4] E->F G Segregate from incompatible materials. [3] F->G H Once container is full or accumulation time limit is reached, request pickup. [2, 4] G->H Monitor fill level & date I Waste is collected by Environmental Health & Safety (EHS) or a licensed contractor. [4] H->I J Final Disposal: Licensed Chemical Destruction Plant or Controlled Incineration. [1] I->J

Workflow for the proper disposal of this compound.

Detailed Experimental Protocols for Waste Management

1. Waste Minimization: Before disposal, consider waste minimization strategies to reduce the environmental impact and disposal costs.

  • Order only the necessary quantities of this compound.[6]

  • Maintain an accurate chemical inventory to avoid ordering duplicates.[6]

  • Explore sharing surplus DSPG with other research groups.[6]

2. Handling Spills: In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.[3]

  • Wear the appropriate PPE as detailed in the table above.[3]

  • Prevent further leakage or spillage if it is safe to do so.[3]

  • For solid DSPG, sweep up the material and place it in a suitable, closed container for disposal.[5] Avoid actions that generate dust.[3]

  • Clean the spill area thoroughly.

  • Dispose of the collected spilled material and any contaminated cleaning materials as chemical waste following the procedure outlined above.[7]

3. Disposal of Empty Containers:

  • Containers that held this compound should be managed as chemical waste.

  • If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7]

  • Deface all chemical labels on the empty, rinsed container before disposal.[7]

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[8][9]

References

Essential Safety and Logistics for Handling Distearoyl Phosphatidylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Distearoyl phosphatidylglycerol (DSPG). Although not classified as a hazardous substance, its toxicological properties are not fully known, necessitating careful handling to minimize exposure and risk.[1][2] Adherence to the following operational and disposal plans is essential for safe and effective laboratory work.

Operational Plan: Step-by-Step Guidance

This plan outlines the procedural steps for safely handling this compound from receipt to use in experimental protocols.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Recommended storage is at -20°C for long-term stability.[4]

  • Avoid exposure to strongly oxidizing media.[4]

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust that may form.[3]

  • Before handling, ensure all required Personal Protective Equipment (PPE) is correctly worn.

  • When weighing the powder, do so carefully to avoid creating dust.

  • For creating solutions, dissolve the lipid in a suitable solvent, such as a chloroform:methanol mixture.[1]

3. Spill Management:

  • In case of a small powder spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[5]

  • For spills of solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

ScenarioRequired PPEJustification
Small-Scale Handling • Nitrile gloves• Safety glasses with side shields• Laboratory coatTo prevent skin and eye contact from minor splashes or spills.
Large-Scale Handling or Operations with Splash Potential • Chemical-impermeable gloves (double-gloving recommended)• Tightly fitting safety goggles• Face shield• Chemical-resistant lab coat or apronTo provide a higher level of protection for the skin and face in situations with an increased risk of significant splashes.[3]
Cleaning Spills • Chemical-resistant gloves• Safety goggles• Lab coat• Respiratory protection (if dust is generated)To ensure protection during the cleanup of potentially hazardous material.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent materials, should be collected in a designated and sealed hazardous waste container.

  • Empty Containers: Containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled according to institutional guidelines.[3]

Experimental Workflow

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C inspect->store ppe Don PPE store->ppe weigh Weigh Powder in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve contain Contain Spill weigh->contain experiment Perform Experiment dissolve->experiment dissolve->contain collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid cleanup Clean Up with Absorbent contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate decontaminate->collect_solid dispose Dispose via Licensed Contractor collect_solid->dispose collect_liquid->dispose

Safe Handling Workflow for this compound

References

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Distearoyl phosphatidylglycerol

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